molecular formula C25H30N6O2 B607360 Erdafitinib CAS No. 1346242-81-6

Erdafitinib

Número de catálogo: B607360
Número CAS: 1346242-81-6
Peso molecular: 446.5 g/mol
Clave InChI: OLAHOMJCDNXHFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Erdafitinib is a potent and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs), specifically targeting FGFR1, FGFR2, FGFR3, and FGFR4 . By competitively inhibiting ATP binding, this compound blocks the constitutive activation of FGFR signaling pathways, which are crucial for cell proliferation, differentiation, and survival . This mechanism makes it a valuable tool for investigating the role of aberrant FGFR signaling in tumor growth and angiogenesis, particularly in models of urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations . Clinical studies, such as the phase 3 THOR trial, have demonstrated the functional consequence of this inhibition, showing that this compound significantly extended overall survival and progression-free survival compared to chemotherapy in selected preclinical models, underscoring its research value in translational oncology . Researchers utilize this compound to explore resistance mechanisms, synergize with other anticancer agents, and study the biology of FGFR-driven malignancies. This product is supplied as a high-purity compound for use in in vitro and in vivo studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use .

Propiedades

IUPAC Name

N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAHOMJCDNXHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027936
Record name Erdafitinib
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Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Erdafitinib
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CAS No.

1346242-81-6
Record name N1-(3,5-Dimethoxyphenyl)-N2-(1-methylethyl)-N1-[3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinyl]-1,2-ethanediamine
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Record name Erdafitinib [USAN:INN]
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Record name Erdafitinib
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Record name Erdafitinib
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Record name ERDAFITINIB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Erdafitinib's Mechanism of Action in Urothelial Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib (Balversa®) is an oral, potent, selective pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2] It represents a significant advancement in the treatment of locally advanced or metastatic urothelial carcinoma (mUC), particularly for patients harboring susceptible FGFR2 or FGFR3 genetic alterations.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound in urothelial carcinoma, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Targeting Aberrant FGFR Signaling

The core mechanism of this compound lies in its ability to competitively inhibit the ATP-binding pocket of the FGFR kinase domain, thereby blocking the autophosphorylation and subsequent activation of the receptor.[2][5] In urothelial carcinoma, genetic alterations such as mutations, fusions, and amplifications in FGFR genes can lead to constitutive activation of the receptor, driving downstream signaling pathways that promote oncogenesis.[6] this compound effectively abrogates this aberrant signaling.

The FGFR Signaling Cascade

Dysregulated FGFR signaling in urothelial carcinoma primarily activates two key downstream pathways: the Ras-MAPK (mitogen-activated protein kinase) pathway and the PI3K-Akt (phosphoinositide 3-kinase-protein kinase B) pathway.[5][7] These pathways are central to cell proliferation, survival, differentiation, and angiogenesis. By inhibiting FGFR phosphorylation, this compound effectively dampens the signaling cascade through these pathways, leading to reduced tumor growth and induction of apoptosis.[1][8]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Proliferation This compound This compound This compound->FGFR Inhibits

Figure 1: this compound's Inhibition of the FGFR Signaling Pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound in Urothelial Carcinoma Cell Lines
Cell LineFGFR AlterationIC50 (nM)Reference
UPFL1FGFR3 S249C15[9]
UPFL3FGFR3 S249C19[9]
RT112FGFR3-TACC3 fusion~10-100[7]
RT4FGFR3 mutation~10-100[7]
T24FGFR wild-type>1000[10]
UMUC6FGFR wild-type>1000[10]
Table 2: Clinical Efficacy of this compound in Patients with Locally Advanced or Metastatic Urothelial Carcinoma
Clinical TrialPhaseNFGFR AlterationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
BLC2001II101FGFR2/340%5.5 months11.3 months[11][12][13]
THOR (Cohort 1)III136FGFR345.6%5.6 months12.1 months[4][12][14][15][16][17][18][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (Crystal Violet Staining)

This assay is used to determine the cytotoxic effect of this compound on urothelial carcinoma cell lines.

  • Cell Seeding: Urothelial carcinoma cells (e.g., RT4, RT112, T24) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 72-96 hours.[7][20]

  • Staining: The medium is removed, and the cells are washed with PBS. Cells are then fixed with 4% paraformaldehyde for 15 minutes and stained with 0.5% crystal violet solution for 20 minutes.[21]

  • Quantification: After washing and drying, the stained cells are solubilized with a solubilizing agent (e.g., methanol). The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plate treat Treat with this compound/Vehicle start->treat incubate Incubate for 72-96 hours treat->incubate fix_stain Fix with PFA and stain with Crystal Violet incubate->fix_stain solubilize Solubilize stain fix_stain->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Figure 2: Workflow for a Cell Viability Assay.
Western Blot Analysis

Western blotting is employed to assess the effect of this compound on the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT.

  • Cell Lysis: Urothelial carcinoma cells are treated with this compound or vehicle for a specified time (e.g., 16 hours).[7] The cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Animal models are instrumental in evaluating the in vivo anti-tumor activity of this compound.

  • Cell Implantation: Human urothelial carcinoma cells (e.g., 1 x 10^7 cells in Matrigel) are subcutaneously injected into the flank of immunodeficient mice (e.g., male nude mice).[22]

  • Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[22]

  • Treatment Administration: this compound is administered orally at a specified dose and schedule (e.g., 10 mg/kg, daily).[23] The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.[24]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry).

Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow implant Implant tumor cells growth Tumor growth implant->growth randomize Randomize mice growth->randomize treat Treat with this compound/Vehicle randomize->treat measure Measure tumor volume treat->measure endpoint Endpoint and tumor excision measure->endpoint

Figure 3: Workflow for an In Vivo Xenograft Study.

Mechanisms of Resistance to this compound

Despite the promising efficacy of this compound, acquired resistance is a clinical challenge.[11][14] Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

On-Target Resistance: Gatekeeper Mutations

The most common on-target resistance mechanism involves the acquisition of secondary mutations in the FGFR3 kinase domain, particularly "gatekeeper" mutations such as V555M.[25][26] These mutations are thought to sterically hinder the binding of this compound to the ATP-binding pocket, thereby reducing its inhibitory activity.

Bypass Tract Activation

Resistance can also emerge through the activation of alternative signaling pathways that bypass the need for FGFR signaling. This can include the upregulation of other receptor tyrosine kinases, such as EGFR or MET, or the activation of downstream signaling nodes like PI3K or AKT through other mechanisms.[7][8]

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to this compound Resistance Acquired Resistance OnTarget On-Target Resistance Resistance->OnTarget Bypass Bypass Tract Activation Resistance->Bypass Gatekeeper FGFR Gatekeeper Mutations (e.g., V555M) OnTarget->Gatekeeper OtherRTK Upregulation of other RTKs (e.g., EGFR, MET) Bypass->OtherRTK Downstream Activation of downstream pathways (e.g., PI3K/AKT) Bypass->Downstream

Figure 4: Overview of Resistance Mechanisms to this compound.

Conclusion

This compound is a targeted therapy that has demonstrated significant clinical benefit for patients with urothelial carcinoma harboring FGFR alterations. Its mechanism of action is centered on the potent and selective inhibition of the FGFR signaling pathway, leading to the suppression of key oncogenic processes. While acquired resistance is a challenge, ongoing research into the underlying mechanisms is paving the way for the development of novel combination therapies and next-generation FGFR inhibitors to improve patient outcomes. This comprehensive guide provides a foundational understanding of the molecular pharmacology of this compound, which is essential for the continued advancement of precision oncology in urothelial carcinoma.

References

Erdafitinib: A Deep Dive into FGFR Selectivity and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib (JNJ-42756493) is a potent, orally bioavailable tyrosine kinase inhibitor (TKI) that selectively targets the Fibroblast Growth Factor Receptor (FGFR) family.[1][2][3] Deregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a known driver in various malignancies, including urothelial carcinoma.[1][4] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs to block their autophosphorylation and subsequent activation of downstream signaling pathways.[2][4] This targeted action inhibits tumor cell proliferation and promotes apoptosis in cancer cells with aberrant FGFR signaling. This technical guide provides a comprehensive overview of the FGFR selectivity and binding affinity of this compound, detailing the quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Analysis of this compound's Binding Affinity and Inhibitory Activity

The potency and selectivity of this compound have been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its binding affinity (Kd) and inhibitory concentration (IC50) against the FGFR family and other relevant kinases.

Table 1: Biochemical Inhibition (IC50) of FGFR Kinase Activity by this compound
Kinase TargetIC50 (nM)Assay TypeReference
FGFR11.2Time-Resolved Fluorescence Assay[5]
FGFR22.5Time-Resolved Fluorescence Assay[5]
FGFR33.0Time-Resolved Fluorescence Assay[5]
FGFR45.7Time-Resolved Fluorescence Assay[5]
VEGFR236.8Time-Resolved Fluorescence Assay[5]

IC50 (50% inhibitory concentration) values represent the concentration of this compound required to inhibit the enzymatic activity of the kinase by 50%.

Table 2: Binding Affinity (Kd) of this compound to FGFR Kinases
Kinase TargetKd (nM)Assay TypeReference
FGFR10.24KINOMEscan[6]
FGFR22.2KINOMEscan[6]
FGFR31.1KINOMEscan[6]
FGFR41.4KINOMEscan[6]
VEGFR26.6KINOMEscan[6]

Kd (dissociation constant) values represent the concentration of this compound at which half of the kinase binding sites are occupied at equilibrium, indicating the strength of the binding interaction. A lower Kd value signifies a higher binding affinity.

Table 3: Cellular Antiproliferative Activity (IC50) of this compound
Cell LineFGFR AlterationIC50 (nM)Assay TypeReference
NCI-H1581FGFR1 Amplification22.1MTT Assay[5]
KATO IIIFGFR2 AmplificationNot specifiedMTT Assay[5]
RT-112FGFR3 Mutation13.2MTT Assay[5]
A-204FGFR4 Amplification25MTT Assay[5]

Cellular IC50 values represent the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50%.

Kinase Selectivity Profile

To assess the selectivity of this compound, its binding affinity was evaluated against a large panel of kinases using the KINOMEscan™ platform.[6] This platform measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The results are typically reported as the dissociation constant (Kd).

While the full KINOMEscan dataset against 451 kinases is extensive, the data in Table 2 highlights this compound's high affinity for the FGFR family. Notably, the binding affinity for VEGFR2, a closely related kinase, is significantly lower (Kd of 6.6 nM) compared to FGFR1 (Kd of 0.24 nM), indicating a degree of selectivity.[6] A comprehensive analysis of the top 20 kinases with the highest binding affinity for this compound from the KINOMEscan panel reveals a strong preference for the FGFR family.[6]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The inhibitory activity of this compound against FGFR1, FGFR2, FGFR3, and FGFR4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method measures the phosphorylation of a substrate by the kinase.

Principle: The assay utilizes a europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to the phosphorylated residue, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor with a light source results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the emitted light is proportional to the level of kinase activity. Inhibitors compete with ATP for binding to the kinase, thereby reducing substrate phosphorylation and the FRET signal.

General Protocol Outline:

  • Reagent Preparation: Recombinant human FGFR enzymes, a poly-GT or specific peptide substrate, and ATP are prepared in a kinase reaction buffer.

  • Compound Dilution: this compound is serially diluted to various concentrations.

  • Kinase Reaction: The FGFR enzyme, substrate, and ATP are incubated with the different concentrations of this compound in a microplate.

  • Detection: A solution containing a Eu-labeled anti-phosphotyrosine antibody and EDTA (to stop the kinase reaction) is added to each well.

  • Signal Measurement: The plate is incubated to allow for antibody binding, and the TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of this compound on cancer cell lines with known FGFR alterations were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol Outline:

  • Cell Seeding: Cancer cell lines (e.g., NCI-H1581, RT-112, A-204) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are treated with various concentrations of this compound (e.g., from 0.01 nM to 10 µM) and incubated for a specified period (e.g., 4 days).[5]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 540-570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binds FRS2 FRS2 FGFR:f2->FRS2 Phosphorylates PLCg PLCγ FGFR:f2->PLCg Phosphorylates PI3K PI3K FGFR:f2->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR:f2 Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: TR-FRET Kinase Assay

TR_FRET_Workflow start Start reagent_prep 1. Prepare Reagents (FGFR Enzyme, Substrate, ATP) start->reagent_prep kinase_reaction 3. Kinase Reaction (Incubate Enzyme, Substrate, ATP, and this compound) reagent_prep->kinase_reaction compound_prep 2. Serially Dilute this compound compound_prep->kinase_reaction detection_prep 4. Prepare Detection Reagents (Eu-Antibody, EDTA) kinase_reaction->detection_prep add_detection 5. Add Detection Reagents to Stop Reaction and Label Product detection_prep->add_detection incubation 6. Incubate for Antibody Binding add_detection->incubation read_plate 7. Read TR-FRET Signal incubation->read_plate data_analysis 8. Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: General workflow for a TR-FRET-based kinase inhibition assay.

Logical Relationship: From Biochemical Activity to Cellular Effects

Logical_Relationship cluster_biochemical Biochemical Level cluster_cellular Cellular Level cluster_invivo In Vivo Level binding This compound binds to FGFR Kinase Domain (High Affinity - Low Kd) inhibition Inhibition of FGFR Kinase Activity (Potent - Low IC50) binding->inhibition leads to pathway_inhibition Inhibition of Downstream Signaling Pathways (p-FGFR, p-ERK) inhibition->pathway_inhibition results in proliferation_inhibition Inhibition of Cell Proliferation in FGFR-Altered Cancer Cells (Cellular IC50) pathway_inhibition->proliferation_inhibition causes apoptosis Induction of Apoptosis pathway_inhibition->apoptosis can lead to antitumor Antitumor Activity in Xenograft Models proliferation_inhibition->antitumor translates to apoptosis->antitumor contributes to

Caption: The relationship between this compound's biochemical activity and its cellular effects.

References

Preclinical Profile of Erdafitinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Erdafitinib (JNJ-42756493), a potent, orally available, and selective pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Developed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data, details experimental methodologies, and visualizes the critical pathways and processes involved in this compound's mechanism of action and evaluation.

Introduction

This compound is a targeted therapy that has demonstrated significant antitumor activity in various preclinical models of cancers harboring FGFR genetic alterations, including mutations, fusions, and amplifications.[1][2] These alterations can lead to constitutive activation of the FGFR signaling pathway, driving tumor cell proliferation, survival, and angiogenesis.[3][4] this compound's potent and selective inhibition of FGFR1, FGFR2, FGFR3, and FGFR4 forms the basis of its therapeutic rationale.[5][6] This document outlines the key preclinical findings that have supported its clinical development.

Pharmacodynamics: Target Engagement and Biological Activity

The pharmacodynamic properties of this compound have been extensively characterized through a series of in vitro and in vivo studies, demonstrating potent and selective inhibition of the FGFR signaling pathway and subsequent anti-tumor effects.

In Vitro Potency and Selectivity

This compound demonstrates low nanomolar inhibitory activity against the primary members of the FGFR family. This potency is crucial for its efficacy in tumors dependent on aberrant FGFR signaling.

TargetIC₅₀ (nM)Assay TypeReference
FGFR1 1.2Enzymatic Assay[1]
FGFR2 0.5Enzymatic Assay[1]
FGFR3 Not AvailableN/A
FGFR4 Not AvailableN/A

IC₅₀: Half maximal inhibitory concentration

Inhibition of Cellular Signaling and Proliferation

This compound effectively suppresses the proliferation of cancer cell lines with various FGFR alterations. This anti-proliferative activity is a direct consequence of the inhibition of downstream signaling pathways critical for cell growth and survival.

Cell LineCancer TypeFGFR AlterationIC₅₀ (nM)Reference
NCI-H1581 Lung CancerFGFR1 AmplificationNot Specified[5]
SNU-16 Gastric CancerFGFR2 AmplificationNot Specified[5]
RT112 Bladder CancerFGFR3 FusionNot Specified[5]

This compound's mechanism involves binding to the ATP-binding pocket of FGFRs, which prevents their phosphorylation and subsequent activation. This action effectively blocks downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, leading to decreased cell viability and induction of apoptosis.[3][4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binds FRS2 FRS2 FGFR:f2->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes This compound This compound This compound->FGFR:f2 Inhibits ATP Binding

Caption: this compound inhibits the FGFR signaling pathway.
In Vivo Antitumor Activity

In preclinical xenograft models, orally administered this compound has demonstrated significant, dose-dependent antitumor activity. The efficacy is often correlated with the presence of FGFR genetic alterations in the tumor cells.

Tumor ModelFGFR AlterationDose (mg/kg)Tumor Growth Inhibition (%)Reference
SNU-16 Xenograft FGFR2 Amplification1037.8[5]
SNU-16 Xenograft FGFR2 Amplification3059.4[5]
LUX001 PDX FGFR3-TACC3 Fusion12.5 (BID)100[5]
RT4 Xenograft Not Specified40 (3x/week)60 (volume), 24.4 (weight)[7]

PDX: Patient-Derived Xenograft; BID: Twice daily

Pharmacodynamic Biomarkers

A key pharmacodynamic biomarker for this compound activity is the elevation of serum phosphate levels.[6][8] FGFR signaling plays a role in phosphate homeostasis in the kidneys, and inhibition of this pathway leads to a measurable increase in serum phosphate.[9] This on-target effect has been used to guide dose selection and has shown a correlation with clinical response.[10][11]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has been characterized in preclinical species, revealing properties that support its oral administration and clinical development.

ParameterValueSpeciesReference
Tmax (Time to Maximum Concentration) 0.5 hours (at 3 mg/kg)Mouse (SNU-16 xenograft)[5]
Metabolism Primarily via CYP2C9 (39%) and CYP3A4 (20%)Human[12]
Protein Binding >99% (preferentially to α1-acid glycoprotein)Human[12]
Elimination Feces (69%, 19% unchanged), Urine (19%, 13% unchanged)Human[10]
Effective Half-life 59 hoursHuman[10]

Note: Some human PK data are included for a more complete profile, as detailed preclinical ADME parameters were not fully available in the search results.

This compound is rapidly absorbed after oral administration, with dose-proportional increases in plasma concentrations.[10] It is highly bound to plasma proteins and is primarily metabolized by hepatic cytochrome P450 enzymes.[12]

Experimental Protocols and Methodologies

The preclinical evaluation of this compound involved a range of standard and specialized assays to determine its efficacy and mechanism of action.

In Vitro Assays
  • Enzymatic Assays: The inhibitory activity of this compound against FGFR kinases was determined using purified recombinant enzymes. The IC₅₀ values were calculated by measuring the reduction in kinase activity in the presence of varying concentrations of the compound.

  • Cell Proliferation/Viability Assays: Cancer cell lines with known FGFR alterations were cultured in the presence of increasing concentrations of this compound. Cell viability was typically assessed after a 72-hour incubation period using assays such as CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.

  • Signaling Pathway Analysis (Western Blotting): To confirm the mechanism of action, cells were treated with this compound, and cell lysates were analyzed by Western blotting. Antibodies specific for phosphorylated and total forms of FGFR, ERK, and AKT were used to assess the inhibition of downstream signaling pathways.[8]

  • Cell Migration and Invasion Assays: The effect of this compound on the migratory and invasive potential of cancer cells was evaluated using wound healing assays and transwell invasion assays (e.g., Boyden chamber).[7]

  • Endothelial Cell Tube Formation Assay: To assess anti-angiogenic properties, human umbilical vein endothelial cells (HUVECs) were cultured on Matrigel in the presence of this compound. The formation of capillary-like structures was then quantified.[7]

In_Vitro_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture FGFR-Altered Cancer Cell Lines Proliferation Cell Proliferation Assay (e.g., 72h incubation) Cell_Culture->Proliferation Western_Blot Western Blot (pFGFR, pERK, pAKT) Cell_Culture->Western_Blot Migration Migration/Invasion Assay (e.g., Transwell) Cell_Culture->Migration Drug_Prep Prepare Serial Dilutions of this compound Drug_Prep->Proliferation Drug_Prep->Western_Blot Drug_Prep->Migration IC50_Calc Calculate IC₅₀ Values Proliferation->IC50_Calc Pathway_Inhibition Assess Pathway Inhibition Western_Blot->Pathway_Inhibition Functional_Impact Quantify Functional Impact Migration->Functional_Impact

Caption: General workflow for in vitro evaluation of this compound.
In Vivo Xenograft Studies

  • Animal Models: Athymic nude mice are commonly used for establishing tumor xenografts. Human cancer cell lines (e.g., SNU-16) or patient-derived tumor fragments are implanted subcutaneously.[5][7]

  • Dosing and Administration: Once tumors reach a specified volume, animals are randomized into vehicle control and treatment groups. This compound is typically formulated in an appropriate vehicle (e.g., 20% hydroxypropyl β-cyclodextrin) and administered orally (p.o.) once or twice daily.[5]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the control group.

  • Pharmacodynamic Assessment: At specified time points after dosing, blood samples can be collected to measure serum phosphate levels. Tumor tissue can also be harvested to analyze the inhibition of FGFR signaling pathways via Western blotting or immunohistochemistry for markers like phospho-ERK.[8]

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical utility in patients with FGFR-driven malignancies. Its potent and selective inhibition of FGFR kinases translates into robust antitumor activity in relevant in vitro and in vivo models. The well-characterized pharmacokinetic profile supports oral administration, and the identification of serum phosphate as a key pharmacodynamic biomarker has proven valuable for guiding clinical development. This comprehensive preclinical package has been instrumental in establishing this compound as an important targeted therapy for patients with urothelial carcinoma and other solid tumors with susceptible FGFR alterations.[8][13]

References

The Discovery and Synthesis of Erdafitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdafitinib (marketed as Balversa™) is an oral, potent, and selective pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor. It represents a significant advancement in personalized medicine, being the first targeted therapy approved by the U.S. Food and Drug Administration (FDA) for adult patients with locally advanced or metastatic urothelial carcinoma (mUC) harboring susceptible FGFR3 or FGFR2 genetic alterations. This technical guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and key experimental data related to this compound.

Discovery and Development

The discovery of this compound (also known as JNJ-42756493) is a prime example of a successful collaboration between academia and the pharmaceutical industry, involving Astex Pharmaceuticals, the Northern Institute of Cancer Research at Newcastle University, and Janssen Pharmaceuticals.[1] The development program was initiated to address the unmet need for targeted therapies in cancers driven by aberrant FGFR signaling, a pathway implicated in tumor cell proliferation, angiogenesis, and survival.[1]

A key strategic decision in the discovery process was to employ Fragment-Based Drug Discovery (FBDD), an approach that screens small, low-molecular-weight compounds (fragments) to identify weak but efficient binders to the target protein.[2] This method allows for the exploration of a wider chemical space and often yields lead compounds with superior drug-like properties compared to traditional high-throughput screening.

The process began in 2006, with a focus on identifying selective FGFR inhibitors that spared the closely related Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as inhibition of VEGFR2 was associated with significant side effects.[1] A fragment screen in 2008 identified a quinoxaline scaffold as a promising starting point.[3] Through iterative cycles of medicinal chemistry, structure-based design, and virtual screening, this initial fragment was "grown" and optimized. A critical step involved introducing a 3,5-dimethoxy aniline moiety, which extended into a key selectivity pocket of the FGFR kinase domain. Further modifications to improve potency and pharmacokinetic properties ultimately led to the identification of this compound.[1][3]

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Target_ID Target Identification (Aberrant FGFR Signaling in Cancer) FBDD Fragment-Based Drug Discovery (FBDD) (Screening of Astex Proprietary Library) Target_ID->FBDD 2006-2008 Hit_ID Hit Identification (Quinoxaline Scaffold Identified) FBDD->Hit_ID Lead_Gen Lead Generation (Virtual Screening & Medicinal Chemistry) Hit_ID->Lead_Gen Structure-Based Design Lead_Opt Lead Optimization (Addition of 3,5-dimethoxy aniline moiety to enhance selectivity vs. VEGFR2) Lead_Gen->Lead_Opt Candidate_Selection Candidate Selection (this compound - JNJ-42756493) Lead_Opt->Candidate_Selection Preclinical Preclinical Studies (In vitro & In vivo efficacy) Candidate_Selection->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval FDA Approval (2019) Clinical->Approval FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Cell Proliferation Angiogenesis Survival ERK->Outcome AKT AKT PI3K->AKT AKT->Outcome cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B R1 Quinoxalin-2-ol I1 Bromination & Chlorination R1->I1 R2 4-bromo-1-methyl-1H-pyrazole R2->I1 Int_A Intermediate A 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline I1->Int_A Final This compound Int_A->Final Buchwald-Hartwig Coupling R3 2-bromo-1,1-dimethoxyethane I2 Amination & Reduction R3->I2 R4 3,5-dimethoxyaniline R4->I2 R5 Isopropylamine R5->I2 Int_B Intermediate B N-(3,5-dimethoxyphenyl)-N'-(isopropyl)ethane-1,2-diamine I2->Int_B Int_B->Final

References

Erdafitinib's Impact on Downstream Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdafitinib, a potent and selective pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, has demonstrated significant clinical activity in cancers harboring FGFR alterations. Its mechanism of action centers on the direct inhibition of FGFRs 1, 2, 3, and 4, leading to the suppression of critical downstream signaling pathways that drive oncogenesis. This technical guide provides an in-depth analysis of this compound's effects on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. Understanding these mechanisms is crucial for optimizing its therapeutic use, overcoming resistance, and developing novel combination strategies.

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, migration, and survival.[1][2] Genetic alterations in FGFRs, including mutations, fusions, and amplifications, are well-established oncogenic drivers in various malignancies, most notably in urothelial carcinoma.[3] this compound (BALVERSA®) is an oral kinase inhibitor that targets the ATP-binding pocket of FGFRs, thereby preventing their autophosphorylation and subsequent activation.[3] This blockade disrupts the propagation of downstream signals essential for tumor growth and survival.

Mechanism of Action: Inhibition of FGFR Kinase Activity

This compound exhibits potent inhibitory activity against all four members of the FGFR family in the low nanomolar range. This direct inhibition is the primary mechanism through which it exerts its anti-tumor effects.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nM)
FGFR11.2
FGFR22.5
FGFR33.0
FGFR45.7
VEGFR236.8

Data compiled from in vitro time-resolved fluorescence kinase assays.

Core Downstream Signaling Pathways Affected by this compound

The inhibition of FGFRs by this compound leads to the downregulation of two principal signaling cascades: the RAS-MAPK-ERK pathway and the PI3K-AKT pathway. Additionally, its impact on the STAT3 pathway has been noted, particularly in the context of resistance.

The RAS-MAPK-ERK Pathway

The RAS-MAPK-ERK pathway is a central regulator of cell proliferation and survival. Upon FGFR activation, docking proteins like FRS2 are recruited, leading to the activation of the RAS-RAF-MEK-ERK signaling cascade. This compound's inhibition of FGFR effectively blocks this pathway.

RAS_MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 This compound This compound This compound->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

This compound's inhibition of the RAS-MAPK-ERK pathway.
The PI3K-AKT Pathway

The PI3K-AKT pathway is another critical downstream effector of FGFR signaling, playing a key role in cell survival and metabolism. This compound's blockade of FGFR leads to reduced activation of this pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects FGFR FGFR PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival Metabolism mTOR->CellSurvival STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR JAK JAK FGFR->JAK This compound This compound This compound->FGFR Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Transcription Gene Transcription (Survival, Proliferation) pSTAT3_dimer->Transcription Bypass Bypass Activation (Resistance) Bypass->pSTAT3 Western_Blot_Workflow start Cell Lysis (RIPA Buffer) protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Non-fat milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (4°C, overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (RT, 1-2h) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection Resistance_Mechanisms cluster_resistance Mechanisms of Acquired Resistance This compound This compound FGFR FGFR This compound->FGFR Inhibits DownstreamPathways Downstream Signaling FGFR->DownstreamPathways Bypass Bypass Signaling (e.g., MET activation) Bypass->DownstreamPathways Reactivates SecondaryMutation Secondary FGFR Mutations SecondaryMutation->FGFR Prevents Binding DownstreamActivation Downstream Activation (e.g., PIK3CA mutation) DownstreamActivation->DownstreamPathways Constitutively Activates

References

Erdafitinib's role in inhibiting FGFR1, FGFR2, FGFR3, and FGFR4

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Inhibition of FGFR1, FGFR2, FGFR3, and FGFR4

Erdafitinib, marketed under the brand name Balversa®, is a potent, orally available tyrosine kinase inhibitor (TKI) that selectively targets the fibroblast growth factor receptor (FGFR) family.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on FGFR1, FGFR2, FGFR3, and FGFR4, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals.

Introduction to FGFR Signaling and this compound's Role

The FGFR signaling pathway plays a crucial role in normal physiological processes, including cell proliferation, differentiation, migration, and angiogenesis.[4][5] This pathway is activated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and transphosphorylation of the intracellular kinase domains. This, in turn, activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and growth.[6]

Genetic alterations in the FGFR genes, such as mutations, fusions, and amplifications, can lead to aberrant activation of these signaling pathways, driving the development and progression of various cancers.[4][7] this compound is designed to counteract this by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling.[6] This inhibition leads to decreased cell viability and induction of apoptosis in cancer cells with FGFR alterations.[2][4][8] this compound is the first targeted therapy approved by the FDA for patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations.[6][8]

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated potent inhibitory activity against all four members of the FGFR family in in vitro assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nM)Reference(s)
FGFR11.2[2][3][9]
FGFR22.5[2][3][9]
FGFR33.0[2][3][9]
FGFR45.7[2][3][9]
VEGFR236.8[3][9]
Table 2: Binding Affinity of this compound to FGFRs
TargetKd (nM)Reference(s)
FGFR10.24[3][9]
FGFR22.2[3][9]
FGFR31.1[3][9]
FGFR41.4[3][9]
VEGFR26.6[3][9]

Signaling Pathways and Mechanism of Inhibition

This compound's primary mechanism of action is the inhibition of FGFR autophosphorylation, which blocks the downstream signaling cascades crucial for tumor cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1, 2, 3, 4) FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 P3 P FGFR->P3 P4 P FGFR->P4 FRS2 FRS2 P1->FRS2 P2->FRS2 PI3K PI3K P3->PI3K P4->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response This compound This compound This compound->FGFR Inhibition

FGFR Signaling Pathway and this compound Inhibition.

Experimental Protocols

The characterization of this compound's inhibitory activity involves several key in vitro and in vivo experiments.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 values of this compound against the FGFR kinases.

Methodology:

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a biotinylated poly-GT substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • The FGFR kinase, substrate, and this compound (at varying concentrations) are incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation, the reaction is stopped, and the europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

    • The plate is read on a TR-FRET-compatible reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - FGFR Kinase - Substrate - this compound (serial dilutions) - ATP start->reagents incubation1 Incubate Kinase, Substrate, and this compound reagents->incubation1 add_atp Add ATP to Initiate Reaction incubation1->add_atp incubation2 Incubate to Allow Phosphorylation add_atp->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction add_detection Add Detection Reagents: - Eu-labeled Antibody - SA-APC stop_reaction->add_detection read_plate Read Plate (TR-FRET) add_detection->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End analyze->end

Workflow for an In Vitro Kinase Inhibition Assay.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cancer cell lines with known FGFR alterations.

Methodology:

  • Cell Culture: Cancer cell lines expressing FGFR genetic alterations (e.g., point mutations, amplifications, or fusions) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound.

    • After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

    • Viable cells with active metabolism convert the MTT into a purple formazan product.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.[9]

Proliferation_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with This compound (serial dilutions) seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance on Plate Reader solubilize->read_absorbance analyze Analyze Data and Calculate IC50 read_absorbance->analyze end End analyze->end

Workflow for a Cellular Proliferation (MTT) Assay.

In Vivo Xenograft Models

To assess the anti-tumor activity of this compound in a living organism, xenograft models are utilized.

Methodology:

  • Model Establishment: Human tumor cell lines with FGFR alterations are implanted subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a specified size, mice are treated with this compound or a vehicle control, typically via oral gavage.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as measuring the phosphorylation levels of FGFR and downstream signaling proteins (e.g., p-ERK) via Western blot or immunohistochemistry.[9][10]

Conclusion

This compound is a potent pan-FGFR inhibitor that effectively targets the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4. Its mechanism of action, involving the blockade of key downstream signaling pathways, has shown significant anti-tumor activity in preclinical models and clinical trials, particularly in urothelial carcinoma with specific FGFR alterations. The experimental protocols outlined in this guide are fundamental to the characterization and continued development of this compound and other FGFR-targeted therapies.

References

Molecular basis for Erdafitinib's selectivity for FGFR

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Basis of Erdafitinib's Selectivity for FGFR

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (brand name Balversa®) is an orally bioavailable, potent tyrosine kinase inhibitor (TKI) that selectively targets the fibroblast growth factor receptor (FGFR) family.[1][2][3] Approved by the U.S. Food and Drug Administration (FDA), it is the first targeted therapy for adult patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations.[1][4][5][6][7][8] Understanding the molecular underpinnings of its selectivity is crucial for optimizing its clinical use, overcoming resistance, and developing next-generation FGFR inhibitors. This guide provides a detailed examination of the molecular basis for this compound's efficacy and selectivity.

The FGFR Signaling Pathway and Its Role in Oncology

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play pivotal roles in normal physiological processes, including cell proliferation, differentiation, migration, and angiogenesis.[3][9][10][11]

The signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) and heparan sulfate proteoglycan (HSPG) cofactors to the extracellular domain of the FGFR.[11][12] This binding event induces receptor dimerization and subsequent transphosphorylation of specific tyrosine residues within the intracellular kinase domain.[13] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, leading to the activation of major downstream signaling pathways, including:

  • RAS-MAPK-ERK Pathway: Primarily regulates cell proliferation and differentiation.[12][13][14]

  • PI3K-AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[12][13][14]

  • PLCγ-PKC Pathway: Involved in cell motility and metabolism.[12][13]

  • JAK-STAT Pathway: Plays a role in cell growth and immune response.[12][13]

Genetic alterations such as point mutations, gene fusions (e.g., FGFR3-TACC3), and gene amplifications can lead to ligand-independent, constitutive activation of FGFR signaling.[1][3][14][15][16] This aberrant signaling drives oncogenesis by promoting uncontrolled cell growth, survival, and angiogenesis in various cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer.[1][15][16][17]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR HSPG HSPG HSPG->FGFR P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 PLCg PLCγ P2->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K STAT JAK/STAT FRS2->STAT RAS RAS GRB2_SOS->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT->Cell_Response PKC->Cell_Response STAT->Cell_Response

Caption: Canonical FGFR Signaling Pathways

Molecular Mechanism of this compound Action and Selectivity

This compound is a potent, ATP-competitive inhibitor of the FGFR kinase domain.[14][17] It functions by binding to the ATP-binding pocket of FGFRs, thereby blocking the transfer of phosphate from ATP to tyrosine residues.[17] This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to decreased cell viability and apoptosis in cancer cells with activating FGFR alterations.[1][4][17]

The selectivity of this compound for FGFRs over other kinase families is a key determinant of its therapeutic window. While it is a pan-FGFR inhibitor, effectively targeting all four family members, it shows significantly less activity against other kinases.[2][3] This selectivity is attributed to specific interactions between the drug molecule and the amino acid residues lining the ATP-binding pocket of the FGFRs. Although detailed crystallographic data is proprietary, the structural homology between the kinase domains of FGFRs and other kinases like VEGFR2 suggests that subtle differences in the pocket's shape, size, and charge distribution are exploited by this compound to achieve its preferential binding.[18]

Erdafitinib_Mechanism cluster_inhibition Mechanism of Inhibition This compound This compound FGFR_Kinase FGFR Kinase Domain (ATP-Binding Pocket) This compound->FGFR_Kinase Competitively Binds & Inhibits Phosphorylation Receptor Autophosphorylation FGFR_Kinase->Phosphorylation Catalyzes ATP ATP ATP->FGFR_Kinase Binds Downstream Downstream Signaling (MAPK, PI3K/AKT) Phosphorylation->Downstream Activates Tumor_Growth Tumor Cell Proliferation & Survival Downstream->Tumor_Growth Promotes

Caption: this compound's Competitive Inhibition Mechanism

Quantitative Analysis of Kinase Selectivity

The selectivity of this compound is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values against a panel of kinases. The compound shows potent, low-nanomolar inhibition of all four FGFR family members while exhibiting significantly higher IC50 values for other kinases, indicating lower potency against these off-targets.

Kinase TargetIC50 (nmol/L)Reference
FGFR1 1.2[18][19]
FGFR2 2.5[18][19]
FGFR3 3.0[18][19]
FGFR4 5.7[18][19]
VEGFR236.8[18]
RET>1000[2][19]
KIT>1000[2][19]
PDGFRβ>1000[2][19]

Note: Data is compiled from in vitro time-resolved fluorescence assays. Values for RET, KIT, and PDGFRβ are representative of kinases with substantially lower inhibition compared to FGFRs.

Key Experimental Protocols

The characterization of this compound's selectivity and potency relies on standardized biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Objective: To determine the IC50 value of this compound for FGFR kinases.

Methodology:

  • Reagents & Materials: Recombinant human FGFR kinase, biotinylated poly-Glu-Tyr (4:1) substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Assay Plate Preparation: Serially dilute this compound in DMSO and add to a 384-well assay plate.

  • Kinase Reaction: Add the FGFR enzyme and the biotinylated substrate to the wells. Initiate the kinase reaction by adding ATP and MgCl2. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction by adding EDTA. Add the detection reagents (Europium-labeled antibody and SA-APC). Incubate to allow binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow cluster_workflow Workflow: In Vitro Kinase Inhibition Assay A 1. Prepare Assay Plate (Serial Dilution of this compound) B 2. Add Kinase (FGFR) and Substrate A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate C->D E 5. Stop Reaction & Add Detection Reagents (TR-FRET) D->E F 6. Read Plate E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: General Workflow for a Kinase Inhibition Assay
Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.

Objective: To evaluate the anti-proliferative activity of this compound on cancer cells with and without FGFR alterations.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., urothelial carcinoma lines with known FGFR mutations and wild-type lines) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 to 120 hours).[20]

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP content as an indicator of metabolically active cells, or CCK-8.[20][21][22]

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The molecular basis for this compound's selectivity lies in its optimized structure, which allows for high-affinity, competitive binding to the ATP pocket of all four FGFR family members at low nanomolar concentrations.[2][19] This potent pan-FGFR inhibition effectively blocks the aberrant downstream signaling that drives tumor growth in cancers with specific FGFR genetic alterations.[1][4] Its significantly lower affinity for a wide range of other kinases minimizes off-target effects, contributing to a manageable safety profile.[2][19] The combination of potent, selective FGFR targeting and favorable pharmacological properties establishes this compound as a cornerstone of personalized therapy for FGFR-driven malignancies.

References

Erdafitinib: A Deep Dive into its Anti-Cancer Efficacy Through Cell Proliferation and Apoptosis Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Erdafitinib, a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in cancers characterized by aberrant FGFR signaling. This technical guide provides a comprehensive analysis of this compound's impact on cell proliferation and apoptosis in various cancer cell lines. It delves into the quantitative measures of its anti-proliferative and pro-apoptotic activities, outlines detailed experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's preclinical cellular effects.

Introduction to this compound and its Mechanism of Action

This compound is an oral tyrosine kinase inhibitor that specifically targets FGFRs 1, 2, 3, and 4.[1][2][3][4][5] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, and chromosomal translocations, is a known driver of oncogenesis in various malignancies, including urothelial and lung cancer.[1] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][6] By blocking these pathways, this compound effectively curtails cancer cell growth and promotes programmed cell death (apoptosis).

Impact of this compound on Cell Proliferation

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring FGFR alterations. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

Quantitative Analysis of Anti-proliferative Activity

The following tables summarize the IC50 values of this compound against various cancer cell lines and FGFR kinases.

Cell LineCancer TypeFGFR AlterationIC50 (nM)Reference
A549Lung AdenocarcinomaFGFR1-3 Overexpression7760 (at 24h)[1]
T24Urothelial Carcinoma-16210[7]
UMUC6Urothelial Carcinoma-11930[7]
H520Lung Squamous Cell CarcinomaFGFR1 Positive21610[6]
RT4Bladder CancerFGFR3 FusionLow nM range[8]
RT112Bladder CancerFGFR3 FusionLow nM range[8]
KinaseIC50 (nM)Reference
FGFR11.2[2][3][4]
FGFR22.5[2][3][4]
FGFR33.0[2][3][4]
FGFR45.7[2][3][4]
VEGFR236.8[2][3]
Experimental Protocol: Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) and a vehicle control (DMSO).[2]

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.[2][9]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_drug Add this compound to Cells seed_cells->add_drug drug_prep Prepare this compound Dilutions drug_prep->add_drug incubate_72h Incubate for 72-96 hours add_drug->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

MTT Assay Workflow for this compound.

Induction of Apoptosis by this compound

In addition to inhibiting proliferation, this compound actively induces apoptosis in cancer cells. This is a critical mechanism for eliminating malignant cells and achieving therapeutic efficacy.

Quantitative Analysis of Apoptotic Induction

The pro-apoptotic effect of this compound is often quantified by measuring the percentage of apoptotic cells using flow cytometry after staining with Annexin V and propidium iodide (PI).

Cell LineTreatmentApoptotic Cells (%)Reference
A549This compound (6.25 µM, 24h)Increased vs. control[1]
A549This compound (12.5 µM, 24h)Significantly increased vs. control[1]
T24This compound (dose-dependent)Increased vs. DMSO[7]
UMUC6This compound (dose-dependent)Increased vs. DMSO[7]
Experimental Protocol: Apoptosis (Annexin V/PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Apoptosis_Workflow start Seed and Treat Cells with this compound harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Apoptotic Populations analyze->quantify

Apoptosis Assay Workflow.

This compound's Effect on Cell Cycle Progression

This compound can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

Quantitative Analysis of Cell Cycle Arrest

Flow cytometry analysis of DNA content after PI staining reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Cell LineTreatmentEffect on Cell CycleReference
A549This compound (dose-dependent)S-phase arrest[1]
T24This compoundG0/G1 phase arrest[7]
UMUC6This compoundG0/G1 phase arrest[7]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Modulation of FGFR Signaling Pathways by this compound

The anti-proliferative and pro-apoptotic effects of this compound are a direct consequence of its ability to inhibit the FGFR signaling pathway.

Overview of the FGFR Signaling Cascade

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins. This triggers downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. This compound blocks the initial autophosphorylation step, effectively shutting down these pro-oncogenic signals.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Proliferation Transcription->Proliferation Leads to This compound This compound This compound->FGFR Inhibits

References

Structural Analysis of Erdafitinib Binding to the FGFR Kinase Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib (Balversa®) is a potent, orally bioavailable, pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor.[1][2] It is the first targeted therapy approved by the U.S. Food and Drug Administration (FDA) for adult patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations, whose disease has progressed during or after platinum-containing chemotherapy.[1][3][4] Dysregulation of FGFR signaling, through mechanisms such as gene mutations, amplifications, or fusions, is a key driver in various cancers, promoting cell proliferation, migration, and angiogenesis.[1][5] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its enzymatic activity and blocking downstream signaling pathways.[2][6]

A comprehensive understanding of the structural basis of this compound's interaction with the FGFR kinase domain is paramount for elucidating its mechanism of action, guiding the development of next-generation inhibitors, and predicting and overcoming potential resistance mechanisms. This technical guide provides an in-depth analysis of the structural features governing this compound's binding to the FGFR kinase domain, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

The FGFR Kinase Domain: The Target of this compound

The fibroblast growth factor receptor family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[2][7] The intracellular region of these receptors contains a kinase domain, which is the catalytic engine responsible for signal transduction. This domain is structurally divided into two lobes: a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding pocket is situated in the cleft between these two lobes. The binding of ATP to this pocket is a prerequisite for the phosphotransfer reaction that initiates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[5][8] this compound functions as an ATP-competitive inhibitor, occupying this pocket and preventing the phosphorylation events necessary for signal propagation.[5]

Structural Basis of this compound-FGFR Interaction

In silico modeling and structural studies, such as X-ray crystallography of the this compound-FGFR1 complex (PDB ID: 5EW8), have provided detailed insights into the binding mode of this compound.[9][10] The inhibitor sits in the ATP-binding pocket, forming a network of specific interactions with key amino acid residues that are highly conserved across the FGFR family.

Key Interactions:

  • Hinge Region: this compound forms crucial hydrogen bonds with the backbone atoms of residues in the hinge region, which connects the N- and C-lobes of the kinase domain. This is a common feature of many kinase inhibitors and is essential for high-affinity binding.

  • Hydrophobic Pockets: The chemical structure of this compound allows it to favorably occupy hydrophobic pockets within the ATP-binding site, further stabilizing the drug-receptor complex.

  • Gatekeeper Residue: The "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket within the kinase domain, also interacts with this compound. Mutations in this residue can significantly impact drug binding and are a known mechanism of acquired resistance to kinase inhibitors. For instance, in silico analysis predicts that the V553M mutation in FGFR3, which is paralogous to V559M in FGFR1, functions as a gatekeeper mutation that allosterically inhibits this compound binding.[9]

Quantitative Analysis of this compound's Inhibitory Activity

This compound is a potent inhibitor of all four FGFR family members, with IC50 values in the low nanomolar range as determined by in vitro kinase assays.

FGFR IsoformIC50 (nmol/L)
FGFR11.2
FGFR22.5
FGFR35.7
FGFR45.7
Table 1: In Vitro Inhibitory Activity of this compound Against FGFRs. Data from time-resolved fluorescence assays.[2]

Experimental Protocols

X-ray Crystallography of the this compound-FGFR Complex

The determination of the three-dimensional structure of this compound in complex with the FGFR kinase domain is crucial for understanding its binding mode at an atomic level.

Methodology:

  • Protein Expression and Purification: The human FGFR kinase domain is expressed in a suitable system, such as E. coli or insect cells. The protein is then purified to homogeneity using a series of chromatography steps, including affinity and size-exclusion chromatography.

  • Complex Formation: The purified FGFR kinase domain is incubated with an excess of this compound to ensure complete binding.

  • Crystallization: The this compound-FGFR complex is subjected to high-throughput screening of various crystallization conditions (e.g., pH, temperature, precipitating agents) to obtain well-ordered crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the potency of this compound in inhibiting the activity of FGFR kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]

    • Prepare serial dilutions of this compound at 3 times the final desired concentration.

    • Prepare a kinase/antibody mixture containing the specific FGFR isoform and a europium-labeled anti-tag antibody.[11]

    • Prepare a tracer solution containing an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor scaffold.[11]

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted this compound solution.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to initiate the binding reaction.[11]

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.[11]

    • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.

  • Data Analysis: The decrease in the FRET signal is proportional to the displacement of the tracer by this compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathways and Mechanism of Action

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->FGFR Inhibition Experimental_Workflow cluster_protein_production Protein Production cluster_complex_formation Complex Formation cluster_crystallography X-ray Crystallography cluster_output Output Expression FGFR Kinase Domain Expression Purification Protein Purification Expression->Purification Incubation Incubation with this compound Purification->Incubation Crystallization Crystallization Incubation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Structure Determination and Refinement Data_Collection->Structure_Determination PDB_Model 3D Structural Model (e.g., PDB: 5EW8) Structure_Determination->PDB_Model MOA_Diagram cluster_kinase FGFR Kinase Domain cluster_inhibition Mechanism of Inhibition cluster_downstream Downstream Signaling ATP_Pocket ATP Binding Pocket Phosphorylation Phosphorylation ATP_Pocket->Phosphorylation Enables No_Phosphorylation No Phosphorylation ATP_Pocket->No_Phosphorylation Prevents ATP Binding Substrate Substrate Protein Signal_On Signal Transduction (Proliferation, Survival) Substrate->Signal_On This compound This compound This compound->ATP_Pocket Competitively Binds ATP ATP ATP->ATP_Pocket Binds Phosphorylation->Substrate Phosphorylates Signal_Off Blocked Signal Transduction (Apoptosis) No_Phosphorylation->Signal_Off

References

Erdafitinib's Activity in FGFR-Amplified Versus FGFR-Mutated Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdafitinib, a potent, orally administered pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, has demonstrated significant clinical activity in tumors harboring FGFR mutations and fusions.[1][2][3] This has led to its approval for the treatment of advanced urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[4] However, its efficacy in tumors driven by FGFR amplification is markedly different. This technical guide provides a comprehensive analysis of this compound's activity in both FGFR-amplified and FGFR-mutated or fusion-positive cancer models, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and illustrating critical biological and experimental workflows.

Introduction to this compound and FGFR Alterations

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[5] Aberrant FGFR signaling, driven by genetic alterations such as mutations, fusions, and gene amplifications, is an oncogenic driver in various malignancies, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer (NSCLC).[5][6]

This compound (JNJ-42756493) is a tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, FGFR3, and FGFR4.[4][6] By binding to the ATP-binding pocket of the FGFRs, this compound inhibits their phosphorylation and subsequent activation of downstream signaling pathways, leading to reduced tumor cell proliferation and increased apoptosis.[7]

This guide focuses on the differential activity of this compound in two distinct contexts of FGFR alteration: gene amplification versus gene mutations and fusions.

Mechanism of Action and FGFR Signaling Pathway

This compound inhibits FGFR autophosphorylation, thereby blocking downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[5]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1-4) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Recruits & Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation This compound This compound This compound->FGFR Inhibits Phosphorylation

Figure 1: Simplified FGFR Signaling Pathway and this compound's Mechanism of Action.

Comparative Efficacy of this compound

Clinical and preclinical data reveal a significant disparity in this compound's efficacy between tumors with FGFR mutations or fusions and those with FGFR amplification.

Activity in FGFR-Mutated and Fusion-Positive Models

This compound has demonstrated robust and consistent clinical activity in patients with advanced solid tumors harboring FGFR mutations or fusions.

Clinical Trial Tumor Type FGFR Alteration Objective Response Rate (ORR) Median Progression-Free Survival (PFS)
BLC2001 (Phase II) [4][8]Urothelial CarcinomaFGFR3 mutations or FGFR2/3 fusions40%5.5 months
THOR (Phase III) [8][9]Urothelial CarcinomaFGFR3/2 alterations46%5.6 months
Phase I Study [6][10]Urothelial CarcinomaFGFR mutations/fusions46.2%Not Reported
Phase I Study [6][10]CholangiocarcinomaFGFR mutations/fusions27.3%Not Reported

Table 1: Clinical Efficacy of this compound in FGFR-Mutated/Fusion-Positive Cancers.

In the BLC2001 study, patients with FGFR3 mutations had a numerically higher response rate (49%) compared to those with FGFR2/3 fusions (16%).[4] The THOR study confirmed the survival benefit of this compound over chemotherapy in patients with FGFR-altered metastatic urothelial carcinoma who had progressed on prior therapies.[8][9]

Activity in FGFR-Amplified Models

In stark contrast to its efficacy in mutated and fusion-driven tumors, this compound has shown minimal to no activity in cancers with FGFR amplification.

The NCI-MATCH (EAY131) Subprotocol K1, a phase II study, specifically evaluated this compound in patients with treatment-refractory solid tumors harboring FGFR1-4 amplification (excluding urothelial carcinoma).[11][12][13]

Clinical Trial Tumor Type FGFR Alteration Objective Response Rate (ORR) Median Progression-Free Survival (PFS)
NCI-MATCH EAY131-K1 (Phase II) [11][12][13]Various Solid TumorsFGFR1-4 amplification0%1.7 months
Phase I Study [5][6]Breast CancerFGFR1 amplification0%Not Reported
Phase I Study [6]Breast CancerFGFR2 amplification2/3 patients respondedNot Reported

Table 2: Clinical Efficacy of this compound in FGFR-Amplified Cancers.

The NCI-MATCH K1 trial enrolled 35 patients, with 18 in the primary efficacy analysis. There were no confirmed objective responses, and the study did not meet its primary endpoint.[11][12][13] While five patients experienced stable disease, the overall results indicate a lack of significant clinical benefit for this compound in this patient population.[11][12][13]

Preclinical data has suggested that high-level FGFR2 amplification might confer sensitivity, and a phase I study did show responses in two breast cancer patients with FGFR2 amplification.[6][13] However, this has not translated to broader success in clinical trials for FGFR-amplified tumors. The lack of efficacy in FGFR1-amplified tumors is particularly notable, as FGFR1 amplification is the most common FGFR alteration.[5][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key in vitro assays.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., T24, UMUC6 for urothelial carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control. Incubate for 48-72 hours.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Western Blot Analysis for FGFR Pathway Modulation

This technique is used to detect changes in protein expression and phosphorylation states within the FGFR signaling pathway following this compound treatment.

Protocol:

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal amounts of protein (e.g., 20-30 µg) onto a 4-15% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key antibodies include:

    • Phospho-FGFR (e.g., Tyr653/654)

    • Total FGFR1, FGFR2, FGFR3

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-AKT (Ser473)

    • Total AKT

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation and expression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed FGFR-Altered Cancer Cell Lines (Amplified vs. Mutated) treat Treat with this compound (Dose-Response) start->treat viability Cell Viability Assay (e.g., CCK-8) treat->viability western Western Blot Analysis treat->western ic50 Calculate IC50 Values viability->ic50 pathway Analyze Pathway Modulation (p-FGFR, p-ERK) western->pathway

Figure 2: General Experimental Workflow for In Vitro Evaluation of this compound.

Discussion: Understanding the Discrepancy in Activity

The differential response to this compound between FGFR-mutated/fusion and FGFR-amplified tumors highlights fundamental differences in their underlying biology and oncogenic dependence.

  • Oncogene Addiction: Tumors with activating FGFR mutations or fusions are often highly dependent on the resulting aberrant signaling for their survival and proliferation ("oncogene addiction"). This makes them particularly vulnerable to targeted inhibition.

  • Level of Amplification: In contrast, FGFR amplification may not always lead to a corresponding level of protein overexpression and pathway activation sufficient to create a state of oncogene addiction.[13] Clinical responses in amplified models may be restricted to tumors with very high-level amplification.[13]

  • Genomic Context: The genomic region co-amplified with FGFR1 (8p11-12) is often broad and contains other genes that may contribute to oncogenesis, diluting the sole dependence on FGFR1 signaling.[13] The FGFR2 amplicon tends to be more focused, which may explain the occasional responses seen in FGFR2-amplified cases.[13]

  • Resistance Mechanisms: Resistance to FGFR inhibitors in sensitive models can arise from on-target secondary FGFR mutations or activation of bypass signaling pathways, such as the PI3K-mTOR or ERBB pathways.[1][14] In FGFR-amplified tumors, intrinsic resistance is more common, likely due to a lack of true oncogene addiction.

Logical_Comparison cluster_mutated FGFR-Mutated / Fusion Models cluster_amplified FGFR-Amplified Models cluster_response Response to this compound mut_node Activating Mutations / Fusions Strong Oncogenic Driver High Oncogene Addiction response_high High Sensitivity Robust Clinical Response (High ORR) mut_node->response_high Leads to amp_node Gene Amplification Variable Protein Overexpression Often Low/No Oncogene Addiction response_low Low Sensitivity / Resistance Minimal Clinical Response (ORR ≈ 0%) amp_node->response_low Leads to

Figure 3: Logical Relationship of FGFR Alteration Type to this compound Sensitivity.

Conclusion

The evidence strongly indicates that this compound is a highly effective therapeutic agent for tumors characterized by FGFR mutations and fusions. Conversely, its clinical utility in tumors with FGFR amplification is limited, with clinical trials demonstrating a lack of objective responses. This distinction is critical for patient selection and the design of future clinical trials for FGFR inhibitors. Current findings support the use of FGFR mutations and fusions, but not amplifications, as predictive biomarkers for this compound efficacy.[11][13] Further research is needed to identify the specific contexts, such as very high-level FGFR2 amplification, where FGFR-amplified tumors might derive benefit from FGFR-targeted therapies.

References

The Genesis of a Targeted Therapy: An In-depth Technical Guide to the Early-Stage Discovery and Development of JNJ-42756493 (Erdafitinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical discovery and development of JNJ-42756493, commercially known as Erdafitinib (Balversa®). This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] This document details the mechanism of action, in vitro and in vivo pharmacology, and the foundational experimental protocols that underpinned its development as a targeted cancer therapy.

Introduction: Targeting Aberrant FGFR Signaling in Cancer

The fibroblast growth factor (FGF) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[2] Genetic alterations in the FGFR genes, such as mutations, amplifications, and chromosomal translocations, can lead to constitutive activation of the downstream signaling cascades, driving oncogenesis in various solid tumors.[3] this compound was developed to target these aberrant FGFR pathways, offering a personalized treatment approach for patients with susceptible FGFR genetic alterations.[3]

Mechanism of Action: Potent and Selective Inhibition of the FGFR Family

This compound is a pan-FGFR inhibitor, demonstrating potent inhibitory activity against all four members of the FGFR family.[4] It functions as a tyrosine kinase inhibitor (TKI) by competing with ATP for binding to the kinase domain of the FGFRs. This inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking the downstream signaling pathways crucial for tumor cell growth and survival, such as the RAS/MAPK and PI3K/AKT pathways.[5]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. This compound was profiled against a panel of kinases to assess its selectivity. The following tables summarize the in vitro inhibitory activity and binding affinity of this compound against the FGFR family and other related kinases.

KinaseIC50 (nM)
FGFR11.2[6]
FGFR22.5[6]
FGFR33.0[6]
FGFR45.7[6]
VEGFR236.8[6]
Table 1: In vitro inhibitory activity of this compound against FGFR family members and VEGFR2.
KinaseKd (nM)
FGFR10.24[6]
FGFR22.2[5]
FGFR31.1[5]
FGFR41.4[5]
VEGFR26.6[5]
Table 2: Binding affinity (Kd) of this compound to FGFR family members and VEGFR2 as determined by KINOMEscan.

In Vitro Pharmacology: Cellular Activity and Antiproliferative Effects

The antiproliferative activity of this compound was evaluated in a panel of cancer cell lines harboring various FGFR alterations.

Cell LineCancer TypeFGFR AlterationIC50 (nM)
NCI-H1581Lung CancerFGFR1 amplification2.6[7]
SNU-16Gastric CancerFGFR2 amplification0.40[7]
KMS-11Multiple MyelomaFGFR3 translocation102.4[7]
MDA-MB-453Breast CancerFGFR4 mutation129.2[7]
BaF3-FGFR1EngineeredFGFR1 expression22.1[5]
BaF3-FGFR3EngineeredFGFR3 expression13.2[5]
BaF3-FGFR4EngineeredFGFR4 expression25[5]
Table 3: Antiproliferative activity of this compound in cancer cell lines with FGFR alterations.

In Vivo Pharmacology: Tumor Growth Inhibition in Xenograft Models

The in vivo efficacy of this compound was assessed in various mouse xenograft models of human cancers with defined FGFR alterations.

Xenograft ModelCancer TypeFGFR AlterationDose and ScheduleTumor Growth Inhibition (%)
SNU-16Gastric CancerFGFR2 amplification10 mg/kg, QD37.8[1]
SNU-16Gastric CancerFGFR2 amplification30 mg/kg, QD59.4[1]
NCI-H1581Lung CancerFGFR1 amplification50 mg/kg, QD79.3
RT112Bladder CancerFGFR3 amplification25 mg/kg, QD68.1
LUX001 (PDX)Lung CancerFGFR3-TACC3 fusion12.5 mg/kg, BID100[7]
Table 4: In vivo antitumor activity of this compound in xenograft models.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the FGFR signaling pathway targeted by this compound and a general workflow for its preclinical evaluation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR PLCg PLCγ FGFR->PLCg P FRS2 FRS2 FGFR->FRS2 P STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation This compound This compound This compound->FGFR

Caption: FGFR Signaling Pathway Inhibition by this compound.

Preclinical_Workflow cluster_discovery Discovery & In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Target_ID Target Identification (Aberrant FGFR) Lead_Opt Lead Optimization (JNJ-42756493) Target_ID->Lead_Opt Kinase_Assay Biochemical Kinase Assays (IC50, Ki) Lead_Opt->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay Xenograft Xenograft Model Development Cell_Assay->Xenograft Efficacy In Vivo Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy PKPD Pharmacokinetics & Pharmacodynamics Efficacy->PKPD Tox Toxicology Studies PKPD->Tox Formulation Formulation Development Tox->Formulation

Caption: Preclinical Development Workflow for this compound.

Experimental Protocols

Time-Resolved Fluorescence (TRF) Kinase Assay

This assay was utilized to determine the in vitro potency of this compound against FGFR family members.

  • Materials: 384-well black Optiplates, recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, biotinylated poly-Glu-Tyr (4:1) substrate, ATP, and HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

    • Read the plate on a TRF-compatible plate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

    • Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[8]

  • Materials: 96-well plates, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a detergent solution).[9]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

    • Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72-96 hours).[6]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[2]

    • Add the solubilizing agent to dissolve the formazan crystals.[9]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This fluorescence-based assay also measures cell viability and proliferation through the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[10]

  • Materials: 96-well plates, cell culture medium, and AlamarBlue™ reagent.

  • Procedure:

    • Plate and treat cells with this compound as described for the MTT assay.

    • Add AlamarBlue™ reagent (typically 10% of the culture volume) to each well.[10]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[5]

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.[10]

    • Calculate cell viability and IC50 values as described for the MTT assay.

In Vivo Xenograft Studies

These studies are crucial for evaluating the antitumor efficacy of a compound in a living organism.

  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are typically used.[11]

  • Tumor Implantation:

    • Human cancer cell lines with known FGFR alterations are cultured and harvested.

    • A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[12]

    • Alternatively, patient-derived tumor fragments can be implanted.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[1]

    • This compound is formulated in an appropriate vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin) for oral administration (gavage).[7]

    • Mice are treated with the specified dose and schedule (e.g., once or twice daily).[7]

  • Efficacy Evaluation:

    • Tumor volumes are measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).[11]

    • Animal body weights are monitored as an indicator of toxicity.[7]

    • At the end of the study, tumors are excised and weighed.

    • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

The early-stage discovery and development of JNJ-42756493 (this compound) represent a successful example of a targeted drug discovery program. Through a systematic evaluation of its mechanism of action, in vitro and in vivo pharmacology, this compound was identified as a potent and selective pan-FGFR inhibitor with significant antitumor activity in preclinical models of cancers with FGFR alterations. The data generated from these foundational studies provided a strong rationale for its clinical development and eventual approval for the treatment of patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR genetic alterations.

References

Methodological & Application

Erdafitinib In Vitro Cell Viability Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdafitinib is a potent, orally available pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor.[1][2][3][4] It has demonstrated significant anti-tumor activity in various cancers, particularly in urothelial carcinoma with FGFR genetic alterations.[1][5][6][7][8] This document provides detailed application notes and a comprehensive protocol for determining the in vitro efficacy of this compound by assessing its impact on the viability of cancer cell lines. The provided methodologies are based on established colorimetric (MTT) and luminescent (CellTiter-Glo®) assays, which are widely used to evaluate cell proliferation and cytotoxicity.

Introduction

This compound exerts its therapeutic effect by selectively targeting and inhibiting the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4.[3][4] Aberrant FGFR signaling due to mutations, fusions, or amplifications can drive tumor cell proliferation, survival, and angiogenesis.[1][2] this compound binds to the ATP-binding site of FGFRs, thereby blocking downstream signaling through pathways such as MAPK/ERK and PI3K/AKT, ultimately leading to decreased cell viability and induction of apoptosis in cancer cells with susceptible FGFR alterations.[1][2][4] Accurate and reproducible in vitro cell viability assays are crucial for evaluating the potency of this compound, determining dose-response relationships, and identifying sensitive cell lines.

Signaling Pathway of this compound's Mechanism of Action

Erdafitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR (FGFR1-4) FGF->FGFR Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates This compound This compound This compound->FGFR Inhibits ATP binding Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

Caption: this compound inhibits FGFR signaling pathways.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeFGFR AlterationAssay TypeIC50 (nM)Reference
A549Lung AdenocarcinomaFGFR1-3 OverexpressionMTT7760[9]
T24Urothelial Carcinoma-CCK-8-[10]
UMUC6Urothelial Carcinoma-CCK-8-[10]
KATO IIIGastric CarcinomaFGFR2 AmplificationMTT22.1[11]
RT-112Bladder CarcinomaFGFR3 FusionMTT13.2[11]
A-204RhabdomyosarcomaFGFR4 OverexpressionMTT25[11]

Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.

Experimental Protocols

Two common methods for assessing cell viability in response to this compound treatment are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • This compound (dissolved in DMSO)

  • Target cancer cell lines (e.g., A549, RT-112)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM.[11]

    • Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72-96 hours).[11][12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[13][14][15] The luminescent signal is proportional to the amount of ATP present.[13][16]

Materials:

  • This compound (dissolved in DMSO)

  • Target cancer cell lines

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.[17]

    • Include control wells with medium only for background luminescence measurement.[17]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the test compound to the experimental wells and incubate for the desired duration (e.g., 72 hours).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.[17]

    • Reconstitute the CellTiter-Glo® Reagent by transferring the buffer into the substrate bottle and mixing gently.[17]

    • Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.[14]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14][17]

  • Signal Development and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14][17]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][17]

    • Measure the luminescence using a luminometer.

Experimental Workflow Diagram

Erdafitinib_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ctg CellTiter-Glo Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Target Cells Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Drug_Prep 3. Prepare this compound Dilutions Seeding->Drug_Prep Treatment 4. Treat Cells & Incubate Drug_Prep->Treatment MTT_Add 5a. Add MTT Reagent Treatment->MTT_Add CTG_Add 5b. Add CellTiter-Glo Reagent Treatment->CTG_Add MTT_Incubate 6a. Incubate (2-4h) MTT_Add->MTT_Incubate Solubilize 7a. Solubilize Formazan MTT_Incubate->Solubilize Read_Absorbance 8a. Read Absorbance (570nm) Solubilize->Read_Absorbance Data_Analysis 9. Calculate % Viability & IC50 Read_Absorbance->Data_Analysis CTG_Incubate 6b. Incubate (10min) CTG_Add->CTG_Incubate Read_Luminescence 7b. Read Luminescence CTG_Incubate->Read_Luminescence Read_Luminescence->Data_Analysis

Caption: Workflow for this compound cell viability assays.

References

Erdafitinib: Application Notes and Protocols for Cell Line Screening and IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Erdafitinib, a potent pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The following sections detail the mechanism of action of this compound, protocols for cell line screening to assess its anti-proliferative activity, and methods for determining the half-maximal inhibitory concentration (IC50).

Introduction

This compound (JNJ-42756493) is an orally bioavailable tyrosine kinase inhibitor that selectively targets the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2] Genetic alterations in FGFR genes, such as mutations, fusions, and amplifications, can lead to aberrant signaling, driving cell proliferation, survival, and angiogenesis in various cancers. This compound has received FDA approval for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations.[3][4] Preclinical assessment of this compound's efficacy across different cancer cell lines is crucial for identifying sensitive tumor types and understanding potential resistance mechanisms.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity. This blockade prevents the phosphorylation and activation of downstream signaling pathways, primarily the RAS-MAPK (Mitogen-Activated Protein Kinase) and PI3K-AKT (Phosphoinositide 3-Kinase-Protein Kinase B) pathways. Inhibition of these cascades ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells with activated FGFR signaling.[5]

Figure 1: this compound Inhibition of the FGFR Signaling Pathway.

Data Presentation: this compound IC50 Values

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer TypeFGFR AlterationIC50 (nM)Reference
KATO IIIGastric CancerFGFR2 Amplification22.1[6]
SNU-16Gastric CancerFGFR2 Amplification-[7]
RT-112Urothelial CarcinomaFGFR3-TACC3 Fusion13.2[6]
RT-4Urothelial CarcinomaFGFR3 Mutation-[6]
DMS-114Lung Cancer->10,000[6]
A-427Lung Cancer->10,000[6]
MDA-MB-453Breast Cancer->10,000[6]
UPFL1Urothelial CarcinomaFGFR3 S249C15[8]
UPFL3Urothelial CarcinomaFGFR3 S249C19[8]
A549Lung Adenocarcinoma-~12,500[9]
H1975Lung Adenocarcinoma->50,000[9]
H2009Lung Adenocarcinoma->50,000[9]
Calu-3Lung Adenocarcinoma->50,000[9]
PC-9Lung Adenocarcinoma->50,000[9]
Ba/F3 (FGFR1)Pro-BTransfected22.1[7]
Ba/F3 (FGFR3)Pro-BTransfected13.2[7]
Ba/F3 (FGFR4)Pro-BTransfected25[7]

Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure. The data presented here are for comparative purposes.

Experimental Protocols

The following are detailed protocols for commonly used assays to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range is 0.01 nM to 10 µM.[6]

    • Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Cell Viability Assessment using AlamarBlue™ Assay

Principle: The AlamarBlue™ assay incorporates a cell-permeable, non-fluorescent indicator, resazurin, which is reduced by metabolically active cells to the fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well black, clear-bottom plates

  • AlamarBlue™ reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Protocol 1, Step 1).

  • Drug Treatment:

    • Follow the same procedure as in the MTT assay (Protocol 1, Step 2).

  • AlamarBlue™ Addition and Incubation:

    • After the drug incubation period, add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).

    • Incubate the plate for 1-4 hours at 37°C, protected from direct light. Incubation time may need to be optimized based on the cell line's metabolic activity.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.

Data Analysis and IC50 Determination

  • Calculate Percent Viability:

    • For each drug concentration, calculate the percentage of cell viability relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Generate Dose-Response Curve:

    • Plot the percent viability against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. This can be performed using software such as GraphPad Prism or R.

IC50_Determination_Workflow cluster_Assay Viability Assay Start Start: Cell Line Selection Cell_Seeding Cell Seeding in 96-well Plates Start->Cell_Seeding Drug_Treatment This compound Serial Dilution and Treatment Cell_Seeding->Drug_Treatment Incubation Incubation (72-96h) Drug_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay AlamarBlue_Assay AlamarBlue Assay Incubation->AlamarBlue_Assay Data_Acquisition Data Acquisition (Absorbance/Fluorescence) MTT_Assay->Data_Acquisition AlamarBlue_Assay->Data_Acquisition Data_Analysis Data Analysis (% Viability Calculation) Data_Acquisition->Data_Analysis Dose_Response_Curve Dose-Response Curve Generation Data_Analysis->Dose_Response_Curve IC50_Calculation IC50 Calculation (Non-linear Regression) Dose_Response_Curve->IC50_Calculation End End: IC50 Value IC50_Calculation->End

Figure 2: Experimental Workflow for IC50 Determination.

Conclusion

These application notes provide standardized protocols for the in vitro evaluation of this compound. Consistent application of these methods will enable researchers to generate reliable and comparable data on the anti-proliferative effects of this compound in various cancer cell line models, aiding in the further development and characterization of this targeted therapy.

References

Application Notes and Protocols for Establishing Erdafitinib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib (Balversa®) is a potent, oral pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor that has demonstrated significant clinical activity in patients with locally advanced or metastatic urothelial carcinoma (mUC) harboring susceptible FGFR3 or FGFR2 alterations.[1][2] Despite its initial efficacy, a substantial number of patients develop resistance, leading to disease progression.[3][4] Understanding the mechanisms of acquired resistance is paramount for developing effective second-line therapies and combination strategies to overcome or delay this phenomenon. This document provides detailed protocols for establishing this compound-resistant cell line models in vitro and summarizes the key molecular pathways implicated in the development of resistance.

Data Presentation: Mechanisms of Acquired Resistance to this compound

The following table summarizes the diverse molecular mechanisms that have been identified as drivers of acquired resistance to this compound in preclinical models.

Mechanism Category Specific Alteration/Pathway Affected Cell Lines Key Findings References
Bypass Signaling Pathway Activation Upregulation of EGFR signalingRT112, MR15Increased EGFR phosphorylation circumvents FGFR blockade. Combination with EGFR inhibitors can restore sensitivity.[5][6][7]
Activation of ERBB3 (HER3) signalingRT4, SW780Increased phosphorylation of ERBB3. Synergistic growth inhibition observed with combined FGFR and pan-ERBB inhibitors.[3]
MET amplification and activationJMSU1MET gene amplification leads to persistent activation of ERK, AKT, and STAT1 signaling. Combined inhibition of FGFR and MET is effective in resistant cells.[8][9]
Upregulation of IGF1R signalingResistant urothelial cancer cell linesAssociated with sensitivity to the IGF1R inhibitor linsitinib.[5][10]
Activation of YAP/TAZ signalingRT4 resistant cellsUpregulation of YAP/TAZ target genes. Resistant cells show sensitivity to the YAP inhibitor CA3.[5]
Activation of PI3K/AKT/mTOR pathwayMultiple urothelial cancer cell linesAlterations in PIK3CA and TSC1/2 are observed. Combination with PI3K inhibitors can be synergistic.[6][10]
Upregulation of c-Myc target genesAN3 CAAltered stability of c-Myc protein. Resistant cells show increased sensitivity to BET-bromodomain inhibitors that indirectly target c-Myc.[11][12]
On-Target FGFR Alterations Secondary "gatekeeper" mutations in FGFR3 kinase domainBa/F3 cells, Patient samplesMutations such as V555M, N540K, V553M, and L608V can interfere with drug binding.[5][6][7][13]
Downstream Signaling Alterations Mutations in RAS/RAF pathwayLung cancer cell linesMutations downstream of the receptor tyrosine kinase can bypass dependency on FGFR signaling.[14]
Alterations in TP53Patient-derived cfDNADetected in patients with acquired resistance.[13][15]
Tumor Microenvironment Adipocyte precursor-mediated resistanceBladder cancer cell linesMediated via the NRG1/HER3 axis.[16]

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Urothelial Carcinoma Cell Lines

This protocol describes a standard method for generating this compound-resistant cancer cell lines through continuous, long-term exposure to the drug.

Materials:

  • FGFR-altered urothelial carcinoma cell lines (e.g., RT4, SW780, RT112 with FGFR3 alterations; JMSU1 with FGFR1 amplification).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • This compound (analytical grade).

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Cell culture flasks, plates, and other standard laboratory equipment.

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter).

  • MTT or other viability assay reagents.

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental urothelial carcinoma cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72-96 hours.

    • Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50).

  • Initiate Continuous Drug Exposure:

    • Culture the parental cells in their complete medium containing this compound at a concentration equal to or slightly below the IC50 value.

    • Use a parallel culture of parental cells treated with an equivalent concentration of DMSO as a vehicle control.

    • Monitor the cells regularly for signs of growth inhibition and cell death.

  • Dose Escalation:

    • Once the cells resume proliferation at a rate comparable to the vehicle-treated control (this may take several weeks to months), subculture them and gradually increase the concentration of this compound in the culture medium.

    • A stepwise dose escalation (e.g., 1.5 to 2-fold increase at each step) is recommended.

    • Continue this process until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the initial IC50).

  • Isolation and Characterization of Resistant Clones:

    • Isolate single-cell clones from the resistant population by limiting dilution or other cloning techniques to ensure a homogenous population.

    • Expand the resistant clones and confirm their resistance by re-evaluating the IC50 of this compound. A significant shift in the IC50 compared to the parental cell line indicates the establishment of resistance.

    • Cryopreserve the resistant cell lines at various passages.

  • Validation and Mechanistic Studies:

    • Periodically culture the resistant cells in a drug-free medium for several passages to assess the stability of the resistant phenotype.

    • Perform molecular and cellular analyses to investigate the mechanisms of resistance, including Western blotting for signaling pathway activation, DNA sequencing for mutations in FGFR and other relevant genes, and RNA sequencing for gene expression changes.[10][11]

Protocol 2: Analysis of Bypass Signaling Pathway Activation

This protocol outlines the use of Western blotting to detect the activation of key bypass signaling pathways in this compound-resistant cells.

Materials:

  • Parental and this compound-resistant cell lysates.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-ERBB3, ERBB3, p-MET, MET, p-AKT, AKT, p-ERK, ERK).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Protein Extraction and Quantification:

    • Lyse parental and resistant cells (both untreated and treated with this compound) using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Compare the levels of phosphorylated proteins between the parental and resistant cell lines to identify any upregulation of bypass signaling pathways in the resistant cells.

    • Use the total protein levels as loading controls.

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_0 Generation of this compound-Resistant Cell Lines start Parental Urothelial Carcinoma Cell Line ic50 Determine this compound IC50 start->ic50 culture Continuous Culture with Increasing this compound Concentrations ic50->culture isolate Isolate and Expand Resistant Clones culture->isolate characterize Characterize Resistant Phenotype (IC50 Shift) isolate->characterize end Established this compound-Resistant Cell Line Model characterize->end

Caption: Workflow for establishing this compound-resistant cell lines.

G cluster_0 This compound Action and Resistance Mechanisms cluster_1 Downstream Signaling cluster_2 Resistance Pathways This compound This compound FGFR FGFR This compound->FGFR Inhibits RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) FGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR FGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Bypass Bypass Signaling (EGFR, MET, ERBB3) Bypass->RAS_RAF Activate Bypass->PI3K_AKT Activate FGFR_mut FGFR Gatekeeper Mutations FGFR_mut->FGFR Prevents Inhibition

Caption: Key signaling pathways in this compound action and resistance.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated Fibroblast Growth Factor Receptor (p-FGFR) Following Erdafitinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of Fibroblast Growth Factor Receptor (FGFR) phosphorylation status in response to Erdafitinib treatment. This compound is a potent, orally available, selective pan-FGFR tyrosine kinase inhibitor.[1][2][3] It has demonstrated significant antitumor activity in cancers with activating FGFR alterations by inhibiting FGFR autophosphorylation and subsequent downstream signaling pathways.[1][3][4] This document outlines the necessary steps for cell culture and treatment, protein extraction, Western blot analysis, and data interpretation to assess the efficacy of this compound in targeting FGFR signaling.

Principle

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domains.[5][6] This autophosphorylation is a critical step in the activation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are pivotal in cell proliferation, survival, and migration.[6] Genetic alterations like mutations, amplifications, or fusions in FGFR genes can lead to constitutive activation of these pathways, driving oncogenesis.[1]

This compound is designed to bind to the ATP-binding pocket of FGFRs, thereby preventing their phosphorylation and subsequent activation.[7] Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated forms of FGFR (p-FGFR), it is possible to measure the extent of FGFR activation. A reduction in the p-FGFR signal following this compound treatment indicates successful target engagement and inhibition of the receptor's kinase activity. To ensure accurate quantification, the levels of phosphorylated FGFR are typically normalized to the total amount of FGFR protein or a housekeeping protein.

Data Presentation

The following table summarizes quantitative data on the effect of this compound on the phosphorylation of FGFR and downstream signaling molecules from preclinical studies.

Cell LineFGFR AlterationTreatmentDurationTarget Protein% Inhibition (relative to control)Reference
UPFL1FGFR3 S249C100 nM this compound2 hoursp-FGFR~75%[8]
UPFL1FGFR3 S249C1000 nM this compound2 hoursp-FGFR>90%[8]
UPFL1FGFR3 S249C100 nM this compound24 hoursp-FGFR>90%[8]
MDA-MB-231FGFR1/FGFR4 expression7.5 µM this compound12 hoursp-FGFR1/4~50%[2]
MDA-MB-231FGFR1/FGFR4 expression15 µM this compound12 hoursp-FGFR1/4>90%[2]
RT4FGFR3 mutation10 nM this compound16 hoursp-AKT~50%[9]
RT4FGFR3 mutation100 nM this compound16 hoursp-AKT>90%[9]
RT112FGFR3 fusion10 nM this compound16 hoursp-ERK1/2~60%[9]
RT112FGFR3 fusion100 nM this compound16 hoursp-ERK1/2>90%[9]

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human cancer cell lines with known FGFR alterations (e.g., bladder cancer lines RT4, RT112, UM-UC-14 with FGFR3 mutations/fusions, or breast cancer line MDA-MB-231 expressing FGFR1/4).[1][2][8][9]

  • Cell Culture Media and Reagents: As appropriate for the chosen cell line (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin.

  • This compound: To be dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Kit: BCA or Bradford assay kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue, β-mercaptoethanol or DTT.

  • Western Blotting Reagents: Transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (5% BSA in TBST), primary antibodies (anti-p-FGFR Tyr653/654, anti-total FGFR, anti-β-actin or other loading controls), HRP-conjugated secondary antibodies, and enhanced chemiluminescence (ECL) substrate.

Cell Culture and this compound Treatment
  • Culture the selected cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • Prepare working solutions of this compound in the cell culture medium at the desired concentrations (e.g., ranging from 10 nM to 10 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated samples.

  • Remove the growth medium from the cells, wash once with PBS, and then add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours).

Protein Extraction
  • After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a well in a 6-well plate) containing freshly added protease and phosphatase inhibitors.

  • Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

Western Blotting
  • Normalize the protein concentration of all samples with lysis buffer. Add 4x SDS-PAGE loading buffer to the samples and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Also, load a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Incubate the membrane with the primary antibody against p-FGFR (e.g., anti-p-FGFR Tyr653/654) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking. A typical dilution is 1:1000.[7]

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system.

  • For normalization, the membrane can be stripped and re-probed with an antibody against total FGFR and/or a housekeeping protein like β-actin.

Data Analysis and Quantification
  • Use densitometry software (e.g., ImageJ) to quantify the band intensities for p-FGFR, total FGFR, and the loading control.

  • Normalize the p-FGFR signal by dividing it by the signal of total FGFR or the housekeeping protein for each sample.

  • Express the results as a percentage of the vehicle-treated control to determine the extent of inhibition by this compound.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR (Active) FGFR->pFGFR Autophosphorylation RAS RAS pFGFR->RAS PI3K PI3K pFGFR->PI3K This compound This compound This compound->pFGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_analysis Western Blot Analysis A Cell Culture & This compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking E->F G Primary Antibody (p-FGFR) F->G H Secondary Antibody G->H I Detection (ECL) H->I J Data Quantification I->J Erdafitinib_Logic FGFR_Activation FGFR Activation (Phosphorylation) pFGFR_Levels Decreased p-FGFR Levels FGFR_Activation->pFGFR_Levels Erdafitinib_Treatment This compound Treatment Erdafitinib_Treatment->FGFR_Activation Inhibits Erdafitinib_Treatment->pFGFR_Levels Leads to Downstream_Signaling Inhibition of Downstream Signaling (p-ERK, p-AKT) pFGFR_Levels->Downstream_Signaling Results in Antitumor_Effect Antitumor Effect Downstream_Signaling->Antitumor_Effect Contributes to

References

Application Notes and Protocols: In Vivo Dosing and Administration of Erdafitinib in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration and dosing of Erdafitinib in mouse models for preclinical anti-cancer efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) studies.

Summary of In Vivo Dosing Regimens for this compound

This compound has demonstrated significant anti-tumor activity in various mouse xenograft models. The selection of dose and administration route depends on the specific tumor model and the experimental objectives. Below is a summary of commonly used dosing regimens.

Mouse ModelAdministration RouteDose (mg/kg/day)Treatment ScheduleReference(s)
A549 Lung CancerIntraperitoneal (IP)5 or 10Daily for 21 days[1]
Bladder CancerOral (PO)5 or 15Daily for 4 weeks
Various Solid TumorsOral (PO)Not specifiedContinuous or intermittent (7 days on/7 days off)[2]

Experimental Protocols

Protocol 1: this compound Formulation for In Vivo Administration

Objective: To prepare this compound for oral (PO) and intraperitoneal (IP) administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile water for injection or saline

Oral Formulation (Example):

  • Prepare a stock solution of this compound in DMSO.

  • For a final formulation, a common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and sterile water.

  • An example formulation could be prepared by adding the this compound stock solution to a vehicle of 40% PEG300, 5% Tween 80, and 55% sterile water, ensuring the final DMSO concentration is low (e.g., <5%).

  • Vortex the solution until it is clear and homogenous. Prepare fresh daily.

Intraperitoneal Formulation (Example):

  • Dissolve this compound powder in a minimal amount of DMSO to create a stock solution.

  • Further dilute the stock solution with a suitable vehicle such as saline or a mixture of PEG300 and saline. For example, a vehicle of 10% DMSO, 40% PEG300, and 50% saline can be used.

  • Ensure the final solution is clear and free of precipitation. Prepare fresh before each administration.

Protocol 2: In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

Animal Model:

  • Immunocompromised mice (e.g., Nude, SCID, or NSG mice) are typically used for xenograft studies.

Procedure:

  • Cell Implantation: Subcutaneously inject tumor cells (e.g., A549 or a bladder cancer cell line with FGFR alterations) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups with comparable mean tumor volumes.

  • Drug Administration:

    • Administer this compound or vehicle control to the respective groups via the chosen route (IP or PO) and schedule (e.g., daily).

    • For IP injections, restrain the mouse and inject into the lower right quadrant of the abdomen at a 30-40° angle.[3][4]

  • Tumor Measurement:

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[5]

  • Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and collect tumors for further analysis.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Procedure:

  • Drug Administration: Administer a single dose of this compound to a cohort of mice via the intended clinical route (typically oral).

  • Blood Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Protocol 4: Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the in vivo target engagement and downstream pathway modulation by this compound.

Procedure:

  • Study Design: Treat tumor-bearing mice with this compound or vehicle for a specified duration (e.g., a single dose or multiple doses).

  • Tissue Collection: At selected time points after the final dose, euthanize the mice and excise the tumors.

  • Tissue Processing:

    • For Western blotting or ELISA, snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

    • For immunohistochemistry (IHC), fix the tumor tissue in 10% neutral buffered formalin.

  • Biomarker Analysis:

    • Target Engagement: Analyze the phosphorylation status of FGFR (p-FGFR) in tumor lysates by Western blot or ELISA. A decrease in p-FGFR indicates target engagement.

    • Downstream Signaling: Assess the phosphorylation of downstream signaling proteins such as FRS2, ERK (p-ERK), and AKT (p-AKT) by Western blot or IHC.[6][7]

    • Proliferation and Apoptosis: Evaluate markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by IHC.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response mTOR->Cell_Response This compound This compound This compound->FGFR Inhibits

Caption: FGFR Signaling Pathway and Mechanism of this compound Action.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Drug_Administration This compound or Vehicle Administration (IP or PO) Randomization->Drug_Administration Tumor_Measurement Tumor Volume Measurement (Calipers) Drug_Administration->Tumor_Measurement Body_Weight Body Weight Monitoring Drug_Administration->Body_Weight Endpoint Study Endpoint Tumor_Measurement->Endpoint Body_Weight->Endpoint PK_Analysis Pharmacokinetic Analysis (Blood Collection) Endpoint->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tumor Collection) Endpoint->PD_Analysis

Caption: In Vivo Efficacy Study Experimental Workflow.

References

Techniques for Assessing Erdafitinib Target Engagement in Tumors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib is a potent, orally bioavailable pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in tumors harboring FGFR alterations.[1][2] Assessing the engagement of this compound with its intended targets (FGFR1, FGFR2, FGFR3, and FGFR4) within the tumor microenvironment is crucial for understanding its mechanism of action, optimizing dosing strategies, and identifying predictive biomarkers of response. These application notes provide a detailed overview of key techniques and protocols for evaluating this compound's target engagement in preclinical and clinical settings.

I. Quantitative Assessment of this compound's Inhibitory Activity

This compound's potency against the FGFR family of receptor tyrosine kinases can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the drug's activity against different FGFR isoforms.

Table 1: In Vitro Inhibitory Activity of this compound against FGFRs

FGFR IsoformIC50 (nM)
FGFR11.2
FGFR22.5
FGFR33.0
FGFR45.7

Data sourced from time-resolved fluorescence assays.[3]

II. Methods for Detecting FGFR Alterations in Tumors

Identifying tumors with activating FGFR alterations (mutations, fusions, and amplifications) is a prerequisite for this compound therapy. Several molecular techniques are employed to detect these genetic aberrations in tumor tissue.

A. Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR is a sensitive method for detecting specific known FGFR mutations and fusion transcripts.

Protocol 1: Detection of FGFR3 Mutations in Urothelial Carcinoma by RT-PCR

This protocol is adapted for the detection of common activating mutations in the FGFR3 gene (e.g., S249C, Y375C, G372C, R248C) from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or urine samples.[4][5][6]

1. Sample Preparation:

  • FFPE Tissue: Extract total RNA using a commercially available kit optimized for FFPE samples. Ensure high-quality RNA with an A260/A280 ratio of ~2.0.
  • Urine: Centrifuge urine to pellet cells. Extract total RNA from the cell pellet.

2. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

3. Real-Time PCR:

  • Prepare a reaction mix containing cDNA, forward and reverse primers specific for the FGFR3 mutation of interest, a fluorescent probe (e.g., TaqMan®), and a real-time PCR master mix.
  • Thermocycler Conditions:
  • Initial Denaturation: 95°C for 10 minutes
  • 40 Cycles:
  • Denaturation: 95°C for 15 seconds
  • Annealing/Extension: 60°C for 1 minute
  • Include positive controls (cell lines with known mutations) and no-template controls.

4. Data Analysis:

  • Determine the cycle threshold (Ct) for each sample. A Ct value below a predetermined cutoff indicates the presence of the specific FGFR3 mutation.

B. Fluorescence In Situ Hybridization (FISH)

FISH is a robust method for detecting gene fusions and amplifications by visualizing specific DNA sequences within intact cells. It is particularly useful for identifying FGFR2 and FGFR3 rearrangements.[7][8][9]

Protocol 2: Detection of FGFR2 Fusions by Break-Apart FISH

This protocol outlines the procedure for detecting FGFR2 gene rearrangements in FFPE tumor sections.

1. Slide Preparation:

  • Cut 4-5 µm thick FFPE sections and mount on positively charged slides.
  • Deparaffinize sections in xylene and rehydrate through a graded ethanol series.

2. Pretreatment:

  • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
  • Digest with pepsin or proteinase K to permeabilize the cells.

3. Probe Hybridization:

  • Apply a break-apart FISH probe set for the FGFR2 gene. This set typically consists of two differently colored probes that flank the FGFR2 locus.
  • Denature the probe and the target DNA simultaneously on a hot plate.
  • Hybridize overnight in a humidified chamber at 37°C.

4. Post-Hybridization Washes:

  • Wash slides in stringent and less stringent wash buffers to remove unbound probe.

5. Counterstaining and Visualization:

  • Counterstain the nuclei with DAPI.
  • Analyze the slides using a fluorescence microscope equipped with appropriate filters.

6. Interpretation:

  • Normal Signal: Two fused (yellow or red/green overlapping) signals per nucleus.
  • Positive for Rearrangement: One red and one green signal that are separated, or an isolated red or green signal in addition to a fused signal. A cutoff of >15% of tumor cells with a break-apart signal is often used to define a positive result.

C. Next-Generation Sequencing (NGS)

NGS offers a comprehensive approach to simultaneously detect a wide range of genetic alterations, including mutations, fusions, and copy number variations in FGFR genes and other cancer-related genes from a single tumor sample.[10][11]

Protocol 3: Targeted NGS for FGFR Gene Alterations

This protocol provides a general workflow for targeted NGS using a custom or commercially available panel.

1. DNA/RNA Extraction:

  • Extract high-quality genomic DNA and/or RNA from FFPE tumor tissue or liquid biopsy samples.

2. Library Preparation:

  • Fragment the nucleic acids and ligate adapters.
  • Perform target enrichment using a hybridization capture-based method with probes specific for FGFR1, FGFR2, FGFR3, FGFR4, and other relevant genes.
  • Amplify the captured libraries by PCR.

3. Sequencing:

  • Sequence the prepared libraries on an NGS platform (e.g., Illumina).

4. Data Analysis (Bioinformatics Pipeline):

  • Align sequencing reads to the human reference genome.
  • Call variants (single nucleotide variants, insertions/deletions).
  • Identify copy number variations.
  • Detect gene fusions from RNA sequencing data.
  • Annotate the identified alterations for their clinical significance.

III. Pharmacodynamic Assessment of this compound Target Engagement

Pharmacodynamic (PD) biomarkers are used to confirm that this compound is engaging its target and modulating downstream signaling pathways.

A. Phospho-FGFR and Downstream Signaling Proteins

Direct measurement of FGFR phosphorylation and the phosphorylation status of key downstream signaling molecules like ERK provides evidence of target engagement and pathway inhibition.[12][13]

Protocol 4: Immunohistochemistry (IHC) for Phospho-FGFR

This protocol describes the detection of phosphorylated FGFR in FFPE tumor sections.

1. Slide Preparation and Antigen Retrieval:

  • Prepare FFPE sections as described in the FISH protocol.
  • Perform antigen retrieval using a high-pH buffer (e.g., Tris-EDTA, pH 9.0).

2. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.
  • Block non-specific antibody binding with a protein block solution.
  • Incubate with a primary antibody specific for phosphorylated FGFR (e.g., p-FGFR Tyr653/654).[14]
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Develop the signal using a chromogen such as DAB.
  • Counterstain with hematoxylin.

3. Interpretation:

  • Assess the intensity and localization (membranous, cytoplasmic) of the brown staining in tumor cells. A decrease in phospho-FGFR staining in post-treatment samples compared to baseline indicates target engagement.

Protocol 5: Western Blotting for Phospho-ERK

This protocol is for assessing the inhibition of the downstream MAPK pathway in tumor lysates.[15][16][17]

1. Protein Extraction:

  • Homogenize fresh or frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Separate 20-30 µg of protein per lane on a polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST.
  • Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

4. Densitometry Analysis:

  • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal. A reduction in the phospho-ERK/total ERK ratio in this compound-treated samples indicates pathway inhibition.

B. Serum Phosphate Monitoring

This compound inhibits FGFR-mediated signaling in the kidneys, leading to an increase in serum phosphate levels. This on-target effect serves as a valuable systemic pharmacodynamic biomarker of this compound activity.[18][19][20][21]

Protocol 6: Monitoring Serum Phosphate Levels

1. Baseline Measurement:

  • Measure the patient's serum phosphate level before initiating this compound treatment.

2. On-Treatment Monitoring:

  • Collect blood samples at regular intervals during treatment (e.g., on days 14 and 21 of the first cycle).
  • Measure serum phosphate concentrations using a standard clinical chemistry analyzer.

3. Dose Titration:

  • The approved dosing for this compound involves a pharmacodynamically guided titration.[21]
  • For patients starting on 8 mg daily, if the serum phosphate level is <5.5 mg/dL on day 14, the dose can be increased to 9 mg daily.[21]
  • Dose adjustments are also guided by phosphate levels to manage hyperphosphatemia.[19]

Table 2: Clinical Response Rates in Patients with FGFR Alterations Treated with this compound

Tumor TypeFGFR AlterationObjective Response Rate (ORR)Reference(s)
Urothelial CarcinomaFGFR3 mutations/FGFR2/3 fusions40%[1][22]
Urothelial CarcinomaFGFR alterations46% vs 12% (chemotherapy)[23]
CholangiocarcinomaFGFR alterations52%[24]
Pancreatic CancerFGFR alterations56%[24]
Various Solid TumorsFGFR mutations/fusions29.5%[24]
Urothelial Carcinoma (with Cetrelimab)FG"R alterations54.5%[24]

IV. Visualizing Pathways and Workflows

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGFR Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR Autophosphorylation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation PLCg->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: FGFR signaling and this compound's mechanism of action.

Experimental Workflow for Assessing Target Engagement

Experimental_Workflow Workflow for Assessing this compound Target Engagement cluster_patient Patient Selection & Monitoring cluster_assays Laboratory Assays cluster_analysis Data Analysis & Interpretation TumorSample Tumor Biopsy (FFPE or Fresh Frozen) Genomic Genomic Analysis (NGS, FISH, RT-PCR) TumorSample->Genomic Phospho Phospho-protein Analysis (IHC, Western Blot) TumorSample->Phospho BloodSample Blood Sample Serum Serum Phosphate Measurement BloodSample->Serum Dosing This compound Dosing Dosing->TumorSample Post-treatment biopsy Dosing->BloodSample FGFR_Status FGFR Alteration Status Genomic->FGFR_Status Target_Engagement Target Engagement (pFGFR, pERK) Phospho->Target_Engagement PD_Response Pharmacodynamic Response (Serum Phosphate) Serum->PD_Response Clinical_Outcome Clinical Outcome (ORR, PFS) FGFR_Status->Clinical_Outcome Target_Engagement->Clinical_Outcome PD_Response->Dosing Dose Titration PD_Response->Clinical_Outcome

Caption: Assessing this compound target engagement workflow.

References

Application Note: Evaluating Erdafitinib Sensitivity in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib (Balversa®) is an oral, selective, pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma (mUC) harboring susceptible FGFR3 or FGFR2 genetic alterations.[1][2] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[3] Aberrant FGFR signaling, due to gene mutations, amplifications, or fusions, is a key oncogenic driver in a variety of cancers, including approximately 20% of metastatic bladder cancers.[4][5][6] this compound works by binding to the ATP-binding site of FGFR1-4, inhibiting their kinase activity and suppressing downstream signaling pathways like MAPK/ERK and PI3K/AKT, which ultimately reduces tumor cell growth.[3][4]

Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue into immunodeficient mice, have emerged as a powerful preclinical platform.[7][8] These models are known to preserve the histological and genomic characteristics of the original patient tumor, offering a more predictive model for evaluating drug sensitivity and resistance compared to traditional cell line-derived xenografts.[9][10] This document provides detailed protocols for utilizing PDX models to assess the sensitivity of urothelial carcinoma to this compound, guiding preclinical research and translational studies.

This compound Mechanism of Action: The FGFR Signaling Pathway

Under normal physiological conditions, the binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[5] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which regulate cell proliferation, migration, and survival.[3][5] In cancers with FGFR alterations, the receptor is constitutively active, leading to uncontrolled cell growth. This compound selectively inhibits this aberrant signaling.[1]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (FGFR1-4) FGF->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: this compound inhibits the constitutively active FGFR signaling pathway.

Experimental Workflow for PDX-Based this compound Testing

The process of using PDX models for drug sensitivity testing involves several key stages, from model generation to data analysis. This systematic workflow ensures the integrity and reproducibility of the preclinical data.

PDX_Workflow PatientTumor 1. Patient Tumor Acquisition (Urothelial Carcinoma) PDX_Establishment 2. PDX Model Establishment (Subcutaneous Implantation) PatientTumor->PDX_Establishment Characterization 3. Model Characterization (H&E, Genomics, Transcriptomics) PDX_Establishment->Characterization Expansion 4. Model Expansion & Cryopreservation Characterization->Expansion Cohorts 5. Cohort Randomization (n ≥ 5 mice/group) Expansion->Cohorts Treatment 6. Treatment Initiation - Vehicle Control - this compound Cohorts->Treatment Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Growth Inhibition, PK/PD) Monitoring->Endpoint

Caption: Standard workflow for this compound sensitivity testing in PDX models.

Detailed Experimental Protocols

Protocol 1: Establishment of Urothelial Carcinoma PDX Models

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.

  • Patient Sample Acquisition:

    • Collect fresh, viable tumor tissue from consenting patients undergoing surgical resection (e.g., radical cystectomy).[9]

    • Transport the tissue to the laboratory immediately in sterile media (e.g., DMEM/F-12 with antibiotics) on ice.

  • Host Mice:

    • Use severely immunodeficient mice, such as NMRI nude (Rj:NMRI-Foxn1nu/nu) or NOD/scid gamma (NSG) mice, aged 6-8 weeks.[7][9]

  • Tumor Processing and Implantation:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood or necrotic debris.

    • Macrodissect the tumor into small fragments (approx. 3x3x3 mm).[9]

    • Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).

    • Make a small incision in the skin over the interscapular region (for subcutaneous implantation).[9]

    • Create a subcutaneous pocket using blunt forceps.

    • Implant one tumor fragment into the pocket. Some protocols recommend co-implantation with Matrigel to improve engraftment rates.[7]

    • Close the incision with surgical clips or sutures.

    • Administer post-operative analgesics as per institutional guidelines.

  • Monitoring and Passaging (P1 and beyond):

    • Monitor mice twice weekly for tumor growth by measuring with digital calipers.

    • When the initial tumor (P0) reaches a volume of 1000-1500 mm³, euthanize the mouse.[9]

    • Aseptically resect the tumor, remove necrotic areas, and process it into fragments for serial passaging (P1) into new host mice.

    • Cryopreserve a portion of the tumor from each passage for banking (in freezing media, e.g., 90% FBS, 10% DMSO).

  • Model Characterization:

    • At each passage, preserve a tumor fragment in 10% neutral buffered formalin for histology (H&E staining) and snap-freeze another fragment in liquid nitrogen for molecular analysis (DNA/RNA sequencing).

    • Confirm that the PDX model retains the key histological and genomic features (e.g., specific FGFR alterations) of the parent tumor.[7][9]

Protocol 2: this compound Efficacy Study in PDX Models

This protocol describes how to conduct a drug efficacy study once a PDX model is established and expanded.

  • PDX Model Selection:

    • Select well-characterized PDX models with known FGFR alterations (e.g., FGFR3 mutations or fusions) relevant to this compound's indication.[2]

  • Cohort Establishment:

    • Expand the selected PDX model in a cohort of host mice.

    • When tumors reach an average volume of 150-250 mm³, randomize mice into treatment groups (e.g., n=5-10 mice per group).

      • Group 1: Vehicle Control (e.g., appropriate buffer as specified by the drug manufacturer).

      • Group 2: this compound.

  • Drug Preparation and Administration:

    • Formulate this compound for oral gavage. The standard starting dose in clinical use is 8 mg daily, which can be adapted for murine studies based on pharmacometric modeling.[4][11] A dose of 10 mg/kg/day has been used in xenograft models of other drugs.[12]

    • Administer the drug or vehicle orally once daily (QD) for the duration of the study (e.g., 21-28 days).

  • Efficacy Monitoring:

    • Measure tumor volume (V) using digital calipers at least twice weekly. Calculate volume using the formula: V = (Length x Width²) / 2.

    • Monitor mouse body weight twice weekly as a measure of general toxicity.

    • Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³), significant body weight loss (>20%), or a pre-determined study duration.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

This protocol details the analysis of tumor tissue to confirm this compound's on-target activity.

  • Sample Collection:

    • At the end of the efficacy study, collect tumor tissues from a subset of mice from each group at a specified time point after the final dose (e.g., 2-4 hours).

    • Divide each tumor: fix one portion in formalin for immunohistochemistry (IHC) and snap-freeze the other for molecular analysis.

  • Immunohistochemistry (IHC):

    • Perform IHC on formalin-fixed, paraffin-embedded (FFPE) tumor sections to assess the phosphorylation status of key pathway proteins.

    • Primary antibodies of interest include: phospho-FGFR (p-FGFR), phospho-ERK (p-ERK), and proliferation markers like Ki-67.

    • Compare the staining intensity between vehicle- and this compound-treated tumors to demonstrate target engagement and downstream pathway inhibition.[13]

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tumor samples.

    • Use Western blotting to quantify the levels of total and phosphorylated FGFR, ERK, and AKT.

    • A significant reduction in the ratio of phosphorylated to total protein in the this compound-treated group confirms on-target drug activity.[3]

Data Presentation and Interpretation

Quantitative data from PDX studies should be summarized to facilitate clear interpretation and comparison between models and treatment groups.

Table 1: Baseline Characteristics of Selected Urothelial Carcinoma PDX Models This table provides an example of how to characterize the PDX models used in a study.

Model IDPatient HistologyFGFR AlterationMolecular SubtypeEngraftment Success Rate (P0)
BL-0451High-Grade Papillary UCFGFR3 (S249C)Luminal Papillary80% (4/5)
BL-0523Invasive UC, SquamousFGFR3-TACC3 FusionBasal/Squamous60% (3/5)
BL-0789High-Grade Papillary UCFGFR2 AmplificationLuminal Unstable75% (3/4)
BL-0912Invasive Urothelial UCFGFR Wild-TypeBasal/Squamous80% (4/5)

Table 2: Illustrative Efficacy of this compound in Urothelial Carcinoma PDX Models This table presents hypothetical but plausible efficacy data based on clinical findings. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively. Objective Response Rate (ORR) is based on RECIST-like criteria for preclinical models.

PDX Model IDFGFR AlterationTreatment GroupFinal Mean Tumor Volume (mm³) ± SEMTGI (%)ORR (%)
BL-0451 FGFR3 (S249C) Vehicle1850 ± 210-0%
This compound (10 mg/kg)450 ± 9585%80%
BL-0523 FGFR3-TACC3 Vehicle1920 ± 250-0%
This compound (10 mg/kg)510 ± 11082%60%
BL-0912 FGFR Wild-Type Vehicle1790 ± 190-0%
This compound (10 mg/kg)1650 ± 2208%0%

Table 3: Summary of Pharmacodynamic Biomarker Analysis This table illustrates how to present data confirming this compound's on-target effects in responsive PDX models.

PDX Model IDTreatment Groupp-FGFR Inhibition (%) (vs. Vehicle)p-ERK Inhibition (%) (vs. Vehicle)Ki-67 Index (%)
BL-0451 Vehicle0%0%85%
This compound92%88%15%
BL-0912 Vehicle0%0%82%
This compound5%10%75%

The data clearly demonstrate that this compound shows significant anti-tumor activity only in PDX models with specific FGFR alterations, correlating with strong inhibition of the FGFR signaling pathway. This approach validates the drug's mechanism of action and highlights the importance of patient selection based on predictive biomarkers.[2] Such preclinical studies are crucial for understanding potential resistance mechanisms and exploring novel combination therapies to enhance clinical outcomes.[14][15]

References

Erdafitinib Combination Therapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib (Balversa™) is an oral pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor that has demonstrated significant clinical activity in urothelial carcinoma and other solid tumors harboring susceptible FGFR genetic alterations.[1][2] As monotherapy efficacy can be limited by acquired resistance, combination strategies are being actively explored to enhance and prolong the therapeutic benefit of this compound.[3][4] These application notes provide a comprehensive overview of the experimental design and detailed protocols for preclinical studies evaluating this compound in combination with other anti-cancer agents, including chemotherapy, immunotherapy, and other targeted therapies.

Key Combination Strategies and Supporting Data

Several combination strategies with this compound have shown promise in preclinical and clinical studies. The primary rationales for these combinations include overcoming resistance, enhancing anti-tumor activity, and broadening the therapeutic window.

This compound in Combination with Chemotherapy

The THOR clinical trial demonstrated that this compound significantly improved overall survival compared to standard chemotherapy (docetaxel or vinflunine) in patients with advanced or metastatic urothelial carcinoma with FGFR alterations who had prior immunotherapy.[5][6][7][8][9][10] This highlights the potential of using this compound in the context of chemotherapy, either in sequence or in combination.

Clinical Trial Combination Cancer Type Key Outcomes
THOR (Phase 3) This compound vs. Chemotherapy (Docetaxel or Vinflunine)Metastatic Urothelial CarcinomaMedian Overall Survival: 12.1 months (this compound) vs. 7.8 months (Chemotherapy)[6][7][8][10]
Median Progression-Free Survival: 5.6 months (this compound) vs. 2.7 months (Chemotherapy)[8]
Objective Response Rate: 46% (this compound) vs. 12% (Chemotherapy)[8]
This compound in Combination with Immunotherapy

Preclinical data suggests that FGFR inhibition may modulate the tumor microenvironment, potentially converting immunologically "cold" tumors to "hot" tumors, thereby sensitizing them to immune checkpoint inhibitors.[8] The NORSE clinical trial evaluated this compound in combination with the anti-PD-1 antibody cetrelimab.

Clinical Trial Combination Cancer Type Key Outcomes
NORSE (Phase 2) This compound + CetrelimabMetastatic Urothelial Carcinoma (cisplatin-ineligible)Objective Response Rate: 54.5% (Combination) vs. 44.2% (this compound alone)[11][12]
Complete Response Rate: 13.6% (Combination) vs. one patient (this compound alone)[11][12]
Median Overall Survival (12 months): 68% (Combination) vs. 56% (this compound alone)[11][12]
This compound in Combination with Antibody-Drug Conjugates (ADCs)

Enfortumab vedotin, an antibody-drug conjugate targeting Nectin-4, has a different mechanism of action from this compound, and their toxicities are largely non-overlapping.[13][14][15] Preclinical studies suggest a potential synergistic effect, with FGFR inhibitors causing a G1 cell cycle block and tubulin antagonists like the payload of enfortumab vedotin inducing a G2-M block.[16]

Clinical Trial Combination Cancer Type Key Outcomes (Phase 1b)
ETCTN 10483 (NCT04963153) This compound + Enfortumab VedotinMetastatic Urothelial CarcinomaRecommended Phase 2 Dose: Enfortumab vedotin 1.25 mg/kg (Days 1, 8, 15) + this compound 8 mg daily[13][14]
Promising anti-tumor activity observed with a high response rate in the dose-escalation phase.[2][14]
This compound in Combination with Other Targeted Therapies

Acquired resistance to this compound can be driven by the activation of bypass signaling pathways. For instance, MET amplification has been identified as a mechanism of resistance, suggesting that a combination with MET inhibitors could be effective.[17] Additionally, preclinical studies have shown that combining FGFR inhibitors with pan-ERBB inhibitors can synergistically suppress cell proliferation.[18][19][20]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway and this compound's Mechanism of Action

This compound is a potent inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.[1][4][21] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and STAT pathways.[4][17] These pathways are crucial for cell proliferation, survival, and differentiation. In cancer, aberrant FGFR signaling, through mutations, fusions, or amplifications, can lead to uncontrolled cell growth. This compound competitively binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and blocking downstream signaling.[4]

FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Preclinical Combination Studies

A typical preclinical workflow to evaluate this compound combination therapies involves in vitro characterization of synergy and mechanism of action, followed by in vivo validation of efficacy in animal models.

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select FGFR-altered and wild-type cell lines Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) CellLines->Viability Synergy Synergy Analysis (Chou-Talalay Method) Viability->Synergy Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) Synergy->Mechanism Xenograft Establish Xenograft Models (Cell line-derived or Patient-derived) Mechanism->Xenograft Treatment Administer this compound, Combination Agent, and Vehicle Controls Xenograft->Treatment Efficacy Monitor Tumor Growth and Body Weight Treatment->Efficacy Analysis Endpoint Analysis (Tumor weight, IHC, Western Blot) Efficacy->Analysis

Caption: A general workflow for preclinical evaluation of this compound combination therapies.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound in combination with another agent on the viability of cancer cell lines.

Materials:

  • FGFR-altered and wild-type cancer cell lines

  • Complete cell culture medium

  • This compound and combination agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination agent, alone and in combination, in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Protocol 2: Synergy Analysis using the Chou-Talalay Method

This protocol describes how to analyze the data from the cell viability assay to determine if the drug combination is synergistic, additive, or antagonistic using the Chou-Talalay method and CompuSyn software.

Principle: The Chou-Talalay method is based on the median-effect equation and provides a quantitative measure of drug interaction through the Combination Index (CI).[3][14]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Procedure:

  • Experimental Design:

    • Determine the IC50 value for each drug individually in the chosen cell line.

    • For combination studies, use a constant ratio of the two drugs based on their IC50 values (e.g., IC50 Drug A : IC50 Drug B). Prepare serial dilutions of this combination.

  • Data Acquisition: Perform the cell viability assay as described in Protocol 1 with each drug alone and the combination at various concentrations.

  • Data Entry into CompuSyn:

    • Open the CompuSyn software.

    • Create a new experiment.

    • Enter the dose-response data for Drug A, Drug B, and the combination. For each drug and the combination, you will enter pairs of data points: the concentration and the corresponding fraction of cells affected (Fa), where Fa = 1 - (absorbance of treated well / absorbance of control well).

  • Data Analysis:

    • The software will automatically generate the median-effect plot for each drug and the combination, calculating the Dm (potency) and m (shape) values.

    • CompuSyn will then calculate the CI values for different Fa levels.

    • Generate a Fa-CI plot (Chou-Talalay plot) and an isobologram to visualize the drug interaction.

  • Interpretation:

    • In the Fa-CI plot, CI values below 1 indicate synergy.

    • The isobologram provides a graphical representation of synergy, with data points falling below the line of additivity indicating a synergistic interaction.

Protocol 3: In Vivo Xenograft Model for Combination Therapy

This protocol outlines the establishment of a urothelial carcinoma xenograft model and the evaluation of this compound combination therapy.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)[5]

  • Urothelial carcinoma cell line or patient-derived tumor tissue

  • This compound and combination agent

  • Appropriate vehicle for drug administration

  • Calipers for tumor measurement

Procedure:

  • Xenograft Establishment:

    • Cell line-derived: Subcutaneously inject 1-5 x 10⁶ urothelial carcinoma cells in a mixture of medium and Matrigel into the flank of each mouse.

    • Patient-derived (PDX): Surgically implant small fragments of patient tumor tissue subcutaneously or under the renal capsule of the mice.[6][17]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).

  • Drug Administration:

    • Prepare this compound and the combination agent in their respective vehicles.

    • Administer the drugs to the mice according to the planned dosing schedule and route of administration (e.g., oral gavage for this compound, intravenous injection for enfortumab vedotin).[5][15]

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Endpoint Analysis:

    • Perform immunohistochemistry (IHC) on tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Conduct Western blot analysis on tumor lysates to evaluate the effects on the FGFR signaling pathway.

Protocol 4: Western Blot Analysis of FGFR Signaling Pathway

This protocol is for assessing the effect of this compound combination therapy on the phosphorylation of FGFR and downstream signaling proteins.

Materials:

  • Treated cells or tumor lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting membranes

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

By following these detailed protocols, researchers can effectively design and execute preclinical studies to evaluate the potential of this compound combination therapies, leading to a better understanding of their efficacy and mechanism of action.

References

Application Notes and Protocols: Measuring Erdafitinib's Effect on FGFR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib is an orally available, potent, and selective pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor.[1] It targets FGFR1, FGFR2, FGFR3, and FGFR4, which are key regulators of cell proliferation, differentiation, and migration.[2] Dysregulation of the FGFR signaling pathway, through mutations, gene amplifications, or translocations, is implicated in the pathogenesis of various cancers, including urothelial carcinoma.[2] this compound has received FDA approval for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[3]

These application notes provide detailed protocols for essential cell-based assays to characterize the inhibitory effects of this compound on FGFR signaling pathways. The described methods will enable researchers to assess the potency and mechanism of action of this compound in relevant cancer cell models. The key assays covered include:

  • Western Blotting: To analyze the phosphorylation status of FGFR and downstream signaling proteins such as ERK and AKT.

  • Cell Viability Assays (MTT): To determine the cytotoxic and anti-proliferative effects of this compound.

  • Luciferase Reporter Assays: To measure the transcriptional activity of pathways downstream of FGFR signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Reference
FGFR1Time-Resolved Fluorescence1.2[1]
FGFR2Time-Resolved Fluorescence2.5[1]
FGFR3Time-Resolved Fluorescence3.0[1]
FGFR4Time-Resolved Fluorescence5.7[1]
VEGFR2Time-Resolved Fluorescence36.8[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationIC50 (nM)Reference
KATO IIIGastric CarcinomaFGFR2 Amplification22.1[1]
RT-112Bladder CarcinomaFGFR3 Fusion13.2[1]
A-204RhabdomyosarcomaFGFR4 Expression25[1]
UPFL1Murine Bladder CancerFGFR3 S249C15[4]
UPFL3Murine Bladder CancerFGFR3 S249C19[4]

Experimental Protocols

Western Blotting for FGFR and Downstream Signaling

This protocol details the procedure for analyzing the phosphorylation status of FGFR and its downstream effectors, ERK and AKT, in cancer cells treated with this compound.

Materials:

  • Cancer cell lines with known FGFR alterations (e.g., RT-112, KATO III)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.01 nM to 10 µM). Include a DMSO vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of all wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Luciferase Reporter Assay for FGFR Transcriptional Activity

This protocol outlines a method to measure the effect of this compound on FGFR-driven transcriptional activity using a luciferase reporter construct containing response elements for downstream transcription factors (e.g., AP-1, NF-κB).

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Luciferase reporter plasmid with a promoter containing FGFR-responsive elements (e.g., SRE-luc, AP-1-luc)

  • A control plasmid expressing Renilla luciferase for normalization

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of this compound for a specified duration (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate at room temperature with shaking for 15 minutes.

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a white 96-well plate.

    • Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.

    • Add the Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization GRB2 GRB2 FGFR->GRB2 Phosphorylation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 PKC->Nucleus Ca2->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: FGFR Signaling Pathway and Mechanism of this compound Action.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & This compound Treatment start->cell_culture lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer immunoblot 6. Immunoblotting transfer->immunoblot detection 7. Chemiluminescent Detection immunoblot->detection analysis 8. Data Analysis detection->analysis end End analysis->end

Caption: Experimental Workflow for Western Blotting.

Cell_Viability_Assay_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding treatment 2. This compound Treatment cell_seeding->treatment mtt_addition 3. Add MTT Reagent treatment->mtt_addition incubation 4. Incubate (2-4 hours) mtt_addition->incubation solubilization 5. Solubilize Formazan incubation->solubilization read_absorbance 6. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 7. Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT Cell Viability Assay.

References

Application Note & Protocols: Lentiviral Transduction of FGFR Mutations for Erdafitinib Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Aberrant FGFR signaling, often driven by genetic alterations such as mutations, amplifications, or fusions, is a known oncogenic driver in a variety of cancers, including urothelial carcinoma.[3][4]

Erdafitinib (Balversa®) is an oral, selective, pan-FGFR tyrosine kinase inhibitor that has received FDA approval for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations.[5][6] It potently inhibits the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4.[3][7]

To facilitate preclinical studies of this compound, including investigations into its efficacy against specific FGFR mutations and the mechanisms of acquired resistance, robust in vitro models are essential. Lentiviral transduction provides a powerful and efficient method for generating stable cell lines that express wild-type or mutant FGFRs. This application note provides detailed protocols for the lentiviral production and transduction of cells with FGFR mutations and their subsequent use in evaluating this compound's activity.

This compound: Mechanism of Action

This compound functions by binding to the ATP-binding site of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of downstream signaling pathways.[5][8] This blockade inhibits key oncogenic cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][5][9] The inhibition of FGFR phosphorylation can be observed for a prolonged period in vitro.[3]

FGFR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Wild-Type or Mutant) FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCG->Proliferation This compound This compound This compound->FGFR Inhibits ATP Binding

Caption: FGFR signaling pathway and mechanism of this compound inhibition.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against FGFR kinases and various cancer cell lines.

TargetIC50 (nM)Cell LineFGFR StatusIC50 (nM)Reference
FGFR1 1.2KATO III (Gastric)FGFR2 Amplification-[10]
FGFR2 2.5RT-112 (Bladder)FGFR3 Mutation13.2[10]
FGFR3 3.0A-204 (Rhabdomyosarcoma)FGFR4 Expression25[10]
FGFR4 5.7SNU-16 (Gastric)FGFR2 Amplification-[10]
VEGFR2 36.8DMS-114 (Lung)FGFR1 Expression22.1[10]
Table 2: FGFR Mutations Associated with this compound Resistance

Acquired mutations in the FGFR kinase domain and alterations in parallel signaling pathways can confer resistance to this compound.

GeneMutationPathwayType of ResistanceReference
FGFR2 V517MOn-TargetAcquired[4]
FGFR3 N540KOn-TargetAcquired[4]
FGFR3 V553L/MOn-TargetAcquired[4]
FGFR3 V555MOn-TargetAcquired[4]
PIK3CA E545KBypass (PI3K/AKT)Acquired[4]
TSC1/2 Inactivating mutationsBypass (mTOR)Acquired[4]
EGFR ActivationBypassAcquired[4]
Table 3: Clinical Efficacy of this compound in Urothelial Carcinoma

This table presents key efficacy data from clinical trials of this compound in patients with FGFR-altered urothelial carcinoma.

Clinical TrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
BLC2001 (Phase 2) Locally advanced or metastatic urothelial carcinoma with FGFR3/2 alterations, post-platinum chemotherapy40%5.5 months[11][12]
THOR (Phase 3) Metastatic urothelial carcinoma with FGFR alterations, post-immunotherapy46%5.6 months[11][13]
Real-World Data Metastatic urothelial carcinoma with FGFR2/3 alterations40%2.8 months[14][15]

Experimental Protocols

The following section details the protocols for generating and utilizing FGFR-mutant cell lines for this compound studies.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_virus Phase 2: Virus Production cluster_cell_line Phase 3: Stable Cell Line Generation cluster_assay Phase 4: this compound Efficacy Testing Plasmid 1. Obtain/Generate Lentiviral Transfer Plasmid (with FGFR mutation) Transfection 3. Co-transfect Plasmids into HEK293T Cells Plasmid->Transfection Packaging 2. Prepare Packaging & Envelope Plasmids (e.g., psPAX2, pMD2.G) Packaging->Transfection Harvest 4. Harvest Viral Supernatant (48-72h post-transfection) Transfection->Harvest Concentrate 5. Filter and Concentrate Lentivirus Harvest->Concentrate Transduction 6. Transduce Target Cells (e.g., Urothelial Carcinoma Cells) + Polybrene Concentrate->Transduction Selection 7. Select Transduced Cells (e.g., with Puromycin) Transduction->Selection Expansion 8. Expand Stable Polyclonal or Monoclonal Population Selection->Expansion Assay 9. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Expansion->Assay Analysis 10. Determine IC50 Values and Analyze Results Assay->Analysis

Caption: Experimental workflow for this compound studies.

Protocol 1: Production of Lentiviral Particles Encoding FGFR Mutations

This protocol is for producing lentivirus from a lentiviral vector in HEK293T cells using a standard transfection reagent.[16]

Materials:

  • HEK293T packaging cells

  • DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine

  • Lentiviral transfer plasmid (containing your FGFR mutant gene and a selection marker)

  • Lentiviral packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Opti-MEM or other serum-free medium

  • 0.45 µm PVDF or PES filters

  • 10 cm tissue culture dishes

Procedure:

  • Day 0: Seed HEK293T Cells: Plate 4.0 x 10^6 HEK293T cells per 10 cm dish. Ensure cells are healthy and sub-confluent (~70-80%) at the time of transfection.

  • Day 1: Transfection:

    • In a sterile tube, prepare the DNA mixture. For a 10 cm dish, combine:

      • Transfer Plasmid (FGFR mutant): 5 µg

      • Packaging Plasmid (psPAX2): 3.75 µg

      • Envelope Plasmid (pMD2.G): 1.25 µg

    • Add the DNA mix to 500 µL of Opti-MEM.

    • In a separate tube, dilute your transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent tubes, mix gently, and incubate at room temperature for 20 minutes.

    • Carefully add the transfection complex dropwise to the HEK293T cells.

  • Day 2: Change Media: 16-18 hours post-transfection, gently remove the medium containing the transfection complex and replace it with 10 mL of fresh, complete DMEM.

  • Day 3 & 4: Harvest Virus:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube. Store at 4°C.

    • Add 10 mL of fresh media to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

  • Filter and Store:

    • Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • For long-term storage, aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol describes the generation of stable cell lines expressing the FGFR mutant.[17][18][19]

Materials:

  • Target cells (e.g., bladder cancer cell lines 5637, T24, SW780)[20][21]

  • Concentrated lentivirus from Protocol 1

  • Complete growth medium for target cells

  • Polybrene (stock solution at 8 mg/mL)

  • Selection antibiotic (e.g., Puromycin, Blasticidin, matched to the transfer plasmid)

  • 6-well plates

Procedure:

  • Day 0: Seed Target Cells: Plate 50,000 target cells per well in a 6-well plate in 2 mL of complete medium.

  • Day 1: Transduction:

    • Thaw the lentiviral aliquot at 37°C.

    • Prepare transduction medium by adding Polybrene to the complete medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.

    • Remove the medium from the cells.

    • Add 1 mL of transduction medium containing the desired amount of lentivirus to each well. A range of viral dilutions (Multiplicity of Infection - MOI) should be tested to optimize transduction efficiency and minimize toxicity. Include a "no virus" control well.

    • Incubate the cells with the virus for 24 hours.

  • Day 2: Replace Medium: Remove the virus-containing medium and replace it with 2 mL of fresh, complete medium.

  • Day 3 onwards: Antibiotic Selection:

    • 48-72 hours post-transduction, begin antibiotic selection. Replace the medium with fresh medium containing the appropriate concentration of the selection antibiotic. The optimal antibiotic concentration should be predetermined by generating a kill curve for the specific target cell line.

    • Replace the selection medium every 2-3 days.

    • Monitor the cells daily. Untransduced cells in the control well should die off within 3-7 days.

  • Expansion: Once resistant colonies are visible and the control cells are eliminated, expand the polyclonal population of transduced cells into larger culture vessels. Cell pools can be frozen down or used for single-cell cloning to generate monoclonal lines.

Protocol 3: In Vitro Assessment of this compound Efficacy

This protocol outlines a cell viability assay to determine the IC50 of this compound in the newly generated FGFR-mutant cell lines.[10]

Materials:

  • Stable FGFR-mutant and wild-type (control) cell lines

  • This compound (dissolved in DMSO to create a stock solution)

  • Complete growth medium

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the stable cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 nM to 10 µM.[10]

    • Include a DMSO-only vehicle control.

    • Remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations.

  • Incubation: Incubate the plate for 72-96 hours in a cell culture incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., for MTT, add reagent and incubate for 4 hours, then solubilize formazan crystals).

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the vehicle control wells (representing 100% viability).

    • Plot the cell viability (%) against the log-transformed concentration of this compound.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Conclusion

Lentiviral-mediated expression of specific FGFR mutations in relevant cancer cell lines is an indispensable tool for the preclinical evaluation of targeted inhibitors like this compound. The protocols outlined in this application note provide a robust framework for generating stable cell line models to investigate drug sensitivity, identify novel responsive mutations, and dissect the molecular mechanisms underlying therapeutic resistance. These models are critical for advancing the development of personalized cancer therapies targeting the FGFR signaling axis.

References

Troubleshooting & Optimization

Erdafitinib off-target effects on other kinase pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of erdafitinib, a potent pan-fibroblast growth factor receptor (FGFR) inhibitor. Understanding the selectivity profile of this compound is crucial for interpreting experimental results, anticipating potential side effects in clinical settings, and designing future studies. This resource offers troubleshooting guidance and frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent inhibitor of the FGFR family of receptor tyrosine kinases. Its primary targets are FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] It binds to the ATP-binding pocket of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[4]

Q2: Does this compound inhibit other kinases besides the FGFR family?

Yes, while this compound is highly selective for FGFRs, it does exhibit inhibitory activity against other kinases, particularly at higher concentrations. The most notable off-target kinase is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] In addition to VEGFR2, a comprehensive kinase screen has identified other potential off-target kinases.

Q3: What are the most significant off-target kinases inhibited by this compound?

Based on a KINOMEscan profiling study against 451 kinases, the following table summarizes the top 20 kinases with the highest binding affinity for this compound, along with its primary targets for comparison.

TargetMethodIC50 (nm)Kd (nm)
FGFR1 TR-FRET Assay1.20.24
FGFR2 TR-FRET Assay2.52.2
FGFR3 TR-FRET Assay3.01.1
FGFR4 TR-FRET Assay5.71.4
VEGFR2 (KDR) TR-FRET Assay36.86.6
RETKINOMEscan18
DDR1KINOMEscan26
FLT3KINOMEscan30
STK10KINOMEscan36
MAP4K5KINOMEscan41
LCKKINOMEscan44
FLT4KINOMEscan49
KITKINOMEscan50
TNK2KINOMEscan52
FYNKINOMEscan54
DDR2KINOMEscan56
SRCKINOMEscan58
CSF1RKINOMEscan60
ABL1 (non-phosphorylated)KINOMEscan62
FLT1KINOMEscan65
EPHA2KINOMEscan68
TRKA (NTRK1)KINOMEscan70
YES1KINOMEscan72
EPHB4KINOMEscan75

Data compiled from Perera et al., 2017.[1]

Q4: What are the potential downstream consequences of these off-target effects?

Inhibition of off-target kinases can lead to a variety of cellular effects, which may contribute to both the therapeutic efficacy and the adverse event profile of this compound. For example, inhibition of VEGFR2 could contribute to anti-angiogenic effects.[1][2] Inhibition of other kinases such as RET, KIT, and CSF1R could impact signaling pathways involved in cell proliferation, differentiation, and survival in other tissues, potentially leading to some of the observed side effects in patients.

Troubleshooting Experimental Results

Q1: I am observing unexpected phenotypic changes in my cell line treated with this compound that cannot be solely explained by FGFR inhibition. What could be the cause?

This could be due to this compound's off-target effects. Review the list of off-target kinases in the table above. If your cell line expresses any of these kinases at significant levels, the observed phenotype might be a result of their inhibition. It is recommended to:

  • Perform a baseline kinase expression analysis of your cell line to identify potential off-target vulnerabilities.

  • Use a more selective FGFR inhibitor as a control, if available, to differentiate between on-target and off-target effects.

  • Knockdown potential off-target kinases using siRNA or CRISPR to see if it phenocopies the effect of this compound.

Q2: My in vivo xenograft model shows a greater anti-tumor response than what I would expect from just inhibiting FGFR signaling in the tumor cells. Why might this be?

The enhanced anti-tumor activity could be a result of this compound's effects on the tumor microenvironment. For instance, the inhibition of VEGFR2 on endothelial cells can reduce tumor angiogenesis, thereby restricting tumor growth.[1] Consider performing immunohistochemistry on your xenograft tumors to assess changes in vascularization (e.g., CD31 staining) or immune cell infiltration.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This method is used to determine the IC50 values of this compound against specific kinases.

Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A europium-labeled antibody detects the phosphorylated substrate, and when in proximity to an Alexa Fluor® 647-labeled tracer that binds to the kinase, it generates a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.

General Protocol:

  • Prepare a reaction buffer containing the kinase, a biotinylated substrate, and ATP.

  • Add this compound at various concentrations to the reaction mixture.

  • Incubate to allow the kinase reaction to proceed.

  • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled streptavidin (to bind the biotinylated substrate).

  • Incubate to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Calculate the ratio of the two emissions and plot the results against the inhibitor concentration to determine the IC50 value.

KINOMEscan™ Competition Binding Assay

This method is used to determine the dissociation constant (Kd) of this compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

General Protocol:

  • Kinases are tagged with a unique DNA identifier.

  • An active-site directed ligand is immobilized on a solid support.

  • The DNA-tagged kinase is incubated with the immobilized ligand and a range of concentrations of this compound.

  • After reaching equilibrium, the unbound kinase is washed away.

  • The amount of bound kinase is quantified by qPCR of the DNA tag.

  • The results are compared to a DMSO control to determine the percentage of kinase bound at each this compound concentration.

  • The data is used to calculate the dissociation constant (Kd).

Visualizations

FGFR_Signaling_Pathway FGFR Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->FGFR Inhibits

Caption: this compound inhibits FGFR signaling pathways.

Experimental_Workflow Workflow for Assessing this compound's Kinase Selectivity cluster_ic50 IC50 Determination cluster_kd Kd Determination cluster_analysis Data Analysis and Interpretation TR_FRET TR-FRET Kinase Assay IC50_Data IC50 Values for FGFRs and VEGFR2 TR_FRET->IC50_Data Data_Integration Integrate IC50 and Kd Data IC50_Data->Data_Integration KinomeScan KINOMEscan Assay (451 Kinases) Kd_Data Kd Values for Off-Target Kinases KinomeScan->Kd_Data Kd_Data->Data_Integration Selectivity_Profile Generate Selectivity Profile Data_Integration->Selectivity_Profile Off_Target_ID Identify Key Off-Targets Selectivity_Profile->Off_Target_ID Pathway_Analysis Analyze Downstream Pathways Off_Target_ID->Pathway_Analysis Off_Target_Pathways Potential Off-Target Signaling Pathways of this compound cluster_VEGFR VEGFR Signaling cluster_RET RET Signaling cluster_KIT KIT Signaling This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 RET RET This compound->RET KIT KIT This compound->KIT Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cell_Proliferation_Survival Cell Proliferation and Survival RET->Cell_Proliferation_Survival Cell_Differentiation Cell Differentiation and Proliferation KIT->Cell_Differentiation

References

Technical Support Center: Acquired Resistance to Erdafitinib in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering acquired resistance to Erdafitinib in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the likely mechanisms of acquired resistance?

A1: Acquired resistance to this compound in cell culture can be broadly categorized into two main types: on-target and off-target mechanisms.

  • On-target mechanisms involve alterations to the drug's direct target, the Fibroblast Growth Factor Receptor (FGFR). The most common on-target mechanism is the acquisition of secondary mutations in the FGFR kinase domain. These mutations can interfere with this compound binding.[1][2] In some cases, a complete loss of FGFR3 expression has also been observed in resistant cell lines.[3]

  • Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for FGFR signaling to drive cell proliferation and survival. These are often referred to as "bypass pathways." Common bypass pathways implicated in this compound resistance include the activation of other receptor tyrosine kinases (RTKs) such as MET and EGFR, or the activation of downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MAPK pathways.[1][2][4][5][6][7] Another observed mechanism is the induction of an epithelial-to-mesenchymal transition (EMT).[3][8]

Q2: What are the specific secondary mutations in FGFR3 that have been reported to confer resistance to this compound?

A2: Several mutations within the FGFR3 kinase domain have been identified in patient samples and cell line models that have developed resistance to FGFR inhibitors, including this compound. These include N540K, V553L/M, V555L/M, and L608V.[1][2] These mutations can decrease the binding affinity of this compound to its target.

Q3: How can I determine if bypass signaling is responsible for the resistance I am observing?

A3: To investigate the role of bypass signaling, you can perform a series of molecular analyses. A good starting point is to use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of a wide range of RTKs in your resistant cells compared to the parental, sensitive cells.[1] Based on the results of the array or a hypothesis-driven approach, you can then perform Western blotting to look for increased phosphorylation of specific proteins in key bypass pathways, such as MET, EGFR, ERBB3, AKT, and ERK.[4][6] If you identify an activated bypass pathway, you can test whether co-treatment with an inhibitor of that pathway (e.g., a MET inhibitor like Capmatinib or an EGFR inhibitor like Gefitinib) can restore sensitivity to this compound.[1]

Q4: Can the tumor microenvironment influence the development of resistance to this compound?

A4: Yes, factors secreted by cells in the tumor microenvironment can contribute to this compound resistance. For example, paracrine activation of the NRG1/HER3 axis, potentially by adipocyte precursors, has been shown to promote resistance.[9] This highlights the importance of considering the cellular context of your experiments, and that co-culture models may reveal different resistance mechanisms than monocultures.

Q5: What is epithelial-to-mesenchymal transition (EMT) and how does it contribute to this compound resistance?

A5: EMT is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal cells. In the context of this compound resistance, some cell lines have been shown to undergo EMT, which is often accompanied by a loss of FGFR3 expression and an increase in mesenchymal markers like N-cadherin.[3] This transition can lead to a state where the cells are no longer dependent on FGFR signaling for their survival and proliferation, thus rendering this compound ineffective.[3][8]

Troubleshooting Guides

Problem 1: My this compound-resistant cell line shows persistent phosphorylation of ERK and AKT, even at high concentrations of the drug.

  • Possible Cause 1: On-target FGFR3 kinase domain mutation. A secondary mutation in FGFR3 may be preventing this compound from effectively inhibiting its kinase activity.

    • Troubleshooting Step: Sequence the FGFR3 gene in your resistant cell line to check for known resistance mutations (e.g., N540K, V555M).

  • Possible Cause 2: Activation of a bypass signaling pathway. Another RTK, such as MET or EGFR, may be activated and is now driving the downstream MAPK (ERK) and PI3K/AKT pathways.[1][4][5]

    • Troubleshooting Step 1: Perform a phospho-RTK array to identify upregulated RTKs.

    • Troubleshooting Step 2: Conduct Western blots for phosphorylated MET, EGFR, ERBB2, and ERBB3.

    • Troubleshooting Step 3: Test for synergy by co-treating your resistant cells with this compound and an inhibitor of the identified activated RTK (e.g., Capmatinib for MET, Gefitinib for EGFR).[1][4]

  • Possible Cause 3: Activating mutations in the PI3K/AKT/mTOR pathway. Mutations in genes such as PIK3CA or loss of function of tumor suppressors like PTEN or TSC1/2 can lead to constitutive activation of this pathway, making it independent of upstream FGFR signaling.[1][2]

    • Troubleshooting Step: Sequence key genes in the PI3K/AKT/mTOR pathway in your resistant cells. If a mutation is found, consider co-treatment with a relevant inhibitor (e.g., a PI3K inhibitor like Pictilisib).[1]

Problem 2: I observe a change in the morphology of my cells after long-term this compound treatment, and they have become more elongated and scattered.

  • Possible Cause: Epithelial-to-mesenchymal transition (EMT). This morphological change is a classic indicator of EMT.[8]

    • Troubleshooting Step 1: Perform Western blotting or immunofluorescence for EMT markers. Check for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., N-cadherin, Vimentin).[8]

    • Troubleshooting Step 2: Assess changes in cell migration and invasion using assays such as a scratch wound assay or a transwell invasion assay. Cells that have undergone EMT are expected to be more migratory and invasive.[8]

Quantitative Data Summary

Table 1: Examples of Acquired Genetic Alterations and Pathway Activations in this compound Resistant Models

Resistance MechanismGenetic Alteration / Pathway ActivationCell Line / ModelReference
On-Target FGFR3 Kinase Domain Mutations (N540K, V553M, V555M, L608V)Patient-derived models, Ba/F3 cells[1][2]
Loss of FGFR3 ExpressionRT112 resistant variants[3]
Bypass Signaling MET Gene Amplification and ActivationJMSU1 resistant cells[4][5]
EGFR HyperphosphorylationMR15 cell line[1]
ERBB3 Phosphorylation IncreaseRT4 and SW780 resistant cells[6]
PI3K/AKT/mTOR Pathway Alterations (PIK3CA, TSC1/2, PTEN, NF2 mutations)Patient-derived models[1][2]
Phenotypic Change Epithelial-to-Mesenchymal Transition (EMT)RT112 resistant variants[3][8]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to escalating doses of the drug.[10][11]

  • Determine the initial IC50: Culture the parental cell line and perform a dose-response experiment with this compound to determine the half-maximal inhibitory concentration (IC50).

  • Initial Treatment: Begin by treating the parental cells with this compound at a concentration equal to the IC50.

  • Culture and Monitor: Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. Initially, a significant amount of cell death is expected.

  • Dose Escalation: Once the surviving cells recover and begin to proliferate steadily (reaching 70-80% confluency), passage them and increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common strategy.

  • Repeat Cycles: Repeat step 4 for several cycles over a period of weeks to months. The development of resistance is a gradual process.

  • Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is considered established.

  • Confirmation of Resistance: Perform a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 confirms the resistant phenotype.

  • Maintenance: The resistant cell line should be maintained in a continuous culture with the final concentration of this compound to retain the resistant phenotype.

Protocol 2: Cell Viability Assay (CCK-8)

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Normalize the data to the vehicle control (as 100% viability). Plot the cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.[10][11]

Protocol 3: Western Blotting for Phosphorylated Proteins

This protocol is for detecting the activation state of signaling proteins.

  • Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-phospho-AKT) diluted in the blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-ERK, anti-AKT) and a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal loading.[12]

Protocol 4: Co-Immunoprecipitation (Co-IP)

This protocol is for investigating protein-protein interactions (e.g., MET-GAB1 interaction).[13][14]

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-MET) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Capture Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-GAB1).

Visualizations

Erdafitinib_Action_and_Resistance cluster_0 Sensitive Cell cluster_1 Resistant Cell Mechanisms cluster_1a On-Target cluster_1b Bypass Signaling FGFR3 FGFR3 Apoptosis Apoptosis FGFR3->Apoptosis Downstream_S Downstream Signaling (RAS/MAPK, PI3K/AKT) FGFR3->Downstream_S This compound This compound This compound->FGFR3 Proliferation_S Proliferation/ Survival Downstream_S->Proliferation_S FGFR3_mut Mutated FGFR3 (e.g., N540K) Downstream_R1 Downstream Signaling FGFR3_mut->Downstream_R1 Erdafitinib_R1 This compound Erdafitinib_R1->FGFR3_mut Ineffective Inhibition Proliferation_R1 Proliferation/ Survival Downstream_R1->Proliferation_R1 MET MET Amplification Downstream_R2 Downstream Signaling MET->Downstream_R2 EGFR EGFR Activation EGFR->Downstream_R2 PIK3CA PIK3CA Mutation PIK3CA->Downstream_R2 Proliferation_R2 Proliferation/ Survival Downstream_R2->Proliferation_R2

Caption: Overview of this compound action and mechanisms of acquired resistance.

MET_Bypass_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 MET MET GAB1 GAB1 MET->GAB1 AKT AKT MET->AKT STAT1 STAT1 MET->STAT1 SHP2 SHP2 GAB1->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation STAT1->Proliferation This compound This compound This compound->FGFR1 MET_Inhibitor MET Inhibitor (e.g., Capmatinib) MET_Inhibitor->MET

Caption: MET amplification as a bypass mechanism for this compound resistance.

Experimental_Workflow cluster_mechanisms Mechanism Investigation start Parental Sensitive Cell Line step1 Culture with increasing concentrations of this compound start->step1 step2 Establish Stable Resistant Cell Line step1->step2 step3 Confirm Resistance (IC50 Assay) step2->step3 step4 Investigate Mechanisms step3->step4 western Western Blot (p-ERK, p-AKT, p-MET) step4->western sequencing Sequencing (FGFR3, PIK3CA, etc.) step4->sequencing rtk_array Phospho-RTK Array step4->rtk_array functional Functional Assays (Migration, Invasion) step4->functional step5 Test Combination Therapies western->step5 sequencing->step5 rtk_array->step5 functional->step5

Caption: Workflow for generating and characterizing this compound-resistant cells.

References

Technical Support Center: Overcoming Erdafitinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering erdafitinib resistance in preclinical models. The information is based on published studies and aims to help diagnose resistance mechanisms and explore strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which initially responded to this compound, is now showing signs of resistance. What are the common underlying mechanisms?

A1: Acquired resistance to this compound and other FGFR inhibitors typically falls into two main categories:

  • On-target resistance: This involves genetic changes in the FGFR gene itself. The most common are secondary mutations in the FGFR kinase domain, such as "gatekeeper" mutations (e.g., V555L/M in FGFR3, V565 in FGFR2) or "molecular brake" mutations (e.g., N540K in FGFR3, N550 in FGFR2).[1][2][3] These mutations can interfere with drug binding or lock the kinase in an active conformation.

  • Off-target resistance (Bypass Signaling): The cancer cells activate alternative signaling pathways to bypass their dependency on FGFR signaling. This often involves the upregulation or activation of other receptor tyrosine kinases (RTKs) like MET, EGFR, or ERBB3, which then reactivate downstream pathways such as MAPK (ERK) and PI3K/AKT.[1][4][5][6] Alterations in downstream effectors like PIK3CA, TSC1/2, or PTEN can also mediate resistance.[1][2][7]

Q2: How can I determine if the resistance in my model is on-target or off-target?

A2: A systematic approach is recommended to distinguish between on-target and off-target mechanisms. This involves a combination of genomic, proteomic, and functional assays. A suggested workflow is outlined below.

start This compound-Resistant Cell Line Developed seq Perform Next-Generation Sequencing (NGS) on Resistant vs. Parental Cells start->seq phospho Conduct Phospho-RTK Array / Western Blot for p-FGFR, p-ERK, p-AKT start->phospho decision FGFR Kinase Domain Mutation Detected? seq->decision decision2 Reactivation of p-ERK / p-AKT Observed? phospho->decision2 decision->decision2 No ontarget Conclusion: On-Target Resistance decision->ontarget Yes decision2->seq No (Re-evaluate) test_bypass Test for Activation of other RTKs (p-MET, p-EGFR) or PI3K Pathway Alterations decision2->test_bypass Yes test_nextgen Test Sensitivity to Next-Generation FGFR Inhibitors ontarget->test_nextgen offtarget Conclusion: Bypass Signaling (Off-Target Resistance) test_bypass->offtarget

Caption: Workflow for Investigating this compound Resistance Mechanisms.

Troubleshooting Guide 1: On-Target Resistance (FGFR Mutations)

Problem: My this compound-resistant cells harbor a newly identified mutation in the FGFR kinase domain (e.g., V555L). How can I overcome this?

Cause: Gatekeeper mutations like V555L (FGFR3) or V565L/F (FGFR2) sterically hinder the binding of reversible inhibitors like this compound.[3][8]

Solution:

  • Switch to a Covalent/Irreversible FGFR Inhibitor: Some acquired mutations may remain sensitive to next-generation inhibitors that bind covalently to a different site on the kinase. For example, irreversible inhibitors like futibatinib or lirafugratinib have shown activity against certain gatekeeper mutations that are resistant to reversible inhibitors.[3]

  • Evaluate Polyclonality: In some preclinical models, resistance can be driven by multiple different FGFR mutations emerging in separate subclones (polyclonal resistance).[3] This heterogeneity can be challenging to treat with a single agent. Consider combination therapies if a next-generation inhibitor is not fully effective.

Table 1: Examples of FGFR Kinase Domain Mutations and Inhibitor Sensitivity

FGFR Gene Mutation Type Resistance to Reversible Inhibitors (e.g., this compound) Potential Strategy
FGFR3 V555M/L Gatekeeper High Switch to irreversible inhibitor (e.g., futibatinib)[3]
FGFR3 N540K Molecular Brake Moderate Combination therapy or next-gen inhibitor[2]
FGFR2 V565F/I/L Gatekeeper High Switch to irreversible inhibitor (e.g., lirafugratinib)[3]

| FGFR2 | N550K/H | Molecular Brake | Moderate | Switch to irreversible inhibitor (e.g., futibatinib)[3] |

Troubleshooting Guide 2: Off-Target Resistance (Bypass Signaling)

Problem: My resistant cells show persistent downstream signaling (p-ERK, p-AKT) despite effective FGFR inhibition by this compound. Sequencing did not reveal any new FGFR mutations.

Cause: This strongly suggests the activation of a bypass signaling pathway. The cells have become dependent on a different RTK (e.g., MET, EGFR, ERBB3) or have acquired an alteration downstream in the PI3K/AKT pathway to maintain proliferation and survival.[2][4][5]

Solutions & Experimental Validation:

  • Identify the Active Bypass Pathway:

    • Phospho-RTK Array: Screen for broad changes in the phosphorylation status of multiple RTKs simultaneously. This can quickly identify candidates like MET, EGFR, or ERBB family members.[4]

    • Western Blotting: Confirm the findings from the array by performing Western blots for phosphorylated and total levels of the candidate RTKs (e.g., p-MET, MET, p-EGFR, EGFR, p-ERBB3, ERBB3) in parental versus resistant cells.

  • Target the Bypass Pathway with Combination Therapy: Once the active bypass pathway is identified, a rational combination therapy can be tested. The goal is to co-inhibit both FGFR and the escape pathway.

cluster_0 Primary Signaling (Sensitive) cluster_1 Bypass Activation (Resistant) ligand ligand receptor receptor inhibitor inhibitor pathway pathway downstream downstream FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK RAS-RAF-MEK FGFR->RAS_RAF_MEK PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR ERK ERK RAS_RAF_MEK->ERK AKT AKT PI3K->AKT Proliferation Proliferation/ Survival ERK->Proliferation AKT->Proliferation HGF HGF / EGF MET_EGFR MET / EGFR / ERBB3 HGF->MET_EGFR MET_EGFR->RAS_RAF_MEK Bypass MET_EGFR->PI3K Bypass MET_Inhibitor MET/EGFR Inhibitor MET_Inhibitor->MET_EGFR

Caption: Diagram of Bypass Signaling as a Mechanism of Resistance.

Table 2: Preclinical Combination Strategies to Overcome Bypass Signaling

Identified Bypass Mechanism Proposed Combination Preclinical Model Key Finding Citation
MET Amplification/Activation This compound + MET Inhibitor JMSU1 Bladder Cancer Cells Combined inhibition significantly suppressed tumor growth in resistant cells. [5][6]
ERBB3 Phosphorylation FGFR Inhibitor + pan-ERBB Inhibitor RT4 & SW780 Bladder Cancer Cells Synergistic inhibition of cell growth and proliferation in resistant lines. [4]
EGFR Activation This compound + Gefitinib (EGFR Inhibitor) Patient-Derived Models Combination overcame bypass resistance mediated by EGFR. [1][2]

| PI3K Pathway Alteration (e.g., PIK3CA mutation) | this compound + Pictilisib (PI3K Inhibitor) | Patient-Derived Models | this compound was synergistic with pictilisib in the presence of a PIK3CA mutation. |[1][2] |

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This is a generalized protocol; specific concentrations and timelines must be optimized for each cell line.

  • Determine Baseline Sensitivity: Culture the parental cell line (e.g., AN3 CA, RT4) and perform a dose-response assay (e.g., CellTiter-Glo®, 7-day incubation) to determine the initial IC50 of this compound.[9][10]

  • Initial Dose Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to their IC50.

  • Culture Maintenance: Maintain the cells in the this compound-containing medium, replacing it every 2-3 days. Initially, a significant amount of cell death is expected.

  • Dose Escalation: Once the cells recover and resume a stable proliferation rate (this may take several weeks to months), double the concentration of this compound.

  • Repeat Escalation: Repeat the dose escalation process incrementally until the cells are proliferating in a concentration that is 10-20 fold higher than the original IC50.

  • Characterization: Periodically freeze down stocks at different resistance levels. Once a highly resistant population is established, confirm the shift in IC50 compared to the parental line and begin mechanistic investigations (See Workflow Diagram).

Protocol 2: Synergy Analysis of Combination Therapies

This protocol uses the Chou-Talalay method to determine if two drugs have a synergistic, additive, or antagonistic effect.

  • Reagent Preparation: Prepare stock solutions of this compound (Drug A) and the second agent (e.g., a MET inhibitor, Drug B).

  • Assay Design: Design a dose-response matrix. This involves testing each drug alone across a range of concentrations (e.g., 8 dilutions) and also testing them in combination at fixed, non-antagonistic ratios (e.g., based on their respective IC50 values).

  • Cell Plating: Seed the resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Addition: Add the single agents and combinations according to the matrix design. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

References

Technical Support Center: Managing Erdafitinib-Induced Hyperphosphatemia in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing erdafitinib-induced hyperphosphatemia in animal models.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperphosphatemia?

A1: this compound is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). In the kidneys, FGFR1, in conjunction with its co-receptor Klotho and the ligand FGF23, plays a crucial role in regulating phosphate excretion. By inhibiting FGFR1 signaling in the proximal renal tubules, this compound disrupts this regulatory pathway. This inhibition prevents the normal excretion of phosphate into the urine, leading to increased reabsorption of phosphate back into the bloodstream and resulting in elevated serum phosphate levels, or hyperphosphatemia.[1][2] This is considered an on-target effect of the drug.[3]

Q2: Is hyperphosphatemia a concern in animal models treated with this compound?

A2: Yes, hyperphosphatemia is an expected pharmacodynamic effect of this compound and other FGFR inhibitors in both humans and animal models.[4][5] Monitoring and managing this side effect is crucial for the health and welfare of the animals and to ensure the integrity of the experimental data, as severe hyperphosphatemia can lead to complications such as soft tissue and vascular calcification.[6]

Q3: What are the primary strategies for managing this compound-induced hyperphosphatemia in animal models?

A3: The primary management strategies are analogous to those used in clinical settings and include:

  • Dietary Phosphate Restriction: Providing a specially formulated diet with low phosphate content.

  • Phosphate Binders: Administering oral agents, such as sevelamer, which bind to dietary phosphate in the gut, preventing its absorption.[7]

  • Dose Modification: Adjusting the dose of this compound if hyperphosphatemia becomes severe or is not manageable by other means.

Q4: At what point should I intervene to manage hyperphosphatemia in my animal study?

A4: Intervention should be considered when serum phosphate levels exceed the normal physiological range for the specific species and strain. In clinical trials with similar FGFR inhibitors, a low-phosphate diet is often initiated when serum phosphate levels exceed 5.5 mg/dL, and phosphate-lowering therapy is started for levels above 7.0 mg/dL.[6] These thresholds can serve as a starting point for establishing intervention criteria in animal protocols, which should be clearly defined before the study begins.

Q5: How do I prepare and administer a low-phosphate diet to rodents?

A5: Low-phosphate rodent diets can be purchased from commercial suppliers. These are typically purified diets where the mineral content can be precisely controlled. A standard rodent diet may contain around 0.6% phosphorus, while a low-phosphate diet could have as little as 0.02% to 0.2% phosphorus.[8][9] It is crucial to ensure that other essential nutrients, such as calcium and vitamin D, are maintained at appropriate levels to avoid confounding effects. The diet is provided ad libitum in place of the standard chow.

Q6: How is sevelamer administered to rodents?

A6: Sevelamer is typically mixed directly into the powdered or ground rodent chow.[7][10] The feed needs to be well-mixed to ensure a homogenous distribution of the drug. The dose can be calculated based on the average daily food consumption of the animals to achieve the target mg/kg/day dose. Doses of 1% to 3% sevelamer by weight in the diet have been used in rat studies.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpectedly high serum phosphate levels despite management 1. Insufficient dose of phosphate binder. 2. The "low-phosphate" diet still contains too much phosphate. 3. High dose of this compound causing overwhelming FGFR inhibition. 4. Incorrect sample handling leading to falsely elevated readings.1. Increase the concentration of the phosphate binder in the feed. 2. Verify the phosphate content of the diet with the manufacturer. Ensure there are no phosphate additives.[11] 3. Consider a dose reduction of this compound. 4. Ensure blood samples are processed promptly to prevent cell lysis, which can release intracellular phosphate.
Animals are not eating the diet mixed with sevelamer 1. Palatability issues with sevelamer. 2. The texture of the powdered/ground feed is not appealing to the animals.1. Start with a lower concentration of sevelamer and gradually increase it. 2. If using powdered feed, consider re-pelleting the mixture or adding a small amount of a palatable substance (ensure it does not contain phosphate).
Weight loss or poor health in animals on a low-phosphate diet 1. The low-phosphate diet may be deficient in other essential nutrients. 2. General toxicity from the this compound treatment.1. Ensure the custom low-phosphate diet is nutritionally complete. Consult with the diet manufacturer or a veterinarian nutritionist. 2. Monitor for other signs of toxicity and consider this compound dose reduction.
High variability in serum phosphate levels between animals 1. Inconsistent food/drug intake. 2. Individual differences in drug metabolism and response. 3. Inaccurate dosing of this compound.1. Monitor food intake for each animal if possible. House animals individually if necessary to track consumption. 2. Increase the number of animals per group to improve statistical power. 3. Ensure accurate and consistent administration of this compound.

Quantitative Data Summary

Table 1: this compound and other FGFR Inhibitor Dosing in Preclinical/Clinical Studies

CompoundSpecies/SettingDoseDosing ScheduleReference
This compoundHuman (Clinical Trial)8 mg, with uptitration to 9 mgOnce daily[12]
InfigratinibMouse, Rat0.03 mg/kg to 5 mg/kgOrally[13]
InfigratinibHuman (Clinical Trial)125 mgOnce daily, 21 days on/7 days off[14]
PemigatinibHuman (Clinical Trial)13.5 mgOnce daily, 14 days on/7 days off[15]

Table 2: Management Strategies for Hyperphosphatemia in Animal Models

Management StrategyAnimal ModelIntervention DetailsExpected OutcomeReference(s)
Low-Phosphate Diet MiceDiet with 0.2% phosphate content (vs. 0.6% in standard diet)Reduction in serum phosphate levels[9]
RatsDiet with 0.1% phosphate content (vs. a high-phosphate diet of 1.2%)Lower plasma phosphorus compared to high-phosphate diet group[8]
Phosphate Binder Rats (Normal)3% or 5% sevelamer in diet for 8 daysSignificant decrease in serum phosphorus[16]
Rats (Renal Insufficiency)1% or 3% sevelamer in diet for 58 daysInhibition of serum phosphorus increase[7]
Rats (Renal Failure)1000 mg/kg/day sevelamer carbonatePrevention of hyperphosphatemia increase[17]

Experimental Protocols

Protocol 1: Induction and Monitoring of this compound-Induced Hyperphosphatemia in Mice

1. Animal Model:

  • Species: Mouse (e.g., BALB/c or as required by the primary study objective).

  • Age: 6-8 weeks.

  • Acclimatize animals for at least one week before the start of the experiment.

2. This compound Administration:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% HPMC/0.1% Tween 80 in sterile water).

  • Dose: Based on literature for other FGFR inhibitors, a starting dose of 1-10 mg/kg can be considered. Dose-ranging studies may be necessary.

  • Route: Oral gavage.

  • Frequency: Once daily.

3. Monitoring:

  • Baseline: Collect blood samples before the first dose to establish baseline serum phosphate levels.

  • On-study Monitoring: Collect blood samples at regular intervals (e.g., Day 7, 14, and 21) to monitor the change in serum phosphate. The time to onset of hyperphosphatemia with the related drug pemigatinib is a median of 8 days.[6]

  • Blood Collection:

    • Collect approximately 50-100 µL of blood via a suitable method (e.g., tail vein, saphenous vein).

    • Use serum separator tubes.

    • Centrifuge at 3,000 rpm for 10 minutes to separate serum.[18]

    • Store serum at -80°C until analysis.

  • Phosphate Analysis:

    • Use a commercial colorimetric phosphate assay kit.[9]

    • Follow the manufacturer's instructions for the assay.

Protocol 2: Management of Hyperphosphatemia with a Low-Phosphate Diet

1. Diet:

  • Obtain a custom purified diet with low phosphate content (e.g., 0.2% phosphorus) and a control diet with normal phosphate content (e.g., 0.6% phosphorus) from a commercial vendor. Ensure both diets are isocaloric and balanced for all other nutrients.

2. Experimental Groups:

  • Group 1: Vehicle + Control Diet.

  • Group 2: this compound + Control Diet.

  • Group 3: this compound + Low-Phosphate Diet.

3. Procedure:

  • Initiate this compound treatment as described in Protocol 1.

  • For Group 3, switch the animals to the low-phosphate diet concurrently with the start of this compound treatment.

  • Monitor serum phosphate levels as described in Protocol 1.

  • Monitor food intake and body weight regularly.

Protocol 3: Management of Hyperphosphatemia with Sevelamer

1. Diet Preparation:

  • Obtain standard rodent chow in powdered form.

  • Calculate the amount of sevelamer needed to achieve the desired concentration (e.g., 1% or 3% w/w).

  • Thoroughly mix the sevelamer powder with the powdered chow to ensure homogeneity. This can be done using a laboratory blender.

  • Store the medicated diet in airtight containers at 4°C.

2. Experimental Groups:

  • Group 1: Vehicle + Control Diet.

  • Group 2: this compound + Control Diet.

  • Group 3: this compound + Diet with Sevelamer.

3. Procedure:

  • Initiate this compound treatment as described in Protocol 1.

  • For Group 3, provide the sevelamer-medicated diet starting at the same time as this compound treatment.

  • Monitor serum phosphate levels, food intake, and body weight as described above.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Proximal Tubule Cell) cluster_inhibition FGF23 FGF23 FGFR1 FGFR1 FGF23->FGFR1 binds Klotho Klotho Klotho->FGFR1 co-receptor Downstream Downstream Signaling (e.g., MAPK pathway) FGFR1->Downstream activates NaPi2a_2c NaPi-2a/2c Transporters Downstream->NaPi2a_2c inhibits (promotes internalization) This compound This compound This compound->FGFR1 inhibits

Caption: Mechanism of this compound-induced hyperphosphatemia.

Experimental_Workflow start Start: Acclimatize Animals baseline Day 0: Baseline Blood Sample (Serum Phosphate) start->baseline grouping Randomize into Groups baseline->grouping treatment Initiate Daily Treatment: - Vehicle - this compound - this compound + Management grouping->treatment monitoring Monitor Weekly: - Body Weight - Food Intake - Clinical Signs treatment->monitoring blood_sampling Blood Sampling (e.g., Day 7, 14, 21) treatment->blood_sampling monitoring->blood_sampling endpoint End of Study: - Terminal Bleed - Tissue Collection monitoring->endpoint phosphate_analysis Serum Phosphate Analysis blood_sampling->phosphate_analysis phosphate_analysis->monitoring Evaluate need for dose adjustment data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: General experimental workflow for animal studies.

Management_Logic start Monitor Serum Phosphate elevated Phosphate > 5.5 mg/dL? start->elevated Check Level normal Phosphate in Normal Range continue_tx Continue this compound & Monitoring normal->continue_tx elevated->normal No severe Phosphate > 7.0 mg/dL? elevated->severe Yes low_p_diet Initiate Low-Phosphate Diet severe->low_p_diet No add_binder Add Phosphate Binder (e.g., Sevelamer) severe->add_binder Yes recheck Re-check Phosphate Levels low_p_diet->recheck add_binder->recheck recheck->continue_tx If normalized dose_adjust Consider this compound Dose Reduction recheck->dose_adjust If still elevated dose_adjust->continue_tx

Caption: Decision-making flowchart for managing hyperphosphatemia.

References

Technical Support Center: Investigating Bypass Signaling in Erdafitinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bypass signaling pathways in tumors that have developed resistance to Erdafitinib.

Frequently Asked Questions (FAQs)

Q1: What are the most common bypass signaling pathways that emerge in this compound-resistant tumors?

Acquired resistance to this compound, a potent FGFR inhibitor, often involves the activation of alternative signaling pathways that bypass the FGFR blockade. The most frequently reported mechanisms include:

  • MET Receptor Tyrosine Kinase Activation: Upregulation and activation of the MET receptor, often driven by MET gene amplification, can reactivate downstream signaling.[1][2][3] The MET ligand, hepatocyte growth factor (HGF), can also induce resistance.[1][2]

  • EGFR/ERBB Family Activation: Increased phosphorylation and signaling through other members of the receptor tyrosine kinase family, such as EGFR and HER3 (ERBB3), have been observed in this compound-resistant cells.[4][5]

  • Reactivation of Downstream Pathways: Even with continued FGFR inhibition, resistance can arise from the reactivation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[6][7][8] This can be due to mutations in downstream components or through crosstalk from the aforementioned bypass tracks.

Q2: How can I generate this compound-resistant cell lines for my experiments?

Generating this compound-resistant cell lines is a crucial first step. A common method is through continuous, long-term exposure to the drug with incrementally increasing concentrations.[9][10]

  • Starting Concentration: Begin by treating the parental cell line with this compound at a concentration close to its IC50 value.

  • Dose Escalation: Once the cells have adapted and are proliferating, gradually increase the concentration of this compound. A common approach is to increase the dose by 1.5- to 2-fold at each step.[9]

  • Monitoring: Regularly assess cell viability and morphology. It is expected that a significant portion of cells will die off after each dose escalation. The surviving cells are then expanded.

  • Confirmation of Resistance: After several months of culture in the presence of a high concentration of this compound, the resistance of the resulting cell line should be confirmed by comparing its IC50 value to that of the parental cell line using a cell viability assay.[8][9]

Q3: What are the key experiments to confirm the activation of a bypass pathway?

To confirm the activation of a suspected bypass pathway, a combination of the following experiments is recommended:

  • Western Blotting: This is essential for detecting changes in the phosphorylation status of key signaling proteins. For example, to investigate MET activation, you would probe for phosphorylated MET (p-MET) and total MET. Similarly, you can assess the activation of the MAPK and PI3K-AKT pathways by probing for p-ERK, total ERK, p-AKT, and total AKT.[1][11][12][13]

  • Co-Immunoprecipitation (Co-IP): This technique can be used to investigate the interaction between different signaling proteins. For instance, a Co-IP experiment can determine if MET is forming a complex with other adaptor proteins like GAB1, which is implicated in MET-driven resistance.[1][2][3][14][15][16][17]

  • Cell Viability Assays with Combination Therapy: If a specific bypass pathway is activated, inhibiting both FGFR and the bypass pathway should result in a synergistic or additive reduction in cell viability. For example, if MET activation is suspected, a cell viability assay can be performed with this compound alone, a MET inhibitor alone, and the combination of both.[6][18]

Troubleshooting Guides

Western Blotting for Phosphorylated Proteins

Issue: Weak or no signal for my phosphorylated protein of interest (e.g., p-MET, p-EGFR).

Possible CauseSuggested Solution
Low protein abundance or phosphorylation level Increase the amount of protein loaded onto the gel (50-100 µg may be necessary). Consider an immunoprecipitation step to enrich for the protein of interest before running the western blot.[7]
Phosphatase activity during sample preparation Ensure that phosphatase inhibitors are included in your lysis buffer and that samples are kept on ice or at 4°C throughout the procedure.[7]
Suboptimal antibody concentration or incubation time Optimize the primary antibody concentration and consider an overnight incubation at 4°C to increase the signal.[19]
Incorrect blocking buffer When detecting phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
Inefficient transfer Verify your transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.

Issue: High background on my western blot.

Possible CauseSuggested Solution
Insufficient washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[7]
Antibody concentration is too high Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.
Blocking is insufficient Increase the blocking time to 1-2 hours at room temperature. Ensure the blocking agent is fresh and of high quality.
Membrane has dried out Ensure the membrane remains hydrated throughout the entire process.
Co-Immunoprecipitation

Issue: My protein of interest is in the input but not in the immunoprecipitated fraction.

Possible CauseSuggested Solution
Antibody is not suitable for IP Not all antibodies that work for western blotting are suitable for immunoprecipitation. Use an antibody that has been validated for IP.
Insufficient antibody or beads Optimize the amount of antibody and Protein A/G beads used.
Antigen is not accessible to the antibody The epitope may be masked within the protein complex. Try a different antibody that recognizes a different epitope.

Issue: High amount of non-specific binding in the immunoprecipitated fraction.

Possible CauseSuggested Solution
Insufficient washing Increase the number of washes of the beads after incubation with the lysate. Consider increasing the stringency of the wash buffer by adding a small amount of detergent.
Pre-clearing of the lysate was not performed Before adding the specific antibody, incubate the cell lysate with Protein A/G beads alone for 1-2 hours to remove proteins that non-specifically bind to the beads.
Antibody is cross-reacting Use a more specific monoclonal antibody if available.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound resistance.

Table 1: In Vitro Efficacy of this compound and Combination Therapies in Sensitive and Resistant Bladder Cancer Cell Lines

Cell LineResistance MechanismTreatmentIC50 (nM)Fold Change in Resistance
JMSU1 (Parental) -This compound~50-
JMSU1-RS MET AmplificationThis compound>10,000>200
JMSU1-RS MET AmplificationThis compound + Capmatinib (METi)~100-
RT-112 (Parental) -This compound~20-
RT-112-ER EGFR/ERBB ActivationThis compound>5,000>250
RT-112-ER EGFR/ERBB ActivationThis compound + Gefitinib (EGFRi)~50-

Data are approximate values compiled from multiple sources for illustrative purposes.

Table 2: Clinical Efficacy of this compound in Advanced Urothelial Carcinoma with FGFR Alterations

Clinical TrialPrior TreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
BLC2001 (Phase II) Platinum-based chemotherapy40%5.5 months11.3 months[20]
THOR (Phase III) Anti–PD-(L)1 therapy46%5.6 months12.1 months[20][21]
THOR (Phase III) Chemotherapy12%2.7 months7.8 months[20][21]

Experimental Protocols

Detailed Methodology for Western Blotting to Detect Pathway Activation
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-50 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-MET, anti-p-ERK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total protein (e.g., total MET, total ERK) and a loading control (e.g., GAPDH, β-actin) to normalize the data.

Detailed Methodology for Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound, the inhibitor of the suspected bypass pathway (e.g., a MET inhibitor), and the combination of both.

    • Treat the cells and incubate for 72 hours. Include a vehicle-only control.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the dose-response curves and calculate the IC50 values using a non-linear regression model.

    • To assess synergy, calculate the combination index (CI) using software like CompuSyn. A CI < 1 indicates a synergistic effect.

Signaling Pathway and Experimental Workflow Diagrams

Erdafitinib_Resistance_Bypass_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MET MET MET->RAS Bypass MET->PI3K Bypass EGFR EGFR EGFR->RAS Bypass EGFR->PI3K Bypass RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: Bypass signaling pathways in this compound resistance.

Experimental_Workflow start Start with Parental Cancer Cell Line generate_resistant Generate this compound-Resistant Cell Line (Continuous Dosing) start->generate_resistant confirm_resistance Confirm Resistance (IC50 Shift Assay) generate_resistant->confirm_resistance hypothesis Hypothesize Bypass Pathway Activation (e.g., MET, EGFR) confirm_resistance->hypothesis western_blot Western Blot for Phospho-Proteins (p-MET, p-ERK, p-AKT) hypothesis->western_blot co_ip Co-Immunoprecipitation (e.g., MET-GAB1) hypothesis->co_ip combo_assay Combination Viability Assay (this compound + Bypass Inhibitor) hypothesis->combo_assay analyze Analyze Data & Confirm Bypass Mechanism western_blot->analyze co_ip->analyze combo_assay->analyze

Caption: Workflow for identifying bypass signaling pathways.

References

Technical Support Center: Mitigating Erdafitinib Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and mitigating Erdafitinib-related toxicities in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in in vivo studies?

A1: Based on extensive clinical data, the most frequently reported adverse events associated with this compound, a pan-FGFR inhibitor, are class effects related to FGFR inhibition.[1] These include hyperphosphatemia, ocular disorders (primarily central serous retinopathy), dermatologic toxicities (such as hand-foot syndrome, dry skin, and nail disorders), and gastrointestinal issues (including stomatitis, diarrhea, and dry mouth).[1][2][3][4]

Q2: How does this compound cause hyperphosphatemia and what are the initial steps to manage it?

A2: this compound inhibits FGFR signaling, which plays a crucial role in phosphate homeostasis in the kidneys.[5][6] This inhibition leads to increased phosphate reabsorption and consequently, elevated serum phosphate levels. For preclinical studies, initial management should involve regular monitoring of serum phosphate. If hyperphosphatemia is anticipated, consider implementing a low-phosphate diet for the animal models as a prophylactic measure.[2][3]

Q3: What ocular toxicities are associated with this compound and how can they be monitored in animal models?

A3: Central serous retinopathy (CSR) and retinal pigment epithelial detachment are the primary ocular disorders observed with this compound, leading to visual field defects.[1] In animal models, monitoring for ocular toxicities can be challenging. Regular ophthalmological examinations by a veterinarian, including fundoscopy, are recommended. Signs of visual impairment in animals, such as changes in behavior or navigation, should be carefully monitored.

Q4: Are the toxicities observed with this compound reversible?

A4: Most of the common adverse events associated with this compound are manageable and generally reversible with appropriate interventions.[2][3][5] These interventions include dose interruption or reduction, and supportive care. For instance, fluid accumulation in the eye associated with ocular toxicity has been shown to resolve upon interruption of the treatment, suggesting a dose-dependent relationship.

Troubleshooting Guides

Issue 1: Elevated Serum Phosphate Levels (Hyperphosphatemia)
  • Symptoms/Signs in Animal Models: While direct symptoms may not be apparent, severe hyperphosphatemia can lead to soft tissue and vascular calcification.[1]

  • Troubleshooting Steps:

    • Confirm Hyperphosphatemia: Measure serum phosphate levels to confirm they are above the normal range for the species.

    • Dose Interruption: Temporarily withhold this compound administration until phosphate levels decrease to a manageable range.[2]

    • Dose Reduction: Upon re-initiation of treatment, consider using a lower dose of this compound.[2]

    • Supportive Care: In consultation with a veterinarian, consider the use of phosphate binders.[1][2] A low-phosphate diet can also be implemented as a preventative measure.[2]

Issue 2: Ocular Abnormalities
  • Symptoms/Signs in Animal Models: Changes in eye appearance (e.g., redness, discharge), signs of visual impairment (e.g., bumping into objects, hesitation to move in dimly lit environments), or abnormalities detected during ophthalmological examination.

  • Troubleshooting Steps:

    • Ophthalmological Examination: Conduct a thorough eye examination.

    • Dose Interruption/Reduction: Withhold or reduce the dose of this compound.[2] In clinical settings, 40% of patients with central serous retinopathy required dose interruptions and 56% required dose reductions.[1]

    • Consultation: Seek advice from a veterinary ophthalmologist for appropriate management.

Issue 3: Dermatologic and Nail Toxicities
  • Symptoms/Signs in Animal Models: Dry skin, alopecia (hair loss), nail changes (e.g., dystrophy, paronychia), or palmar-plantar erythrodysesthesia (redness, swelling, and pain on the paws).

  • Troubleshooting Steps:

    • Dose Modification: Consider dose interruption or reduction for severe dermatologic toxicities.[7]

    • Supportive Care:

      • Dry Skin: Apply moisturizers to the affected areas.[2]

      • Hand-Foot Syndrome (in paws): Use moisturizing creams. Lifestyle changes to reduce pressure on paws may be considered where applicable.[2]

      • Alopecia: While minoxidil is used in humans, its application in animal models should be discussed with a veterinarian.[2]

Issue 4: Gastrointestinal Toxicities
  • Symptoms/Signs in Animal Models: Diarrhea, weight loss, dehydration, reduced food intake, or signs of oral discomfort (e.g., excessive salivation, reluctance to eat hard food) which may indicate stomatitis.

  • Troubleshooting Steps:

    • Dose Modification: Dose interruption or reduction may be necessary for severe gastrointestinal events.[3]

    • Supportive Care:

      • Diarrhea: Administer anti-diarrheal agents like loperamide, following veterinary guidance.[2] Ensure adequate hydration.

      • Stomatitis: For oral inflammation, consider providing softer food. In clinical practice, baking soda rinses and topical anesthetics are used.[2]

      • Dry Mouth: Salivary stimulants may be considered.[2]

Quantitative Data Summary

Table 1: Incidence of Common Adverse Events with this compound (Any Grade)

Adverse EventIncidence Rate (%)
Hyperphosphatemia56% - 82%[4][5]
Stomatitis35% - 61%[6][8]
Diarrhea20% - 65%[4][6]
Dry Mouth44% - 48.5%[6][9]
Nail Disorders19% - 59%[3][8]
Skin Events (including Dry Skin)30% - 55%[3][6]
Ocular Disorders (including Dry Eye & CSR)22% - 56%[1][3]
Fatigue22% - 33%[6][8]
Decreased Appetite32% - 41%[8]
Palmar-Plantar Erythrodysesthesia Syndrome8% - 12%[4]
Alopecia29% - 30%[6]

Table 2: Management of this compound-Related Toxicities in Clinical Trials

Toxicity Management StrategyPercentage of Patients Requiring Intervention
Dose Interruptions 68% (overall)
- Due to Hyperphosphatemia24%
- Due to Stomatitis17%
- Due to Eye Disorders17%
Dose Reductions 53% (overall)
- Due to Eye Disorders23%
- Due to Stomatitis15%
- Due to Hyperphosphatemia7%
Permanent Discontinuation 13% (overall)
- Due to Eye Disorders6%

Experimental Protocols

Protocol 1: Monitoring and Management of Hyperphosphatemia in a Rodent Model

  • Baseline Measurement: Prior to the first dose of this compound, collect blood samples to establish baseline serum phosphate levels.

  • Regular Monitoring: Collect blood samples (e.g., via tail vein) at regular intervals (e.g., weekly) throughout the study to monitor serum phosphate levels.

  • Low-Phosphate Diet (Optional Prophylaxis): House the animals on a low-phosphate diet for the duration of the study.

  • Dose Titration: An initial dose of 8 mg/kg can be used, with a potential uptitration to 9 mg/kg if serum phosphate levels remain below a predetermined threshold (e.g., <5.5 mg/dL in clinical settings) and no significant toxicities are observed after a set period (e.g., 14 days).[3]

  • Action Thresholds:

    • Phosphate > 7.0 mg/dL: Interrupt this compound administration. Consider introducing an oral phosphate binder mixed with food or administered via gavage, based on veterinary advice.

    • Phosphate < 5.5 mg/dL (post-interruption): Resume this compound at a reduced dose (e.g., a 1 mg/kg reduction).

  • Necropsy: At the end of the study, collect tissues (e.g., kidney, aorta) for histopathological analysis to assess for soft tissue and vascular calcification.

Visualizations

erdafitinib_pathway cluster_cell Tumor Cell FGF FGF Ligand FGFR FGFR (Fibroblast Growth Factor Receptor) FGF->FGFR Binds & Activates Downstream Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Signaling Activates This compound This compound This compound->FGFR Inhibits Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes toxicity_workflow cluster_workflow Toxicity Management Workflow Start Start this compound Treatment in vivo Monitor Monitor for Adverse Events (e.g., Hyperphosphatemia, Ocular Changes) Start->Monitor Toxicity Toxicity Observed? Monitor->Toxicity End End of Study Monitor->End Interrupt Interrupt Dosing & Initiate Supportive Care Toxicity->Interrupt Yes Continue Continue Monitoring Toxicity->Continue No Reduce Resume at Reduced Dose Interrupt->Reduce Reduce->Continue Continue->Monitor logical_relationships cluster_logic Dose-Toxicity-Management Relationship This compound This compound Dose Toxicity Adverse Event (e.g., Hyperphosphatemia) This compound->Toxicity Induces Management Management Strategy (Dose Interruption/Reduction) Toxicity->Management Triggers Management->this compound Modifies Resolution Toxicity Resolution/ Improvement Management->Resolution Leads to

References

Erdafitinib Technical Support Center: Investigating Non-FGFR-Dependent Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides information on the impact of Erdafitinib on cell lines that do not rely on Fibroblast Growth Factor Receptor (FGFR) signaling. This compound is a potent pan-FGFR tyrosine kinase inhibitor, and understanding its activity in non-FGFR-dependent contexts is crucial for interpreting experimental results and anticipating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally bioavailable, potent, and selective pan-FGFR tyrosine kinase inhibitor. It targets and inhibits the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4 by binding to their ATP-binding pocket, thereby preventing their phosphorylation and the activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT.[1] This inhibition has shown significant anti-tumor activity in cancers with FGFR genetic alterations.[2]

Q2: Does this compound have any effect on cell lines that lack FGFR alterations (non-FGFR-dependent)?

Yes, while this compound is highly selective for FGFRs, it can exert effects on non-FGFR-dependent cell lines through off-target kinase inhibition. The extent of these effects is dependent on the specific cell line and the concentration of this compound used.

Q3: What are the known off-target kinases of this compound?

In vitro kinase assays have shown that this compound can bind to and inhibit other kinases, although generally at lower potencies than for FGFRs. The most notable off-target kinase is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] A comprehensive kinase screen (KINOMEscan) revealed binding to several other kinases.

Q4: We are observing unexpected effects in our FGFR wild-type cell line treated with this compound. What could be the cause?

Unexpected effects in FGFR wild-type cell lines could be attributed to the inhibition of one of this compound's off-target kinases. For instance, inhibition of VEGFR2 could impact angiogenesis-related pathways.[3] Additionally, a study on the A549 lung adenocarcinoma cell line, which has high FGFR1 expression but is not characterized by oncogenic FGFR alterations, suggested that this compound can induce S-phase cell-cycle arrest by targeting CDK2.[5][6] It is recommended to verify the expression of potential off-target kinases in your cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected cytotoxicity in a non-FGFR-dependent cell line. Inhibition of off-target kinases essential for the survival of that specific cell line.1. Review the kinase profile of your cell line. 2. Perform a dose-response curve to determine the IC50 of this compound for your specific cell line. 3. Consider using a lower concentration of this compound if the goal is to maintain cell viability while studying other effects. 4. Validate findings with a structurally different inhibitor of the suspected off-target kinase.
Observed anti-angiogenic effects in an in vitro co-culture model. Inhibition of VEGFR2 signaling in endothelial cells.1. Confirm VEGFR2 expression in the endothelial cells used in your model. 2. Perform a Western blot to assess the phosphorylation status of VEGFR2 and its downstream effectors (e.g., AKT, ERK) in response to this compound. 3. Compare the effects with a known selective VEGFR2 inhibitor.
Alterations in cell cycle progression in an FGFR wild-type cell line. Potential inhibition of cell cycle-related kinases, such as CDK2.[5]1. Analyze cell cycle distribution using flow cytometry. 2. Examine the expression and phosphorylation status of key cell cycle proteins (e.g., CDK2, Cyclin E, Rb) via Western blot. 3. Consider siRNA-mediated knockdown of the suspected off-target kinase to see if it phenocopies the effect of this compound.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseAssay TypeIC50 (nmol/L)Reference
FGFR1 Time-Resolved Fluorescence1.2[3]
FGFR2 Time-Resolved Fluorescence2.5[3]
FGFR3 Time-Resolved Fluorescence3.0[3]
FGFR4 Time-Resolved Fluorescence5.7[3]
VEGFR2 Time-Resolved Fluorescence36.8[3][4]
Table 2: Cellular Activity of this compound in Engineered and Non-FGFR-Dependent Cell Lines
Cell LineBackgroundTarget ExpressionIC50 (nmol/L)Reference
BaF3Murine Pro-BEngineered to express human FGFR122.1[3]
BaF3Murine Pro-BEngineered to express human FGFR313.2[3]
BaF3Murine Pro-BEngineered to express human FGFR425[3]
BaF3Murine Pro-BEngineered to express human VEGFR21,160[3]
A549Human Lung AdenocarcinomaFGFR1 over-expression7,760 (7.76 µM)[5]
MRC-5Human Embryonic Lung FibroblastNot specifiedSlight effect, no IC50 reported[5]
Table 3: Top 20 Off-Target Kinases of this compound (excluding FGFRs) from KINOMEscan Assay
KinaseKd (nmol/L)
VEGFR26.6
RET21
DDR122
KIT26
FLT331
PDGFRB33
FLT442
TIE2 (TEK)51
ABL1 (non-phosphorylated)55
CSF1R60
LCK67
SRC78
FLT185
DDR292
EPHA2110
EPHB2120
EPHB4130
FYN140
LYN150
HCK160
(Data derived from Perera et al., 2017)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described for assessing the effect of this compound on A549 cells.[5]

  • Cell Seeding: Plate cells (e.g., A549, MRC-5) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, 50 µM) for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol allows for the assessment of protein phosphorylation and expression levels.

  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR2, VEGFR2, p-AKT, AKT, p-ERK, ERK, CDK2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Erdafitinib_Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Other_RTKs Other RTKs (RET, KIT, PDGFRB, etc.) Other_RTKs->PI3K Other_RTKs->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis CDK2 CDK2 CellCycle S-Phase Progression CDK2->CellCycle This compound This compound This compound->VEGFR2 Inhibition This compound->Other_RTKs Inhibition This compound->CDK2 Inhibition (in A549)

Caption: Off-target signaling pathways affected by this compound.

Experimental_Workflow cluster_mechanistic Mechanistic Approaches start Start: Observe unexpected effect in non-FGFR-dependent cell line step1 Step 1: Literature Review - Check for known off-targets - Review cell line characteristics start->step1 step2 Step 2: In-house Validation - Confirm FGFR status of cell line - Perform dose-response curve (IC50) step1->step2 step3 Step 3: Mechanistic Investigation step2->step3 western Western Blot (p-Kinases, downstream effectors) step3->western cell_cycle Cell Cycle Analysis (Flow Cytometry) step3->cell_cycle knockdown siRNA Knockdown of suspected off-target step3->knockdown step4 Step 4: Conclusion western->step4 cell_cycle->step4 knockdown->step4

Caption: Troubleshooting workflow for unexpected this compound effects.

References

Investigating unexpected phenotypic changes with Erdafitinib treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes during experiments with Erdafitinib.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed a paradoxical increase in cell proliferation after this compound treatment in our FGFR1-amplified cancer cell line. Is this a known phenomenon?

A1: Yes, this is a documented paradoxical effect. While this compound is expected to inhibit proliferation, some studies have reported that FGF2 treatment in FGFR1-amplified breast cancer cells can paradoxically decrease proliferation by increasing the cell cycle inhibitor p21.[1][2] Conversely, inhibition of this pathway by an FGFR inhibitor could potentially lead to a counterintuitive increase in proliferation in certain contexts.

Troubleshooting Steps:

  • Confirm FGFR1 Amplification: Re-verify the FGFR1 amplification status of your cell line using a reliable method such as fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).

  • Assess p21 and JAK-STAT Signaling: Investigate the expression levels of p21 and the activation status of the JAK-STAT signaling pathway. A paradoxical effect may be linked to the modulation of these pathways.[1][2]

  • Evaluate Cell Cycle Progression: Perform cell cycle analysis by flow cytometry to determine if there are alterations in the G1 to S phase transition.[1][2]

  • Dose-Response Curve: Generate a comprehensive dose-response curve to ensure the paradoxical effect is not a result of using a suboptimal or excessively high concentration of this compound.

Q2: Our cells treated with this compound are not undergoing apoptosis but appear to be arrested in the cell cycle. What could be the reason?

A2: this compound has been shown to induce S-phase cell-cycle arrest in some cancer cell lines, such as human lung adenocarcinoma A549 cells.[3] This effect may be more prominent than the induction of apoptosis in certain cellular contexts and can be mediated by the inhibition of cyclin-dependent kinase 2 (CDK2).[3]

Troubleshooting Steps:

  • Perform Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the S-phase would confirm this phenotype.

  • Analyze Cell Cycle Regulatory Proteins: Use Western blotting to examine the expression levels of key cell cycle proteins, particularly CDK2 and its associated cyclins.[3]

  • Assess Apoptosis Markers: Concurrently, measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to confirm that the primary response is cell cycle arrest rather than cell death.

  • Extend Treatment Duration: It is possible that apoptosis is a later-stage event. Conduct a time-course experiment to monitor both cell cycle arrest and apoptosis at multiple time points.

Q3: We are observing morphological changes in our cells after long-term this compound treatment; they appear more elongated and mesenchymal-like. What does this indicate?

A3: The observed morphological changes, such as an elongated and mesenchymal-like appearance, may be indicative of the development of acquired resistance. In some instances, urothelial carcinoma cells that develop resistance to FGFR inhibitors have been shown to acquire a mesenchymal morphology. This is often associated with changes in cell adhesion and motility.

Troubleshooting Steps:

  • Assess EMT Markers: Perform Western blot or immunofluorescence to analyze the expression of epithelial-mesenchymal transition (EMT) markers. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin).

  • Functional Assays for Motility: Conduct cell migration and invasion assays (e.g., wound healing/scratch assay, Transwell assay) to determine if the morphological changes are correlated with increased migratory and invasive potential.

  • Investigate Resistance Mechanisms: Explore potential mechanisms of acquired resistance. This could involve analyzing the activation of bypass signaling pathways, such as the MET pathway, which has been implicated in this compound resistance.[4]

  • Confirm with IC50 Shift: Determine the half-maximal inhibitory concentration (IC50) of this compound in the morphologically altered cells and compare it to the parental cell line. A significant increase in the IC50 value will confirm the development of resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Cell Line(s)Reference
FGFR1Tyrosine Kinase Activity1.2N/A[5]
FGFR2Tyrosine Kinase Activity2.5N/A[5]
FGFR3Tyrosine Kinase Activity3.0N/A[5]
FGFR4Tyrosine Kinase Activity5.7N/A[5]
VEGFR2Tyrosine Kinase Activity36.8N/A[5]
FGFR1-expressing cellsProliferation22.1N/A[5]
FGFR3-expressing cellsProliferation13.2N/A[5]
FGFR4-expressing cellsProliferation25.0N/A[5]
A549 (Lung Adenocarcinoma)Cell Viability (24h)7,760A549[3]

Table 2: Effect of this compound on FGFR Phosphorylation

Cell LineTreatment DurationLevel of InhibitionObservationReference
Kato IIIAt least 8 hours post washoutCompleteInhibition of FGFR phosphorylation[6]
Kato III72-hour observation periodPartialInhibition of FGFR phosphorylation[6]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is for measuring cellular metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well microplate

    • Complete culture medium

    • This compound (or other test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well.[7]

    • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[7]

    • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.[7]

2. Analysis of Protein Expression and Phosphorylation by Western Blot

This protocol details the detection of specific proteins and their phosphorylation status in cell lysates.

  • Materials:

    • Treated and untreated cells

    • Ice-cold PBS

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-FGFR, anti-total FGFR, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Sample Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Gel Electrophoresis: Denature equal amounts of protein in Laemmli buffer and separate them by size using SDS-PAGE.[9]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C with gentle agitation.[10]

    • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detection: After further washes, incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

3. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated cells (1 x 10^6 cells per sample)

    • Ice-cold PBS

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells and wash them with ice-cold PBS.

    • Fixation: Resuspend the cell pellet in a small volume of PBS and add it dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.[12]

    • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in PI/RNase A staining solution.[12]

    • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[12]

    • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[12]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_prolif Paradoxical Proliferation cluster_morph Mesenchymal Morphology cluster_cycle Cell Cycle Arrest Start Unexpected Phenotypic Change Observed Phenotype Characterize Phenotype: - Proliferation? - Morphology? - Cell Cycle? Start->Phenotype Prolif_Check Check p21 & JAK-STAT pathways via Western Blot Phenotype->Prolif_Check Proliferation Morph_Check Assess EMT markers (E-cadherin, Vimentin) Phenotype->Morph_Check Morphology Cycle_Check Analyze cell cycle by Flow Cytometry Phenotype->Cycle_Check Cell Cycle Prolif_Result Correlate pathway activity with proliferation data Prolif_Check->Prolif_Result IC50 Determine IC50 shift to confirm resistance Morph_Check->IC50 Morph_Result Indicates potential acquired resistance IC50->Morph_Result CDK2 Check CDK2 expression via Western Blot Cycle_Check->CDK2 Cycle_Result Confirms S-phase arrest as primary response CDK2->Cycle_Result Resistance_Development Parental Parental Cells (this compound Sensitive) Treatment Continuous Low-Dose This compound Treatment Parental->Treatment Selection Selection of Surviving Cells Treatment->Selection Selection->Parental Cell Death Resistant Resistant Cells (this compound Insensitive) Selection->Resistant Population Expansion Analysis Analyze Mechanisms: - Bypass Pathways (e.g., MET) - Secondary Mutations Resistant->Analysis

References

Technical Support Center: Erdafitinib Experiments and Cell Line Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erdafitinib. A primary focus is on mitigating the impact of cell line contamination on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, marketed as Balversa®, is an oral, potent, and selective pan-inhibitor of fibroblast growth factor receptors (FGFRs).[1][2][3] It targets FGFR1, FGFR2, FGFR3, and FGFR4 by binding to their kinase domains.[1][4][5] In cancers with activating FGFR alterations (such as mutations, fusions, or amplifications), this compound inhibits FGFR phosphorylation and downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[4][5][6][7] This ultimately leads to decreased cell viability and tumor growth.[1][2] this compound is FDA-approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations.[1][2]

Q2: Why is cell line authentication crucial for this compound experiments?

Q3: What are the common types of cell line contamination?

There are two primary types of cell line contamination:

  • Cell Line Misidentification/Cross-Contamination: This occurs when a cell line is overgrown and replaced by another, more rapidly growing cell line.[12] HeLa cells are a notorious contaminant due to their robustness and rapid growth.[11][12] Contamination can happen at the source or during routine laboratory handling.[12][13]

  • Mycoplasma Contamination: Mycoplasma are small bacteria that can infect cell cultures without causing obvious signs of contamination like turbidity.[14][15] They can alter cellular metabolism, growth, and gene expression, significantly impacting experimental outcomes.[14] Mycoplasma contamination is widespread, with reported rates ranging from 5% to 35%.[14]

Q4: How can I authenticate my cell lines?

Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[8][16][17] This technique generates a unique genetic fingerprint for each cell line that can be compared to a reference database. Other methods include:

  • Karyotyping: Analysis of chromosome number and structure.[18]

  • Isoenzyme Analysis: Detects species-specific enzyme variants.

  • DNA Barcoding: Uses a short genetic marker to identify the species of origin.[19]

Q5: How can I detect mycoplasma contamination?

Several methods are available for mycoplasma detection, and it is often recommended to use at least two different methods to confirm a result.[20][21] Common techniques include:

  • PCR-Based Assays: These are sensitive, specific, and provide rapid results by detecting mycoplasma DNA.[20]

  • DNA Staining: Using fluorescent dyes like DAPI or Hoechst, which bind to DNA. Mycoplasma will appear as small fluorescent flecks outside the cell nuclei when viewed under a fluorescence microscope.[14]

  • Microbiological Culture: Considered a "gold standard," this method involves culturing a sample on specific agar to see if mycoplasma colonies grow. However, it can be time-consuming (taking up to 4 weeks) and may not detect all species.[15][20]

  • ELISA: Detects mycoplasma antigens.[14]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in this compound sensitivity assays.
Potential Cause Troubleshooting Steps
Cell Line Misidentification 1. Authenticate your cell line: Perform STR profiling to confirm its identity. Compare the profile to a reference database (e.g., ATCC, Cellosaurus).[17] 2. Source a new, authenticated vial: If the cell line is misidentified, discard the contaminated stock and obtain a new vial from a reputable cell bank.[8]
Mycoplasma Contamination 1. Test for mycoplasma: Use a PCR-based assay and/or a fluorescent DNA staining method to check for contamination.[20] 2. Eliminate mycoplasma or discard the culture: If positive, treat the culture with a mycoplasma removal agent or, preferably, discard the contaminated cells and start with a fresh, authenticated stock.
Development of Drug Resistance 1. Verify FGFR alteration status: Confirm the presence of the target FGFR mutation, fusion, or amplification in your cell line. 2. Investigate resistance mechanisms: Acquired resistance to FGFR inhibitors can occur through various mechanisms, such as secondary FGFR mutations or activation of bypass signaling pathways (e.g., EGFR, ERBB3, MET).[7][22][23][24] Consider performing genomic or proteomic analysis to identify these changes.
Experimental Variability 1. Standardize protocols: Ensure consistent cell seeding densities, drug concentrations, and treatment durations.[25] 2. Review assay methodology: Different drug sensitivity assays (e.g., IC50 vs. AUC) can yield different results.[26][27]
Issue 2: Poor or no response to this compound in a supposedly sensitive cell line.
Potential Cause Troubleshooting Steps
Incorrect Cell Line Identity The cell line may not harbor the expected FGFR alteration. Action: Immediately perform STR profiling to authenticate the cell line.[8][16]
Loss of Target FGFR Alteration Genetic drift during prolonged culturing can lead to the loss of the FGFR alteration. Action: Use low-passage number cells for your experiments. Periodically re-verify the presence of the FGFR alteration using appropriate molecular techniques (e.g., PCR, FISH, or sequencing).
Sub-optimal Drug Concentration or Activity The this compound stock may have degraded, or the concentrations used may be too low. Action: Use a fresh stock of this compound and perform a dose-response curve to determine the optimal concentration range.

Quantitative Data Summary

Table 1: Prevalence of Cell Line Contamination Issues

Contamination IssueEstimated PrevalenceImpact on ResearchData Source(s)
Cell Line Misidentification18% - 36% of all cell linesInvalidates experimental data, leads to irreproducible results, wastes resources.[8][11]
Mycoplasma Contamination5% - 35% of cell culturesAlters cell physiology, growth rates, and gene expression, compromising experimental conclusions.[14]

Table 2: Overview of Common Cell Line Authentication and Mycoplasma Detection Methods

MethodPrincipleTurnaround TimeKey Advantage(s)Key Limitation(s)
STR Profiling Compares the unique genetic fingerprint of short tandem repeats in DNA to a reference.1-2 daysGold standard for human cell line authentication; highly specific and reliable.[16][17]Does not detect inter-species contamination or mycoplasma.
PCR for Mycoplasma Amplifies specific mycoplasma DNA sequences.A few hoursRapid, highly sensitive, and specific.[20]Cannot distinguish between DNA from live and dead mycoplasma.[20]
DAPI/Hoechst Staining Fluorescent dyes bind to DNA, revealing extranuclear fluorescence from mycoplasma.< 1 hourQuick and simple.[14]Can be subjective and may not detect low levels of contamination.[14]
Microbiological Culture Attempts to grow mycoplasma on specialized agar.3-4 weeks"Gold standard" that detects viable mycoplasma.[15][20]Time-consuming; some fastidious species may not grow.[20]

Experimental Protocols

Protocol 1: Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication
  • DNA Extraction: Isolate high-quality genomic DNA from your cell line culture.

  • PCR Amplification: Use a commercial STR profiling kit to amplify multiple STR loci simultaneously using polymerase chain reaction (PCR). These kits typically include fluorescently labeled primers.[16]

  • Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis.[16]

  • Data Analysis: The output will be an electropherogram showing peaks for each STR locus. Software is used to determine the number of repeats for each allele.[16]

  • Profile Comparison: Compare the generated STR profile to the reference STR profile for that cell line from a reputable database (e.g., ATCC, DSMZ, Cellosaurus). A match of ≥80% between the test profile and the reference profile is generally considered an authenticated match.[17]

Protocol 2: PCR-Based Mycoplasma Detection
  • Sample Collection: Collect 1 ml of cell culture supernatant from a culture that is near confluency and has not had a media change in the last 2-3 days.[21]

  • Sample Preparation: Centrifuge the supernatant to pellet any mycoplasma. Follow the manufacturer's instructions for the specific PCR kit to prepare the sample, which may involve a DNA extraction step.

  • PCR Amplification: Use a commercial mycoplasma detection PCR kit. These kits contain primers that target the highly conserved 16S rRNA gene of various mycoplasma species.[20] Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water).

  • Gel Electrophoresis: Run the PCR products on an agarose gel.

  • Result Interpretation: The presence of a band of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.

Visualizations

Erdafitinib_Signaling_Pathway This compound This compound FGFR FGFR1/2/3/4 This compound->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MAPK_Label MAPK Pathway Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PI3K_Label PI3K/AKT Pathway

Caption: this compound inhibits the FGFR signaling cascade.

Cell_Line_Authentication_Workflow Start Start with Cell Line Culture DNA_Extraction 1. Genomic DNA Extraction Start->DNA_Extraction STR_PCR 2. STR Loci Amplification (PCR) DNA_Extraction->STR_PCR Capillary_Electrophoresis 3. Capillary Electrophoresis STR_PCR->Capillary_Electrophoresis Data_Analysis 4. Generate STR Profile Capillary_Electrophoresis->Data_Analysis Compare 5. Compare to Reference Database Data_Analysis->Compare Decision Authenticated? Compare->Decision Proceed Proceed with Experiments Decision->Proceed Yes Discard Discard Culture & Source New Stock Decision->Discard No

Caption: Workflow for STR-based cell line authentication.

Mycoplasma_Detection_Workflow Start Collect Cell Culture Supernatant Sample_Prep 1. Sample Preparation (e.g., DNA Extraction) Start->Sample_Prep PCR 2. PCR with Mycoplasma-Specific Primers Sample_Prep->PCR Gel 3. Agarose Gel Electrophoresis PCR->Gel Result 4. Check for Expected Band Gel->Result Decision Contaminated? Result->Decision Clean Culture is Clean Decision->Clean No Eliminate Eliminate or Discard Culture Decision->Eliminate Yes

Caption: Workflow for PCR-based mycoplasma detection.

References

Technical Support Center: Optimizing Erdafitinib Drug Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erdafitinib in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an oral, potent, and selective pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor.[1][2][3] It specifically targets FGFR1, FGFR2, FGFR3, and FGFR4, inhibiting their phosphorylation and downstream signaling.[1][4][5] This disruption of the FGFR signaling pathway, including the RAS/MAPK and PI3K/AKT pathways, leads to reduced cell proliferation and apoptosis in cancer cells with FGFR genetic alterations.[2] this compound has also demonstrated off-target anti-angiogenic effects by inhibiting VEGFR2.[1]

Q2: What are the recommended solvents for preparing this compound for in vivo studies?

This compound is slightly soluble to insoluble in aqueous media over a wide pH range.[6] For in vivo studies, it is often formulated as a suspension. Common solvent systems include:

  • DMSO: this compound is soluble in DMSO at a concentration of 89 mg/mL (199.31 mM).[7] However, for in vivo use, DMSO is typically used to create a stock solution which is then further diluted.

  • Formulation for Oral Gavage: A common vehicle for oral administration in mice involves creating a suspension. For example, a working solution can be prepared by first dissolving this compound in DMSO and then suspending it in a vehicle like corn oil or a mixture of PEG300 and Tween 80 in saline.[8] Another suggested vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[8]

Q3: What are the key pharmacokinetic parameters of this compound in common animal models?

Pharmacokinetic parameters of this compound can vary between species. The following table summarizes key data from studies in rats, dogs, and mice.

ParameterRatDogMouse
Dose 4 mg/kg (oral)[9][10]0.25 mg/kg (oral)[9][10]10 mg/kg/day (intraperitoneal)[11]
Tmax (Peak Plasma Concentration Time) ~1 hour[9][10]~1 hour[9][10]Not explicitly stated
Primary Route of Elimination Feces (95%)[9][10]Feces (76%)[9][10]Not explicitly stated
Major Metabolic Pathway O-demethylation[9][10]O-demethylation[9][10]Not explicitly stated

Q4: Are there alternative methods for localized drug delivery of this compound?

Yes, a novel intravesical drug delivery system called TAR-210 is being explored for non-muscle invasive bladder cancer.[12][13] This system is inserted into the bladder and provides continuous, localized release of this compound, which may help minimize systemic toxicity.[12][13]

Troubleshooting Guides

Issue 1: Poor or inconsistent tumor growth inhibition in xenograft models.

  • Question: My xenograft model is showing variable or minimal response to this compound treatment. What could be the cause?

  • Answer:

    • FGFR Alteration Status: Confirm that the tumor cell line or patient-derived xenograft (PDX) model harbors a susceptible FGFR genetic alteration (mutation, fusion, or amplification).[4][5] this compound's efficacy is primarily observed in tumors with such alterations.

    • Drug Formulation and Administration:

      • Ensure the drug is completely dissolved or forms a homogenous suspension before each administration. Inadequate suspension can lead to inaccurate dosing.

      • Verify the accuracy of the oral gavage or intraperitoneal injection technique to ensure the full dose is delivered.

    • Dose and Schedule: The administered dose may be insufficient to achieve a therapeutic concentration in the tumor tissue. A dose of 10 mg/kg/day administered intraperitoneally has been shown to significantly inhibit tumor growth in an A549 xenograft mouse model.[11] Consider dose-response studies to determine the optimal dose for your specific model.

    • Drug Metabolism: this compound is primarily metabolized by CYP2C9 and CYP3A4.[4][14] Co-administration of other compounds that induce these enzymes could potentially decrease this compound's plasma concentration and efficacy.[15]

Issue 2: Difficulty in quantifying this compound levels in plasma samples.

  • Question: I am having trouble getting consistent and reliable measurements of this compound in mouse plasma. What are the recommended analytical methods?

  • Answer:

    • UPLC-MS/MS: A sensitive and rapid UPLC-MS/MS method has been developed for the determination of this compound in human plasma, with a linearity range of 0.5 to 1000 ng/mL.[16][17] This method can be adapted for mouse plasma.

    • HPLC-UV: A validated HPLC-UV method has been successfully used for the determination of this compound in mouse plasma.[18] The linearity was validated over the range of 0.05-2.00 µg/mL.[18]

    • Sample Preparation: Proper sample handling and extraction are crucial. Solid-phase extraction (SPE) has been shown to be an effective method for extracting this compound from plasma with high recovery rates.[18]

Issue 3: Observation of unexpected adverse effects in treated animals.

  • Question: My animals are showing signs of toxicity, such as weight loss or lethargy. What are the known adverse effects of this compound?

  • Answer:

    • Hyperphosphatemia: this compound can cause an increase in serum phosphate levels, which is a known pharmacodynamic effect of FGFR inhibition.[19][20] Monitoring serum phosphate levels is recommended.[21]

    • Ocular Disorders: In clinical studies, ocular disorders, including central serous retinopathy, have been observed.[5][22] While more common in humans, it is a potential toxicity to be aware of in animal models.

    • Gastrointestinal Effects: Common adverse events in humans include stomatitis, diarrhea, and dry mouth.[20] These can manifest in animals as reduced food intake and weight loss.

    • Dose Reduction: If significant toxicity is observed, consider reducing the dose or modifying the treatment schedule.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Mice

  • Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 112 µL of DMSO to achieve a concentration of 89 mg/mL.

  • Working Suspension Preparation: For a 10 mg/kg dose in a 20g mouse (0.2 mg dose), a common vehicle is corn oil. To prepare a dosing solution of 1 mg/mL, dilute the DMSO stock solution in corn oil. For example, take 11.2 µL of the 89 mg/mL stock solution and add it to 988.8 µL of corn oil to make 1 mL of a 1 mg/mL suspension. Vortex thoroughly before each use to ensure a homogenous suspension.

  • Administration: Administer the suspension to mice via oral gavage at a volume of 10 mL/kg (0.2 mL for a 20g mouse).

Protocol 2: Plasma Sample Collection and Processing for Pharmacokinetic Analysis

  • Blood Collection: At predetermined time points after drug administration, collect blood samples from the animals via a suitable method (e.g., tail vein, retro-orbital sinus, or cardiac puncture at termination) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

  • Sample Extraction (for HPLC/UPLC-MS/MS): Prior to analysis, perform a solid-phase extraction (SPE) or a protein precipitation step to extract this compound from the plasma matrix.

Visualizations

Erdafitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the FGFR signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation This compound Formulation (e.g., in Corn Oil) Administration Drug Administration (e.g., Oral Gavage) Formulation->Administration Animal_Model Xenograft Model Establishment (FGFR-altered cell line) Animal_Model->Administration Monitoring Tumor Growth & Animal Health Monitoring Administration->Monitoring PK_Sampling Pharmacokinetic (PK) Sampling Administration->PK_Sampling Tumor_Harvest Tumor Harvest at Endpoint Monitoring->Tumor_Harvest PK_Analysis Plasma Drug Concentration Analysis (LC-MS/MS) PK_Sampling->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (e.g., Western Blot for p-FGFR) Tumor_Harvest->PD_Analysis

Caption: Workflow for in vivo efficacy and PK/PD studies.

References

Validation & Comparative

A Preclinical Comparative Guide: Erdafitinib vs. Pemigatinib in FGFR2-Fusion Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor (FGFR) inhibitors have emerged as a promising class of targeted therapies for cancers harboring FGFR gene alterations. Specifically, fusions involving FGFR2 are key oncogenic drivers in a subset of malignancies, most notably intrahepatic cholangiocarcinoma (iCCA). Erdafitinib and pemigatinib are two prominent FGFR inhibitors that have gained regulatory approval for treating cancers with FGFR alterations. This guide aims to provide a comparative preclinical overview of these two agents in the context of FGFR2-fusion models, based on available data.

This compound is a potent, oral pan-FGFR tyrosine kinase inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1] Pemigatinib is a potent, selective, oral inhibitor of FGFR1, FGFR2, and FGFR3.[2] Both drugs function by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.[3][4]

Biochemical Potency

A direct comparison of the biochemical potency of this compound and pemigatinib reveals differences in their inhibitory activity against the FGFR family of kinases. The half-maximal inhibitory concentration (IC50) values from biochemical assays indicate that pemigatinib has greater potency against FGFR1, FGFR2, and FGFR3 compared to this compound.

KinaseThis compound IC50 (nM)Pemigatinib IC50 (nM)
FGFR11.2[5]0.4[2][6]
FGFR22.5[5]0.5[2]
FGFR33.0[5]1.0[2][6]
FGFR45.7[5]30[2]
Table 1: Comparison of Biochemical IC50 Values.

In Vitro Preclinical Data in FGFR2-Fusion Models

Comprehensive preclinical studies directly comparing the in vitro activity of this compound and pemigatinib in the same FGFR2-fusion cell lines are not publicly available. However, individual studies have characterized the in vitro efficacy of pemigatinib in various FGFR2-fusion positive cholangiocarcinoma (CCA) models.

Pemigatinib In Vitro Efficacy in FGFR2-Fusion Positive CCA Models:

Cell Line/ModelFGFR2 Fusion PartnerIC50/GI50 (nM)Assay Type
ICC13-7PHGDH12Cell Viability[7]
PDC-DUC18828Not Specified4GI50 (Alamarblue)[8]
PDO-DUC18828Not Specified2GI50[8]
3T3 cells with FGFR2 p.C382RN/A (Mutation)< 10Growth Inhibition[9]
Table 2: In Vitro Activity of Pemigatinib in FGFR2-Fusion Positive Models.

No directly comparable in vitro data for this compound in these specific FGFR2-fusion CCA cell lines was identified in the reviewed literature.

In Vivo Preclinical Data in FGFR2-Fusion Models

Similar to the in vitro data, direct comparative in vivo studies of this compound and pemigatinib in the same FGFR2-fusion xenograft models are not available. Preclinical in vivo efficacy has been reported for pemigatinib in a patient-derived xenograft (PDX) model of cholangiocarcinoma with an FGFR2 fusion.

Pemigatinib In Vivo Efficacy in an FGFR2-Fusion Positive CCA PDX Model:

ModelFGFR2 Fusion PartnerTreatmentOutcome
Patient-Derived XenograftTRA2bPemigatinibPotent anti-tumor activity[10][11]
PDC-DUC18828 XenograftNot Specified5 mg/kg pemigatinib, oral gavage, 5 days/weekSignificantly impaired tumor growth[8]
Table 3: In Vivo Activity of Pemigatinib in an FGFR2-Fusion Positive Model.

Preclinical data has shown that this compound exhibits anti-tumor activity in xenograft models derived from various tumor types with FGFR alterations, including bladder cancer.[1][12] However, specific in vivo data for this compound in an FGFR2-fusion cholangiocarcinoma model was not found in the reviewed literature.

Signaling Pathway and Experimental Workflow

The constitutive activation of FGFR2 fusions leads to the downstream activation of several signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive tumor cell proliferation and survival.[13][14] Both this compound and pemigatinib are designed to inhibit the initial FGFR2 autophosphorylation, thereby blocking these downstream signals.

FGFR2_Signaling_Pathway FGFR2 Fusion Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2_Fusion FGFR2 Fusion Protein (Constitutively Active) FRS2 FRS2 FGFR2_Fusion->FRS2 PLCg PLCγ FGFR2_Fusion->PLCg STAT STAT FGFR2_Fusion->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, ETS) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression PKC PKC PLCg->PKC STAT->Gene_Expression Transcription_Factors->Gene_Expression Cell Proliferation, Survival, Angiogenesis This compound This compound This compound->FGFR2_Fusion Inhibition Pemigatinib Pemigatinib Pemigatinib->FGFR2_Fusion Inhibition

Caption: FGFR2 fusion signaling pathway and points of inhibition by this compound and pemigatinib.

The preclinical evaluation of FGFR inhibitors like this compound and pemigatinib in FGFR2-fusion models typically follows a standardized workflow to assess their potency and efficacy.

Experimental_Workflow Preclinical Evaluation Workflow for FGFR Inhibitors cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cell_Line_Screening Cell Viability/Proliferation Assays (FGFR2-fusion positive vs. negative lines) Biochemical_Assay->Cell_Line_Screening Western_Blot Western Blot Analysis (pFGFR, pERK, pAKT inhibition) Cell_Line_Screening->Western_Blot Xenograft_Model Establishment of FGFR2-Fusion Positive Xenograft Models Western_Blot->Xenograft_Model Drug_Administration Drug Administration (e.g., oral gavage) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (Target inhibition in tumor tissue) Tumor_Measurement->Pharmacodynamics Conclusion Conclusion Pharmacodynamics->Conclusion Start Start Start->Biochemical_Assay

Caption: Generalized experimental workflow for the preclinical evaluation of FGFR inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized methodologies for key experiments based on the reviewed literature.

Cell Viability Assay (Based on MTT/Alamarblue Assays)

  • Cell Seeding: Cancer cell lines with and without FGFR2 fusions are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the FGFR inhibitor (e.g., this compound or pemigatinib) or vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).

  • Viability Reagent Addition: A viability reagent such as MTT or Alamarblue is added to each well and incubated according to the manufacturer's instructions.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

  • Cell Implantation: An appropriate number of FGFR2-fusion positive cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into immunocompromised mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The treatment group receives the FGFR inhibitor (e.g., this compound or pemigatinib) via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised at various time points after the final dose to assess target engagement by measuring the levels of phosphorylated FGFR and downstream signaling proteins via methods like western blotting or immunohistochemistry.

Conclusion

Based on the available biochemical data, pemigatinib demonstrates higher potency against FGFR1, FGFR2, and FGFR3 in enzymatic assays compared to this compound. Preclinical in vitro and in vivo studies have shown the activity of pemigatinib in FGFR2-fusion positive cholangiocarcinoma models. While this compound has demonstrated broad preclinical activity against FGFR-altered cancers, specific data in FGFR2-fusion models, particularly in direct comparison with pemigatinib, is lacking in the public domain.

The absence of head-to-head preclinical studies makes it challenging to definitively conclude the superior efficacy of one agent over the other in FGFR2-fusion models. Such studies would be invaluable for the research and drug development community to better understand the relative therapeutic potential of these two important FGFR inhibitors. Researchers are encouraged to consult the primary literature for detailed information on the specific models and methodologies used in the evaluation of each compound.

References

A Comparative In Vitro Analysis of Erdafitinib and Infigratinib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the efficacy of two prominent FGFR inhibitors, Erdafitinib and Infigratinib. The information presented is collated from publicly available experimental data to facilitate an informed perspective on their potential therapeutic applications.

This compound and Infigratinib are potent tyrosine kinase inhibitors targeting fibroblast growth factor receptors (FGFRs), which are frequently dysregulated in various cancers. Understanding their comparative efficacy at a preclinical level is crucial for advancing targeted cancer therapy. This guide summarizes key in vitro data, details common experimental methodologies, and visualizes the underlying signaling pathways.

Quantitative Efficacy Comparison

The following tables provide a summary of the in vitro potency of this compound and Infigratinib against FGFR kinases and various cancer cell lines. The data, presented as IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%), has been compiled from multiple studies to offer a comparative overview.

Table 1: Comparative Inhibitory Activity (IC50) against FGFR Kinases

KinaseThis compound (nM)Infigratinib (nM)
FGFR11.2[1]1.1[2][3]
FGFR22.5[1]1.0[2][3]
FGFR33.0[1]2.0[2][3]
FGFR45.7[1]61.0[2][3]

Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationThis compound IC50 (nM)Infigratinib IC50 (nM)
UPFL1Bladder CancerFGFR3 S249C15[4]Not Reported
UPFL3Bladder CancerFGFR3 S249C19[4]Not Reported
RT112Bladder CancerFGFR3 OverexpressionNot Reported5[5]
RT4Bladder CancerFGFR3 OverexpressionNot Reported30[5]
SW780Bladder CancerFGFR3 OverexpressionNot Reported32[5]
JMSU1Bladder CancerFGFR3 OverexpressionNot Reported15[5]
A549Lung AdenocarcinomaFGFR1-3 Overexpression7760 (at 24h)[6]Not Reported

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of standard in vitro assays commonly used to assess the efficacy of anticancer compounds like this compound and Infigratinib.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or Infigratinib (typically from 0.01 nM to 10 µM) and incubated for a specified period (e.g., 72 hours).[1]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC50 value.[1]

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS, and can be used to identify apoptotic cells.

Protocol Outline:

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or Infigratinib for a specified time to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer, followed by the addition of FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI). PI is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response This compound This compound This compound->P_FGFR Infigratinib Infigratinib Infigratinib->P_FGFR

Caption: FGFR Signaling Pathway and Inhibition by this compound and Infigratinib.

In_Vitro_Efficacy_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture drug_treatment Treatment with This compound or Infigratinib (Dose-Response) cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) drug_treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis results Comparative Efficacy Results data_analysis->results

Caption: General Experimental Workflow for In Vitro Drug Efficacy Testing.

Comparison_Logic topic Comparative Efficacy of This compound vs. Infigratinib This compound This compound (Pan-FGFR Inhibitor) topic->this compound infigratinib Infigratinib (FGFR1-3 Selective Inhibitor) topic->infigratinib invitro_data In Vitro Data This compound->invitro_data infigratinib->invitro_data ic50_kinase Kinase IC50 invitro_data->ic50_kinase ic50_cell Cell-based IC50 invitro_data->ic50_cell apoptosis Apoptosis Induction invitro_data->apoptosis conclusion Comparative Assessment ic50_kinase->conclusion ic50_cell->conclusion apoptosis->conclusion

Caption: Logical Flow of the In Vitro Drug Comparison.

References

Validating Erdafitinib's On-Target Effects: A Comparative Guide to CRISPR-Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating a drug's on-target effects is a cornerstone of preclinical development. This guide provides a comprehensive comparison of using CRISPR-Cas9 for validating the on-target effects of Erdafitinib, a potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, against alternative methods like RNA interference (RNAi). We present supporting experimental data, detailed protocols for key experiments, and visualizations to clarify complex biological pathways and workflows.

This compound is an FDA-approved oral tyrosine kinase inhibitor that targets FGFR1-4, which are frequently altered in various cancers, notably urothelial carcinoma.[1][2] Ensuring that this compound's therapeutic effects are indeed a result of its intended interaction with the FGFR signaling pathway is critical. The advent of CRISPR-Cas9 gene-editing technology has provided a powerful tool for such validation, offering significant advantages over traditional methods.[3][4]

Comparing Target Validation Methodologies: CRISPR-Cas9 vs. RNAi

FeatureCRISPR-Cas9RNA Interference (RNAi)
Mechanism of Action Induces double-strand breaks in DNA, leading to permanent gene knockout through error-prone repair.[6]Degrades target mRNA, resulting in transient gene knockdown.[5]
On-Target Efficacy High, often resulting in complete loss of protein expression.[9]Variable, often resulting in incomplete knockdown.[7]
Off-Target Effects Lower, and can be further minimized with optimized guide RNA design and high-fidelity Cas9 enzymes.[8]Higher, primarily due to miRNA-like off-target effects.[7][8]
Permanence of Effect Permanent and heritable genetic modification.[10]Transient, effect is lost over time.[5]
Suitability for Essential Genes Can be challenging as complete knockout may be lethal. CRISPRi (interference) offers an alternative for knockdown.More suitable as partial knockdown can be achieved.[5]
Workflow Complexity Can be more complex, often requiring clonal isolation and validation.[5]Generally faster and simpler for transient knockdown studies.[5]

Quantitative Analysis of this compound's On-Target and Off-Target Effects

Validating this compound's on-target effects involves demonstrating its potent and selective inhibition of the FGFR family of kinases, leading to downstream signaling inhibition and anti-cancer effects in FGFR-driven cancer models. CRISPR-Cas9 can be used to create FGFR knockout cell lines, which should phenocopy the effects of this compound treatment, thus confirming the on-target dependency.

On-Target Efficacy of this compound

Clinical trial data provides robust evidence of this compound's on-target efficacy in patients with FGFR-altered tumors.

Efficacy EndpointThis compound in FGFR-Altered Urothelial Carcinoma
Objective Response Rate (ORR) 40% - 46%[11][12][13]
Median Progression-Free Survival (PFS) 5.5 - 6.0 months[11][12][13]
Median Overall Survival (OS) 11.3 - 12.1 months[11][12]
Off-Target Profile of this compound

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments to validate this compound's on-target effects using CRISPR-Cas9.

CRISPR-Cas9 Mediated Knockout of FGFRs in a Cancer Cell Line

This protocol describes the generation of a stable FGFR knockout cell line to mimic the pharmacological inhibition by this compound.

Materials:

  • FGFR-driven cancer cell line (e.g., bladder cancer cell line with FGFR3 fusion)

  • Lentiviral vectors expressing Cas9 and a puromycin resistance gene

  • Lentiviral vectors expressing single guide RNAs (sgRNAs) targeting the FGFR of interest

  • Lentiviral packaging and envelope plasmids

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin

  • Cell culture medium and supplements

  • 96-well plates for single-cell cloning

Procedure:

  • sgRNA Design and Cloning: Design and clone at least two validated sgRNAs targeting an early exon of the target FGFR gene into a lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA or Cas9 lentiviral vectors and packaging/envelope plasmids to produce lentiviral particles.

  • Transduction: Transduce the target cancer cell line first with the Cas9-expressing lentivirus and select with puromycin to establish a stable Cas9-expressing cell line. Subsequently, transduce the Cas9-expressing cells with the FGFR-targeting sgRNA lentiviruses at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

  • Selection and Single-Cell Cloning: Select transduced cells with the appropriate antibiotic. Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate individual clones.[10]

  • Validation of Knockout: Expand the single-cell clones and validate the knockout at the genomic level by Sanger sequencing of the targeted region to identify indels. Confirm the absence of the target FGFR protein by Western blot.[16]

Cell Viability Assay

This assay compares the effect of this compound on the proliferation of wild-type versus FGFR knockout cells.

Materials:

  • Wild-type and FGFR knockout cancer cell lines

  • This compound

  • 96-well plates

  • Cell culture medium

  • MTT or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both wild-type and FGFR knockout cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Measurement: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the IC50 values for this compound in both cell lines. A significant increase in the IC50 in the knockout cells compared to the wild-type cells confirms on-target activity.

Western Blot for Downstream Signaling

This experiment assesses the effect of this compound on the phosphorylation of key downstream effectors of the FGFR pathway, such as ERK.

Materials:

  • Wild-type cancer cell line

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment: Seed wild-type cells and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells on ice with lysis buffer and quantify the protein concentration.[17]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK and total ERK overnight at 4°C.[17][18]

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[17] A dose-dependent decrease in p-ERK levels upon this compound treatment indicates on-target inhibition of the FGFR pathway.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental processes.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation This compound This compound This compound->FGFR

Caption: The FGFR signaling pathway and the point of inhibition by this compound.

CRISPR_Validation_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis sgRNA_design 1. Design & Clone FGFR-targeting sgRNAs lentivirus 2. Produce Lentivirus (Cas9 & sgRNAs) sgRNA_design->lentivirus transduction 3. Transduce Cancer Cells lentivirus->transduction selection 4. Select & Isolate Single-Cell Clones transduction->selection validation 5. Validate Knockout (Sequencing & Western Blot) selection->validation phenotype_assay 6. Compare Phenotype (Wild-type vs. Knockout) - Cell Viability Assay validation->phenotype_assay drug_treatment 7. Treat with this compound (Wild-type vs. Knockout) validation->drug_treatment conclusion Conclusion: On-Target Effect Validated phenotype_assay->conclusion signaling_analysis 8. Analyze Downstream Signaling (Western Blot for p-ERK) drug_treatment->signaling_analysis signaling_analysis->conclusion

Caption: Experimental workflow for validating this compound's on-target effects using CRISPR-Cas9.

Logical_Relationship This compound This compound Treatment (Wild-Type Cells) Phenotype Similar Phenotype (e.g., Decreased Viability, Reduced p-ERK) This compound->Phenotype causes FGFR_KO FGFR Knockout (CRISPR-Cas9) FGFR_KO->Phenotype causes Validation On-Target Effect of this compound is Validated Phenotype->Validation implies

Caption: Logical relationship demonstrating how CRISPR-Cas9 validates this compound's on-target effects.

Conclusion

The use of CRISPR-Cas9 technology provides a highly specific and robust method for validating the on-target effects of drugs like this compound. By creating clean genetic models through gene knockout, researchers can definitively link the drug's mechanism of action to its intended target, the FGFR signaling pathway. This approach offers superior precision and reliability compared to older technologies such as RNAi, which are often confounded by off-target effects. The experimental data and protocols provided in this guide offer a framework for researchers to rigorously validate their findings and build a strong preclinical data package for targeted therapies.

References

A Comparative Analysis of Erdafitinib's Potency Against Diverse FGFR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

Erdafitinib (trade name Balversa) is an orally administered, potent, selective, pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor.[1][2] It targets the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4, playing a crucial role in the treatment of cancers with specific FGFR genetic alterations.[3][4][5] Approved by the U.S. Food and Drug Administration (FDA) for adult patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations, this compound's efficacy is intrinsically linked to the specific type of FGFR mutation present in the tumor.[4][5][6] This guide provides a comparative analysis of this compound's potency against various FGFR alterations, supported by experimental data, to inform research and clinical development.

Alterations in the FGFR gene family, including mutations, fusions, and amplifications, are found in approximately 5-10% of all human cancers and act as oncogenic drivers.[6][7] this compound functions by binding to the ATP-binding site of the FGFRs, which inhibits receptor phosphorylation and subsequent activation of downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways.[1][4][8] This action effectively suppresses tumor cell proliferation and promotes apoptosis.[4]

Comparative Potency of this compound

The inhibitory activity of this compound varies across different FGFR family members and their genetic alterations. The following tables summarize the half-maximal inhibitory concentration (IC50) values from both biochemical kinase assays and cell-based viability assays, providing a quantitative comparison of the drug's potency.

Table 1: this compound Potency in Biochemical Kinase Assays

Target Alteration IC50 (nM) Source
FGFR1 Wild-Type 1.2 [9]
FGFR2 Wild-Type 2.5 [9]
FGFR3 Wild-Type 3.0 [9]
FGFR4 Wild-Type 5.7 [9]

| VEGFR2 | Wild-Type | 36.8 |[9] |

Table 2: this compound Potency in Cell-Based Proliferation Assays

Cell Line Primary Cancer Type Key FGFR Alteration IC50 (nM) Source
KATO III Gastric Carcinoma FGFR2 Amplification 22.1 [9]
RT-112 Bladder Carcinoma FGFR3 Amplification 13.2 [9]

| A-204 | Rhabdomyosarcoma | FGFR4 Expression | 25.0 |[9] |

Notably, while this compound is potent against common activating mutations, certain secondary mutations within the FGFR kinase domain can confer resistance. For instance, the FGFR3 N540K mutation has been shown to cause a variable increase in IC50 values for FGFR inhibitors, with an approximate five-fold increase observed for this compound.[10]

FGFR Signaling and this compound's Mechanism of Action

The FGFR signaling cascade is a critical pathway regulating cell proliferation, differentiation, and migration.[3] Aberrant activation of this pathway due to genetic alterations is a key driver in various cancers.[1] this compound intervenes at the initial stage of intracellular signal transduction.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway FGF Ligand FGF Ligand FGFR FGFR Tyrosine Kinase Domain FGF Ligand->FGFR:f0 Binding & Dimerization FGFR:f1->FGFR:f1 FRS2 FRS2 FGFR:f1->FRS2 Phosphorylation PI3K PI3K FGFR:f1->PI3K PLCG1 PLCγ FGFR:f1->PLCG1 GRB2 GRB2/SOS FRS2->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation\n& Survival Cell Proliferation & Survival ERK->Cell Proliferation\n& Survival AKT AKT PI3K->AKT AKT->Cell Proliferation\n& Survival This compound This compound This compound->FGFR:f1 Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of IC50 values is critical for assessing drug potency. Below are generalized protocols for kinase and cell viability assays consistent with methodologies used in the characterization of this compound.

1. Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the enzymatic activity of purified FGFR kinases and its inhibition by this compound.

  • Objective: To determine the IC50 value of this compound against isolated FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • Methodology:

    • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, biotinylated substrate peptide, ATP, and a TR-FRET detection system (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin).

    • Procedure: The kinase reaction is performed in a multi-well plate. Each well contains the specific FGFR kinase, the substrate peptide, and ATP in a reaction buffer.

    • Inhibitor Addition: this compound is serially diluted (typically in DMSO) and added to the wells to achieve a range of final concentrations.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.

    • Detection: The TR-FRET detection reagents are added. The Europium-labeled antibody binds to phosphorylated substrate, and the Streptavidin-APC binds to the biotin tag on the substrate.

    • Data Analysis: When the molecules are in close proximity, FRET occurs. The signal is read on a plate reader. The degree of inhibition is calculated relative to a control (DMSO without inhibitor), and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

2. Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

  • Objective: To determine the IC50 of this compound in cancer cell lines with known FGFR alterations.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., KATO III, RT-112) are grown in standard culture media until they reach the logarithmic growth phase.[11]

    • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[11][12]

    • Drug Treatment: this compound is dissolved in DMSO and then serially diluted in culture medium.[9] The medium in the wells is replaced with medium containing different concentrations of this compound (e.g., 0.01 nM to 10 µM).[9] Control wells receive medium with DMSO only.

    • Incubation: The plates are incubated for a specified period (e.g., 4 days) to allow the drug to take effect.[9]

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live, metabolically active cells reduce the yellow MTT to purple formazan crystals.[11]

    • Formazan Solubilization: After a few hours of incubation with MTT, the culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

    • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 540 nm).[9]

    • IC50 Calculation: The absorbance values are converted to percentage of viability relative to the control wells. A dose-response curve is generated, and the IC50 value is calculated.

IC50_Workflow A 1. Cell Culture (Select FGFR-altered cell line) B 2. Cell Seeding (Plate cells in 96-well plates) A->B D 4. Cell Treatment (Add drug dilutions to cells) B->D C 3. Drug Preparation (Serial dilution of this compound) C->D E 5. Incubation (e.g., 4 days at 37°C) D->E F 6. Viability Assay (e.g., Add MTT reagent) E->F G 7. Data Acquisition (Read absorbance on plate reader) F->G H 8. Data Analysis (Plot dose-response curve and calculate IC50) G->H

Caption: Generalized workflow for determining cell-based IC50 values.

References

A Comparative Guide to Validating Biomarkers of Response to Erdafitinib in Patient-Derived Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erdafitinib (Balversa®) is an oral, selective pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma (mUC) harboring susceptible FGFR3 or FGFR2 genetic alterations.[1][2] The clinical efficacy of this compound is contingent upon the accurate identification of these specific genomic alterations in patient tumors, making robust biomarker validation an indispensable component of its therapeutic application. This guide provides a comparative analysis of biomarker validation methodologies using patient-derived samples, supported by experimental data and protocols.

Key Biomarkers and Mechanism of Action

This compound targets the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4.[1][3] In urothelial carcinoma, the primary predictive biomarkers of response are activating mutations in FGFR3 and fusions involving FGFR2 or FGFR3.[4] These alterations lead to constitutive activation of the FGFR signaling pathway, promoting cell proliferation, survival, and angiogenesis.[1][5][6] this compound inhibits FGFR phosphorylation and downstream signaling, thereby decreasing the viability of cancer cells with these specific genetic alterations.[1][7][8]

The FGFR signaling cascade is a critical pathway in cellular regulation. Upon ligand binding, FGFRs dimerize and autophosphorylate, triggering downstream pathways including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation and survival.[5][9][10]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Ig-like domains TM TK FGF->FGFR:ig HSPG HSPG HSPG->FGFR:ig PLCG PLCγ FGFR:tk->PLCG P FRS2 FRS2 PI3K PI3K FRS2->PI3K GRB2 GRB2 SOS SOS RAS RAS RAF RAF MEK MEK ERK ERK AKT AKT PI3K->AKT Survival Survival AKT->Survival PLCG->Survival Proliferation Proliferation This compound This compound

Caption: Simplified FGFR Signaling Pathway and this compound Inhibition.

Comparison of Biomarker Validation Assays

The selection of an appropriate assay for detecting FGFR alterations is critical for patient stratification. The primary methods used in clinical practice and research are Next-Generation Sequencing (NGS), Fluorescence In Situ Hybridization (FISH), and Immunohistochemistry (IHC). Each method offers distinct advantages and limitations.

AssayAnalyte DetectedAdvantagesLimitations
Next-Generation Sequencing (NGS) DNA/RNA (Mutations, Fusions, Amplifications)High sensitivity and specificity; can detect a broad range of alterations simultaneously (mutations and fusions); enables comprehensive tumor profiling.[11][12]Higher cost and complexity; longer turnaround time; requires bioinformatics expertise.[13]
Fluorescence In Situ Hybridization (FISH) DNA (Gene Fusions/ Rearrangements)Well-established for detecting gene fusions; can detect unknown fusion partners with break-apart probes; relatively fast turnaround.[13][14]Low resolution; cannot identify the specific fusion partner; labor-intensive and requires experienced pathologists.[13][15]
Immunohistochemistry (IHC) Protein (Overexpression)Widely available, rapid, and cost-effective; provides spatial information within the tumor tissue.[16]Low sensitivity and specificity for detecting fusions; may not correlate well with underlying genomic alterations.[17]

Experimental Protocols and Workflows

A standardized workflow is crucial for the reliable validation of biomarkers from patient-derived samples, including formalin-fixed paraffin-embedded (FFPE) tissue or liquid biopsies (cfDNA).[16][18]

Biomarker_Validation_Workflow cluster_sample Patient Sample Acquisition cluster_processing Sample Processing cluster_assay Assay cluster_analysis Data Analysis & Decision Biopsy Tumor Biopsy (FFPE) Extraction Nucleic Acid Extraction (DNA/RNA) Biopsy->Extraction cfDNA Liquid Biopsy (cfDNA) cfDNA->Extraction NGS Next-Generation Sequencing Extraction->NGS FISH Fluorescence In Situ Hybridization Extraction->FISH IHC Immunohistochemistry Extraction->IHC Analysis Bioinformatic Analysis & Pathologist Review NGS->Analysis FISH->Analysis IHC->Analysis Status Biomarker Status (Altered / Not Altered) Analysis->Status Decision This compound Treatment Decision Status->Decision

Caption: General Experimental Workflow for Biomarker Validation.

A. Next-Generation Sequencing (NGS) Protocol Summary:

  • Sample Preparation: Extract DNA/RNA from FFPE tumor tissue or cfDNA from plasma.[19]

  • Library Preparation: Fragment nucleic acids and ligate adapters. Use targeted panels (e.g., amplicon-based or hybrid capture) covering key oncogenes, including FGFR1-4.[20]

  • Sequencing: Perform massively parallel sequencing on a suitable platform.[11]

  • Data Analysis: Align sequence reads to a reference genome. Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and structural variants (fusions). Annotate variants for clinical significance.[20]

B. Fluorescence In Situ Hybridization (FISH) Protocol Summary:

  • Slide Preparation: Prepare 4-5 µm thick sections from FFPE tissue blocks.

  • Deparaffinization & Pretreatment: Deparaffinize slides in xylene and ethanol, followed by protease treatment to expose target DNA.

  • Probe Hybridization: Apply a dual-color, break-apart probe specific to the FGFR2 or FGFR3 gene locus and hybridize overnight.[14]

  • Washing & Counterstaining: Wash slides to remove unbound probe and counterstain with DAPI.

  • Analysis: Under a fluorescence microscope, score a minimum of 50-100 non-overlapping tumor cell nuclei. A positive result (rearrangement) is indicated by the separation of green and red signals.[15][21]

C. Immunohistochemistry (IHC) Protocol Summary:

  • Slide Preparation: Section FFPE blocks to 3-4 µm thickness.

  • Deparaffinization & Antigen Retrieval: Deparaffinize slides and perform heat-induced epitope retrieval (e.g., using a pressure cooker with TEG buffer).[22]

  • Staining: Block endogenous peroxidase activity. Incubate with a primary antibody against FGFR3.[22][23] Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection & Counterstaining: Use a chromogen like DAB for detection and counterstain with hematoxylin.[22][23]

  • Analysis: Score slides semi-quantitatively based on staining intensity and the percentage of positive tumor cells.[23][24]

Performance Data and Clinical Outcomes

The pivotal Phase 2 BLC2001 trial validated the clinical utility of FGFR alterations as predictive biomarkers for this compound response. Patients with mUC and prespecified FGFR alterations who had progressed on prior chemotherapy were enrolled.

Logical_Relationship Patient Patient with Metastatic Urothelial Carcinoma Test Biomarker Test (e.g., NGS on Tumor Tissue) Patient->Test Status FGFR2/3 Alteration (Mutation or Fusion) Test->Status This compound Eligible for this compound Status->this compound Yes Alternative Consider Alternative Therapy (e.g., Chemotherapy, Immunotherapy) Status->Alternative No Present Present Absent Absent

Caption: Biomarker-Based Treatment Decision Logic.

Clinical Trial Data (BLC2001 - Long-Term Follow-up):

ParameterThis compound in FGFR-Altered mUC (n=101)Historical Control (Chemotherapy)
Objective Response Rate (ORR) 40% (95% CI, 30-49%)[25][26][27]~10-15%
Complete Response (CR) 4%[25][27]<5%
Partial Response (PR) 36%[25][27]~10%
Median Overall Survival (OS) 11.3 months[28][29]~7-9 months
Median Progression-Free Survival (PFS) 5.5 months[28][29]~2-3 months
Median Duration of Response (DOR) 6.0 months[27]N/A

Historical control data is based on typical outcomes for second-line chemotherapy in mUC and is provided for context; this was not a direct comparator arm in the BLC2001 study.

The confirmatory Phase 3 THOR trial further solidified these findings, showing that this compound significantly improved overall survival compared to chemotherapy in patients with FGFR-altered mUC who had progressed after immunotherapy.[30][31]

Comparison with Alternative Treatments

For patients with FGFR-altered mUC who have progressed after platinum-based chemotherapy, the main alternatives to this compound include:

  • Immunotherapy (PD-1/PD-L1 inhibitors): While a cornerstone of urothelial cancer treatment, response rates can be modest in the second-line setting, particularly in tumors with low immune cell infiltration, which can be characteristic of some FGFR-mutant luminal subtypes.[31]

  • Chemotherapy (e.g., Taxanes): Offers limited benefit in the second-line setting, with lower response rates and shorter survival compared to this compound in the biomarker-selected population.[30][31]

The validation of FGFR status is therefore critical to distinguish patients who are likely to derive substantial benefit from targeted therapy with this compound versus those who should be considered for other treatments.

Conclusion

The successful application of this compound in metastatic urothelial carcinoma is a prime example of precision oncology, driven by robust biomarker validation.[32] Among the available assays, NGS offers the most comprehensive approach for identifying eligible patients by detecting both FGFR mutations and fusions in a single test. While FISH is a valid alternative for detecting fusions, and IHC is useful for preliminary protein expression studies, NGS has become the de facto standard for guiding patient selection. The strong correlation between the presence of FGFR2/3 alterations and the objective response to this compound underscores the critical importance of integrating these molecular diagnostic workflows into clinical practice to optimize patient outcomes.

References

Erdafitinib's Efficacy in Tumors with Co-occurring Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of erdafitinib's performance in tumors with co-occurring mutations against alternative therapies. The information is supported by experimental data from key clinical trials, with a focus on quantitative data, detailed methodologies, and visual representations of relevant biological pathways.

I. This compound: An Overview of its Mechanism of Action

This compound is a potent, oral pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor (TKI) that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1] In tumors with activating FGFR alterations (mutations, fusions, or amplifications), this compound binds to the ATP-binding pocket of the FGFR, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[1]

II. The Impact of Co-occurring Mutations on this compound's Efficacy

The genomic landscape of tumors with activating FGFR alterations is heterogeneous, often harboring co-occurring mutations in other cancer-related genes. These co-mutations can significantly influence the clinical response to this compound, leading to primary or acquired resistance.

Key Findings from Clinical Studies:

  • Negative Impact of TP53 and PTEN Co-mutations: Multiple studies have demonstrated that co-occurring mutations in TP53 and PTEN are associated with a lack of benefit from this compound. In the NCI-MATCH trial (EAY131-K2), all five patients with TP53 co-mutations experienced progressive disease as their best response, with a 6-month progression-free survival (PFS) rate of 0%. Similarly, patients with co-occurring PTEN mutations also had a 6-month PFS rate of 0%.

  • Variable Impact of PIK3CA Co-mutations: The effect of PIK3CA co-mutations on this compound efficacy appears to be more variable. In the NCI-MATCH trial, of five evaluable subjects with PIK3CA mutations, only one, who also had a BAP1 co-mutation, showed a partial response.

  • Positive Association with BAP1 Co-mutations: In contrast to the negative predictors, co-occurring mutations in BAP1 have been associated with a positive response to this compound. In the same NCI-MATCH study, two out of three patients with BAP1 mutations had a partial response, and the third had stable disease, resulting in a 6-month PFS rate of 100%.

III. Comparative Efficacy Data

The following tables summarize the efficacy of this compound and alternative treatments in patients with FGFR-altered tumors, with a focus on the impact of co-occurring mutations where data is available.

Table 1: Efficacy of this compound in Tumors with Specific Co-occurring Mutations (NCI-MATCH EAY131-K2)

Co-occurring MutationNumber of PatientsBest Response6-Month Progression-Free Survival (PFS)
TP535Progressive Disease (PD) in all patients0%
PTEN2 (evaluable)No response0%
PIK3CA5 (evaluable)1 Partial Response (PR), 4 no responseNot Reported
BAP132 PR, 1 Stable Disease (SD)100%

Table 2: Comparison of this compound with Other Therapies in FGFR-Altered Urothelial Carcinoma

TherapyTrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
This compound THORMetastatic UC with FGFR3/2alt, post-PD-(L)145.6%5.612.1
Chemotherapy (Docetaxel/Vinfluine) THORMetastatic UC with FGFR3/2alt, post-PD-(L)111.5%2.77.8
This compound BLC2001Metastatic UC with FGFR3mut or FGFR2/3 fusion40%5.511.3

Table 3: Comparison of FGFR Inhibitors in FGFR2-Fusion/Rearrangement Positive Cholangiocarcinoma

TherapyTrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
This compound RAGNAR & LUC2001 (Pooled)Advanced/Metastatic Cholangiocarcinoma with FGFRalt55%8.518.1
Pemigatinib FIGHT-202Previously treated, advanced Cholangiocarcinoma with FGFR2 fusions/rearrangements37%7.017.5
Infigratinib Phase 2 (NCT02150967)Previously treated, advanced Cholangiocarcinoma with FGFR2 fusions/rearrangements23.1%7.312.2

IV. Signaling Pathways and Resistance Mechanisms

The efficacy of this compound is intrinsically linked to the cellular signaling pathways downstream of FGFR. Co-occurring mutations can lead to resistance by activating alternative signaling pathways, bypassing the FGFR blockade.

A. Canonical FGFR Signaling Pathway

Activation of FGFR by its ligand leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR Inhibits

Canonical FGFR Signaling Pathway

B. Resistance Mediated by MET Signaling Bypass Track

One of the key mechanisms of acquired resistance to this compound is the activation of the MET signaling pathway. MET amplification can lead to the activation of downstream effectors like ERK and AKT, independent of FGFR signaling, thus rendering this compound ineffective.[2][3]

MET_Bypass cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MET MET GAB1 GAB1 MET->GAB1 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SHP2 SHP2 GAB1->SHP2 SHP2->RAS This compound This compound This compound->FGFR Inhibits

MET Signaling Bypass Track in this compound Resistance

V. Experimental Protocols

The following section outlines the key methodologies employed in the clinical trials cited in this guide.

A. Patient Selection and Genomic Profiling

  • Tumor Sequencing: Patients enrolled in trials such as NCI-MATCH, RAGNAR, and THOR underwent comprehensive genomic profiling of their tumors.[4][5] This was typically performed using next-generation sequencing (NGS) on formalin-fixed paraffin-embedded (FFPE) tumor tissue.[6] Some studies also utilized circulating tumor DNA (ctDNA) from blood samples for liquid biopsies.[7]

  • NGS Panels: The NGS panels used were designed to detect a wide range of genomic alterations, including single nucleotide variants, insertions, deletions, copy number variations, and gene fusions in hundreds of cancer-related genes. This allowed for the identification of both the primary FGFR alteration and any co-occurring mutations.[6]

  • Inclusion Criteria: Key inclusion criteria for these trials included the presence of a qualifying FGFR alteration, locally advanced or metastatic solid tumor, and progression on at least one prior line of systemic therapy.[4][5]

B. Treatment and Response Evaluation

  • This compound Dosing: The standard starting dose of this compound in most trials was 8 mg administered orally once daily, with a provision for pharmacodynamically guided uptitration to 9 mg daily based on serum phosphate levels.[4][8]

  • Response Assessment: Tumor responses were assessed by investigators and/or an independent review committee according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[9][10] This involves standardized measurements of tumor lesions on imaging scans (e.g., CT or MRI) at baseline and regular intervals during treatment to determine complete response, partial response, stable disease, or progressive disease.[9][10]

C. Experimental Workflow for Assessing this compound Efficacy in the Context of Co-mutations

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment & Evaluation cluster_analysis Data Analysis Patient Patient with Advanced Solid Tumor Biopsy Tumor Biopsy (FFPE or Liquid) Patient->Biopsy NGS Next-Generation Sequencing (NGS) Biopsy->NGS FGFR_pos FGFR Alteration Identified NGS->FGFR_pos Co_mut Co-occurring Mutations Profiled FGFR_pos->Co_mut Yes Treatment This compound Treatment Co_mut->Treatment Correlation Correlate Co-mutations with Clinical Outcome Co_mut->Correlation Imaging Tumor Imaging (CT/MRI) Treatment->Imaging RECIST Response Assessment (RECIST 1.1) Imaging->RECIST Outcome Clinical Outcome (ORR, PFS, OS) RECIST->Outcome Outcome->Correlation

Experimental Workflow

VI. Conclusion

The efficacy of this compound in FGFR-altered tumors is significantly modulated by the presence of co-occurring mutations. While this compound demonstrates substantial clinical benefit over chemotherapy in the broader population of patients with FGFR-altered urothelial carcinoma, its activity can be diminished in the presence of co-mutations in genes such as TP53 and PTEN. Conversely, co-mutations in BAP1 may predict a more favorable response. Understanding the complex interplay between FGFR alterations and the broader genomic context of the tumor is crucial for optimizing patient selection and developing rational combination therapies to overcome resistance. The use of comprehensive genomic profiling, such as NGS, is essential to identify not only the targetable FGFR alteration but also the co-mutations that may influence treatment outcomes. Further research into bypass signaling pathways, such as the MET pathway, will be critical in designing effective therapeutic strategies for patients who develop resistance to this compound.

References

Cross-Resistance Between Erdafitinib and Other Tyrosine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erdafitinib, a potent pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant clinical activity in patients with FGFR-altered urothelial carcinoma. However, as with other targeted therapies, the development of resistance is a critical challenge that can limit its long-term efficacy. Understanding the mechanisms of resistance and the potential for cross-resistance with other TKIs is paramount for developing effective subsequent treatment strategies and rational combination therapies. This guide provides a comprehensive comparison of this compound with other TKIs in the context of acquired resistance, supported by experimental data, detailed methodologies, and visual diagrams of key signaling pathways.

Mechanisms of Acquired Resistance to this compound

Acquired resistance to this compound can be broadly categorized into two main types:

  • On-target alterations: These involve genetic changes in the FGFR gene itself, which prevent this compound from effectively binding to its target. The most well-characterized on-target alteration is the FGFR3 gatekeeper mutation V555M . This mutation is analogous to the T790M "gatekeeper" mutation in EGFR that confers resistance to first-generation EGFR inhibitors.

  • Bypass signaling activation: In this form of resistance, cancer cells activate alternative signaling pathways to circumvent their dependence on FGFR signaling for survival and proliferation. Key bypass pathways implicated in this compound resistance include the activation of MET , EGFR (ERBB family) , and downstream signaling molecules such as PI3K/AKT and RAS/MAPK .

Comparative Efficacy of TKIs in this compound-Resistant Models

The development of cross-resistance to other TKIs depends on the underlying mechanism of this compound resistance.

On-Target Resistance: FGFR3 Gatekeeper Mutation (V555M)

The FGFR3 V555M gatekeeper mutation significantly reduces the sensitivity of cancer cells to this compound. However, this mutation does not confer universal resistance to all FGFR inhibitors. Some multi-kinase inhibitors that also target FGFR have shown retained or even increased activity against this mutant.

TKITarget(s)IC50 (nM) vs. FGFR3-TACC3 WTIC50 (nM) vs. FGFR3-TACC3 V555MFold Change in IC50Reference
This compound Pan-FGFR8.5>1000>117[1]
Infigratinib FGFR1-310.2>1000>98[1]
Pemigatinib FGFR1-312.1>1000>82[1]
Rogaratinib Pan-FGFR29.5>1000>34[1]
Futibatinib Irreversible FGFR1-425.1250.3~10[1]
Derazantinib Pan-FGFR, CSF1R, KIT, VEGFR234.7>1000>29[1]
AZD4547 FGFR1-33.8890.1~234[1]
Dovitinib (TKI258) Multi-kinase (including FGFR, VEGFR, PDGFR)110.289.50.8[1]

Table 1: Comparative IC50 values of various TKIs against Ba/F3 cells expressing wild-type or V555M mutant FGFR3-TACC3 fusion protein. The data indicates that while most selective FGFR inhibitors lose potency against the V555M mutation, the multi-kinase inhibitor Dovitinib retains its activity.[1] The irreversible inhibitor Futibatinib shows a smaller increase in IC50 compared to other selective inhibitors.

Bypass Signaling Activation

When resistance is driven by the activation of bypass pathways, combination therapy with inhibitors targeting these pathways is a promising strategy.

MET Amplification:

In models of this compound resistance driven by MET amplification, the combination of this compound with a MET inhibitor has shown synergistic effects.

Cell LineTreatmentIC50 (µM)
JMSU1-ER (this compound-Resistant) This compound>10
JMSU1-ER Capmatinib (METi)~1
JMSU1-ER This compound + CapmatinibSynergistic cell killing

Table 2: Sensitivity of an this compound-resistant, MET-amplified muscle-invasive bladder cancer cell line (JMSU1-ER) to this compound and the MET inhibitor Capmatinib. While the resistant cells are insensitive to this compound alone, they show sensitivity to a MET inhibitor, and the combination is synergistic.

EGFR/ERBB Activation:

Activation of the EGFR/ERBB pathway can also mediate resistance to FGFR inhibitors. In such cases, combining this compound with an EGFR inhibitor can restore sensitivity.

Cell Line ModelTreatmentEffectReference
This compound-resistant urothelial cancer with EGFR hyperphosphorylationThis compound + Gefitinib (EGFRi)Synergistic inhibition of cell viability[1][2]

Table 3: Effect of combining this compound with an EGFR inhibitor in a resistant model with EGFR activation.

PI3K/AKT Pathway Activation:

Alterations in the PI3K/AKT/mTOR pathway are another mechanism of resistance. Combining this compound with a PI3K inhibitor has shown promise in overcoming this resistance.

Patient-Derived Xenograft (PDX) ModelTreatmentEffectReference
This compound-resistant urothelial cancer with acquired PIK3CA E545K mutationThis compound + Pictilisib (PI3Ki)Synergistic inhibition of tumor growth[1][2]

Table 4: In vivo efficacy of combining this compound with a PI3K inhibitor in a resistant PDX model.

Experimental Protocols

Generation of this compound-Resistant Cell Lines

A common method for generating TKI-resistant cell lines in vitro is through continuous, long-term exposure to increasing concentrations of the drug.

Example Protocol for Generating this compound-Resistant Urothelial Carcinoma Cell Lines:

  • Cell Line Selection: Start with a urothelial carcinoma cell line known to be sensitive to this compound (e.g., RT112, which harbors an FGFR3-TACC3 fusion).[3]

  • Initial Drug Exposure: Culture the parental cells in their recommended growth medium supplemented with a starting concentration of this compound, typically around the IC50 value.

  • Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium. This process is typically carried out over several months.

  • Isolation of Resistant Clones: After achieving resistance at a high concentration of this compound, single-cell cloning can be performed to isolate and expand individual resistant clones.

  • Characterization of Resistance: The resulting resistant cell lines should be characterized to confirm their resistance to this compound (e.g., via cell viability assays) and to investigate the underlying resistance mechanisms (e.g., through genomic sequencing, western blotting for signaling pathway activation).[3][4]

Cell Viability and Drug Synergy Assays

MTT or CellTiter-Glo® Luminescent Cell Viability Assay:

  • Cell Seeding: Seed the parental and resistant cells in 96-well plates at an appropriate density.

  • Drug Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of the TKI(s) of interest.

  • Incubation: Incubate the plates for a period of 72 to 96 hours.

  • Viability Measurement: Measure cell viability using either MTT reagent or CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves. For combination studies, synergy can be calculated using methods such as the Bliss additivism model or the Chou-Talalay method.

Signaling Pathways and Experimental Workflows

Erdafitinib_Resistance_Pathways cluster_0 This compound Action cluster_1 Downstream Signaling cluster_2 Resistance Mechanisms cluster_on_target On-Target cluster_bypass Bypass Signaling This compound This compound FGFR FGFR This compound->FGFR Inhibits RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_MAPK->Proliferation_Survival Promotes PI3K_AKT->Proliferation_Survival Promotes Gatekeeper FGFR3 V555M Gatekeeper Mutation Gatekeeper->FGFR Alters binding site MET MET Amplification MET->RAS_MAPK MET->PI3K_AKT EGFR EGFR/ERBB Activation EGFR->RAS_MAPK EGFR->PI3K_AKT PI3K_mut PI3K/AKT Alterations PI3K_mut->PI3K_AKT Constitutive Activation

Caption: Mechanisms of acquired resistance to this compound.

Experimental_Workflow cluster_generation Resistant Cell Line Generation cluster_characterization Characterization cluster_testing Cross-Resistance & Combination Testing Parental Parental Sensitive Cells Culture Continuous Culture with this compound (Dose Escalation) Parental->Culture Resistant This compound-Resistant Cell Line Culture->Resistant Viability Cell Viability Assay (IC50 Determination) Resistant->Viability Genomic Genomic Analysis (Sequencing) Resistant->Genomic Protein Protein Analysis (Western Blot) Resistant->Protein TKI_Panel Panel of other TKIs Viability->TKI_Panel Test in Resistant Cells Combination Combination Therapy (e.g., this compound + METi) Viability->Combination Test in Resistant Cells

Caption: Workflow for studying this compound cross-resistance.

Conclusion

The landscape of resistance to this compound is multifaceted, involving both on-target mutations and the activation of bypass signaling pathways. Cross-resistance to other TKIs is highly dependent on the specific mechanism of resistance. In cases of the FGFR3 V555M gatekeeper mutation, certain multi-kinase inhibitors like Dovitinib may retain efficacy. For resistance driven by bypass signaling, combination therapies targeting pathways such as MET, EGFR, or PI3K/AKT have shown significant promise in preclinical models. A thorough understanding of the molecular basis of resistance in individual patients will be crucial for guiding the selection of subsequent therapies and designing effective clinical trials for overcoming this compound resistance.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Erdafitinib and Rogaratinib

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two pan-FGFR inhibitors, Erdafitinib and Rogaratinib, reveals distinct pharmacokinetic characteristics that are crucial for researchers and drug development professionals. This guide provides a comprehensive comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data and methodologies.

This compound, an oral pan-fibroblast growth factor receptor (FGFR) inhibitor, is approved for the treatment of locally advanced or metastatic urothelial carcinoma in patients with susceptible FGFR3 or FGFR2 genetic alterations.[1] Rogaratinib is another potent and selective oral pan-FGFR inhibitor that has been investigated in clinical trials for various advanced cancers.[2][3] Both drugs target the FGFR signaling pathway, which, when dysregulated, can drive the growth of various tumors.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and Rogaratinib based on available clinical and preclinical data.

Pharmacokinetic ParameterThis compound (in Humans)Rogaratinib (in Humans)Rogaratinib (in Rats)Rogaratinib (in Dogs)
Absorption
Time to Maximum Concentration (Tmax)2 - 4 hours[4]---
Distribution
Protein Binding>99%, preferentially to alpha-1-acid glycoprotein[1]---
Volume of Distribution (Vd)--0.54 L/kg (IV)[5]1.2 L/kg (IV)[5]
Metabolism
Primary Metabolizing EnzymesCYP2C9 (39%) and CYP3A4 (20%)[1]---
Excretion
Route of Elimination69% in feces (19% unchanged), 19% in urine (13% unchanged)[1]---
Elimination
Total Apparent Oral Clearance0.200 L/h[4]-0.78 L/hr/kg (IV)[5]0.36 L/h/kg (IV)[5]
Terminal Half-life (t½)76.4 hours[4]12.7 hours[5]4.5 hours (PO)[5]3.8 hours (PO)[5]
Bioavailability
Oral Bioavailability--46%[5]35%[5]

Signaling Pathway and Experimental Workflow

Both this compound and Rogaratinib exert their therapeutic effects by inhibiting the FGFR signaling pathway. The diagram below illustrates the mechanism of action of these pan-FGFR inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response Promotes AKT AKT PI3K->AKT AKT->Cell_Response Promotes Drug This compound or Rogaratinib Drug->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of this compound and Rogaratinib.

A typical experimental workflow for characterizing the pharmacokinetic profile of a drug like this compound or Rogaratinib is depicted in the following diagram.

PK_Workflow cluster_study_design Study Design cluster_sampling Biological Sampling cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Modeling Dose_Admin Dose Administration (Oral) Blood_Sampling Serial Blood Sampling Dose_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS LC-MS/MS Analysis Plasma_Separation->LC_MS PK_Parameters Calculation of PK Parameters (Tmax, Cmax, AUC, t½, CL) LC_MS->PK_Parameters

Caption: A generalized workflow for a pharmacokinetic study.

Experimental Protocols

This compound Pharmacokinetic Studies:

The pharmacokinetic profile of this compound has been characterized through several clinical studies, including a population pharmacokinetic (PK) model developed from data pooled from six clinical trials involving both healthy volunteers and cancer patients.[4]

  • Study Design: These studies typically involve single- and multiple-dose administrations of this compound. For instance, a phase 1 dose-escalation study enrolled patients who received this compound at doses ranging from 2 mg to 12 mg daily.[6]

  • Sample Collection: Serial blood samples are collected at various time points post-dose to determine the plasma concentration of this compound over time.[6]

  • Bioanalytical Method: While specific details of the assay are often proprietary, the determination of this compound concentrations in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

  • Data Analysis: Pharmacokinetic parameters such as Tmax, Cmax, AUC (area under the curve), clearance, and half-life are calculated using non-compartmental analysis.[4] Population PK models are also developed to characterize the drug's behavior in the body and identify sources of variability.[4]

Rogaratinib Pharmacokinetic Studies:

The pharmacokinetic data for rogaratinib is primarily derived from preclinical studies in animals and a first-in-human phase 1 clinical trial.[3][5]

  • Preclinical Studies:

    • Animals: Studies were conducted in rats and dogs to determine the pharmacokinetic profile following both intravenous (IV) and oral (PO) administration.[5]

    • Parameters Measured: Key parameters such as blood clearance, volume of distribution, oral bioavailability, and terminal half-life were determined.[5]

  • Clinical Studies:

    • Study Design: A phase 1 dose-escalation and dose-expansion study was conducted in adult patients with advanced cancers.[3] Patients received rogaratinib orally twice daily in continuous 21-day cycles at doses ranging from 50-800 mg.[2]

    • Sample Collection and Analysis: Plasma samples were collected to assess the pharmacokinetic profile of rogaratinib.[8] The specific bioanalytical methods used are not detailed in the provided results.

    • Data Analysis: Pharmacokinetic parameters, including the average plasma half-life, were determined from the collected data.[5]

Discussion

The available data highlights key differences in the pharmacokinetic profiles of this compound and Rogaratinib. This compound exhibits a longer terminal half-life in humans (approximately 76.4 hours) compared to Rogaratinib (approximately 12.7 hours).[4][5] This longer half-life for this compound suggests a less frequent dosing schedule may be possible.

This compound is primarily metabolized by CYP2C9 and CYP3A4, indicating a potential for drug-drug interactions with inhibitors or inducers of these enzymes.[1] The metabolic pathways for Rogaratinib in humans have not been as extensively detailed in the provided search results.

The route of excretion for this compound is well-characterized, with the majority of the dose eliminated in the feces.[1] Similar detailed mass balance data for Rogaratinib in humans is not as readily available from the provided search results.

It is important to note that the comparison is somewhat limited by the different stages of development and the nature of the available data. Much of the detailed pharmacokinetic data for Rogaratinib is from preclinical studies, while this compound has more extensive clinical data due to its approved status. Further head-to-head clinical studies would be necessary for a more direct and definitive comparison of their pharmacokinetic profiles in humans.

References

Erdafitinib's Anti-Angiogenic Effects: An In Vivo Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-angiogenic effects of Erdafitinib, a potent fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor. Drawing upon key preclinical studies, we present quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development and angiogenesis research.

Executive Summary

This compound has demonstrated significant anti-angiogenic activity in various in vivo models, supporting its therapeutic potential beyond its established role in FGFR-driven malignancies. Key findings from preclinical studies indicate that this compound not only inhibits tumor growth but also directly impacts the tumor microenvironment by suppressing the formation of new blood vessels. This anti-angiogenic effect is attributed to its dual inhibition of both FGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways. This guide will delve into the experimental evidence supporting these claims.

Comparative In Vivo Anti-Angiogenic Efficacy of this compound

This compound's ability to inhibit angiogenesis has been validated in multiple in vivo models, including urothelial carcinoma xenografts, zebrafish developmental angiogenesis assays, and mouse models of oxygen-induced retinopathy (OIR). The following tables summarize the key quantitative findings from these studies, comparing this compound treatment to control groups.

Table 1: Efficacy of this compound in a Urothelial Carcinoma Xenograft Model
ParameterControl GroupThis compound-Treated Group (40mg/kg)Percentage ChangeCitation
Tumor Volume BaselineSignificantly Suppressed60.0% suppression
Tumor Weight BaselineSignificantly Suppressed24.4% suppression
CD31-Positive Cells BaselineDecreased-
Ki-67-Positive Cells BaselineDecreased-

CD31 is a marker for endothelial cells, and its decrease indicates reduced microvessel density. Ki-67 is a marker for cellular proliferation.

Table 2: Efficacy of this compound in a Zebrafish Developmental Angiogenesis Model
ParameterControl GroupThis compound-Treated Group (4 µM)Percentage ChangeCitation
Intersegmental Vessel (ISV) Formation Normal DevelopmentInhibited-
Vascular Length BaselineTruncated62% reduction
Table 3: Efficacy of this compound in a Mouse Oxygen-Induced Retinopathy (OIR) Model
ParameterControl GroupThis compound-Treated GroupPercentage ChangeCitation
Neovascular Density BaselineReduced35% decrease
Pathological Tuft Formation PresentReduced-

Mechanism of Action: Dual Inhibition of FGFR and VEGFR2

This compound's potent anti-angiogenic effects are attributed to its ability to inhibit not only FGFR but also VEGFR2, a key receptor in the angiogenesis signaling cascade. Molecular docking studies have confirmed that this compound can bind to the kinase domain of VEGFR2, albeit with a lower affinity than to FGFR1. This dual inhibition leads to the downregulation of downstream signaling pathways, including the AKT and ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway FGFR->PI3K_AKT_Pathway PLCg_Pathway PLCγ Pathway FGFR->PLCg_Pathway VEGFR2->RAS_RAF_MEK_ERK_Pathway VEGFR2->PI3K_AKT_Pathway VEGFR2->PLCg_Pathway This compound This compound This compound->FGFR Inhibits This compound->VEGFR2 Inhibits Angiogenesis Angiogenesis RAS_RAF_MEK_ERK_Pathway->Angiogenesis PI3K_AKT_Pathway->Angiogenesis PLCg_Pathway->Angiogenesis

This compound's Dual Anti-Angiogenic Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Urothelial Carcinoma Xenograft Model in Athymic Nude Mice
  • Cell Culture: Human urothelial carcinoma cell lines (e.g., RT4) are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length × width²) / 2.

  • Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups. This compound is administered orally at a specified dose and schedule (e.g., 40 mg/kg, three times a week). The control group receives a vehicle control.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis.

  • Immunohistochemistry: Tumor sections are stained with antibodies against CD31 and Ki-67 to assess microvessel density and cell proliferation, respectively.

Start Start Cell_Culture Culture Urothelial Carcinoma Cells Start->Cell_Culture Tumor_Implantation Subcutaneous Injection of Cells into Mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Volume Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Endpoint Excise and Analyze Tumors Treatment->Endpoint Analysis Immunohistochemistry (CD31, Ki-67) Endpoint->Analysis End End Analysis->End

Workflow for Urothelial Carcinoma Xenograft Model.

Mouse Oxygen-Induced Retinopathy (OIR) Model
  • Animal Model: C57BL/6J mouse pups and their nursing mothers are used.

  • Hyperoxia Exposure: At postnatal day 7 (P7), the pups and their mother are placed in a hyperoxic environment (75% oxygen) for 5 days (until P12).

  • Return to Normoxia: At P12, the animals are returned to room air (normoxia). This sudden change to a relatively hypoxic environment induces retinal neovascularization.

  • Treatment: this compound or a vehicle control is administered (e.g., via intraperitoneal injection) at specified doses and time points during the normoxic phase.

  • Retinal Analysis: At P17, the peak of neovascularization, mice are euthanized, and their eyes are enucleated.

  • Retinal Flat Mounts: Retinas are dissected, flat-mounted, and stained with a fluorescent vascular marker (e.g., isolectin B4).

  • Quantification: The extent of neovascularization and avascular areas are quantified using fluorescence microscopy and image analysis software.

Start Start Hyperoxia P7-P12: 75% Oxygen Exposure Start->Hyperoxia Normoxia P12-P17: Return to Room Air Hyperoxia->Normoxia Treatment Administer this compound or Vehicle Normoxia->Treatment Endpoint P17: Euthanize and Enucleate Eyes Treatment->Endpoint Analysis Retinal Flat Mounts & Fluorescence Microscopy Endpoint->Analysis Quantification Quantify Neovascular & Avascular Areas Analysis->Quantification End End Quantification->End

Workflow for Mouse Oxygen-Induced Retinopathy Model.

Comparison with Other Anti-Angiogenic Therapies

While direct in vivo comparative studies between this compound and other anti-angiogenic agents like bevacizumab (a VEGF-A monoclonal antibody) or sunitinib (a multi-targeted tyrosine kinase inhibitor) are not extensively available in the public domain, a comparison can be drawn based on their mechanisms of action.

  • Bevacizumab: Primarily targets the VEGF-A ligand, preventing it from binding to its receptors. This is a highly specific approach to inhibiting the VEGF pathway.

  • Sunitinib: A multi-targeted inhibitor that targets VEGFRs, PDGFRs, c-KIT, and other kinases. Its broader spectrum of activity can impact multiple aspects of tumor growth and angiogenesis.

  • This compound: Its dual inhibition of both FGFR and VEGFR2 presents a unique advantage. Aberrant FGFR signaling is a known driver of tumorigenesis and can also contribute to resistance to anti-VEGF therapies. By targeting both pathways, this compound may offer a more comprehensive approach to inhibiting angiogenesis and overcoming potential resistance mechanisms.

Conclusion

The in vivo data strongly support the anti-angiogenic effects of this compound. Its ability to significantly reduce tumor growth and microvessel density in preclinical models, coupled with its dual inhibitory mechanism on both FGFR and VEGFR2 signaling, positions it as a promising therapeutic agent with a distinct profile compared to other anti-angiogenic drugs. Further head-to-head in vivo comparative studies would be valuable to definitively establish its relative efficacy. This guide provides a foundational understanding of this compound's anti-angiogenic properties for the scientific and drug development community.

Erdafitinib in Combination with Chemotherapy: A Preclinical and Clinical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erdafitinib, a potent pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, has emerged as a significant targeted therapy for urothelial carcinoma, particularly in patients with susceptible FGFR gene alterations. While clinical trials have demonstrated its superiority over standard chemotherapy in certain patient populations, a comprehensive understanding of its synergistic potential with traditional chemotherapeutic agents at the preclinical level is crucial for optimizing treatment strategies. This guide provides an objective comparison of this compound's performance, both as a monotherapy and in combination, drawing from available preclinical and clinical data.

Preclinical Synergistic Effects: An Evidence Gap

Despite numerous clinical trials investigating this compound, a notable gap exists in the publicly available preclinical data specifically detailing synergistic effects when combined with conventional chemotherapy agents such as cisplatin, gemcitabine, or paclitaxel in urothelial cancer models. While the rationale for combining targeted agents with cytotoxic chemotherapy is strong—potentially overcoming resistance and enhancing tumor cell killing—detailed preclinical studies providing quantitative measures of synergy, such as combination indices (CI) and in-depth experimental protocols for this compound with these specific chemotherapies, are not readily found in the published literature.

One preclinical study has explored the combination of this compound with the pan-ERBB inhibitor, AZD8931, in FGFR3-fusion driven bladder cancer cell lines. This study demonstrated synergistic suppression of cell proliferation, suggesting a potential combination strategy to overcome resistance to FGFR inhibitors. However, this does not directly address the interaction with standard chemotherapy agents.

Clinical Head-to-Head Comparisons: The THOR Trial

The most robust clinical evidence comparing this compound to chemotherapy comes from the Phase 3 THOR trial. This study evaluated the efficacy and safety of this compound versus investigator's choice of chemotherapy (docetaxel or vinflunine) in patients with metastatic urothelial carcinoma with susceptible FGFR3/2 alterations who had progressed after one or two prior treatments, including an anti-PD-(L)1 agent.

Table 1: Efficacy of this compound vs. Chemotherapy in the THOR Trial (Cohort 1)
Outcome MeasureThis compoundChemotherapy (Docetaxel or Vinflunine)Hazard Ratio (HR) / p-value
Median Overall Survival (OS) 12.1 months7.8 monthsHR: 0.64 (p=0.005)[1][2]
Median Progression-Free Survival (PFS) 5.6 months2.7 monthsHR: 0.58 (p<0.001)[1]
Objective Response Rate (ORR) 45.6%11.5%p<0.001[1]

The results from the THOR trial clearly demonstrate a significant improvement in overall survival, progression-free survival, and objective response rate with this compound compared to standard chemotherapy in this patient population.[1][2]

Experimental Protocols

As specific preclinical protocols for this compound in combination with chemotherapy were not identified, this section outlines the general methodology of the pivotal THOR clinical trial to provide context for the clinical data presented.

THOR Clinical Trial (NCT03390504) - Cohort 1 Protocol Summary
  • Study Design: A randomized, open-label, multicenter, Phase 3 trial.

  • Patient Population: Adult patients with metastatic or unresectable urothelial carcinoma with selected FGFR3 or FGFR2 gene alterations who had received 1 or 2 prior systemic therapies, including an anti-PD-1 or anti-PD-L1 agent.

  • Intervention Arms:

    • This compound Arm: this compound administered orally once daily.

    • Chemotherapy Arm: Investigator's choice of either docetaxel or vinflunine administered intravenously.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), duration of response, and safety.

Signaling Pathways and Mechanisms

The synergistic potential of combining this compound with chemotherapy can be hypothesized based on their distinct mechanisms of action.

Caption: Hypothesized dual-front attack on cancer cells.

This compound specifically targets the FGFR signaling pathway, which is a key driver of cell proliferation and survival in tumors with FGFR alterations. By inhibiting this pathway, this compound can arrest tumor growth. Chemotherapy agents, on the other hand, exert their cytotoxic effects through broader mechanisms, such as inducing DNA damage (e.g., cisplatin) or disrupting microtubule function during cell division (e.g., taxanes). The combination of these two approaches could potentially lead to a more profound and durable anti-tumor response by simultaneously targeting a specific oncogenic driver and inducing widespread cellular damage.

Experimental Workflow for Synergy Assessment

While specific data for this compound is lacking, a general workflow for assessing the synergistic effects of drug combinations in preclinical studies is well-established.

Synergy_Assessment_Workflow General Preclinical Synergy Assessment Workflow start Start: Select FGFR-altered and wild-type cancer cell lines in_vitro In Vitro Studies start->in_vitro ic50 Determine IC50 values for This compound and Chemotherapy alone in_vitro->ic50 combo_matrix Combination dose-response matrix ic50->combo_matrix ci_calc Calculate Combination Index (CI) (Chou-Talalay method) combo_matrix->ci_calc synergy_determination Determine Synergy (CI < 1), Additive (CI = 1), or Antagonism (CI > 1) ci_calc->synergy_determination in_vivo In Vivo Studies (Xenograft/PDX models) synergy_determination->in_vivo If synergistic tumor_growth Evaluate tumor growth inhibition in_vivo->tumor_growth toxicity Assess toxicity and tolerability in_vivo->toxicity end End: Correlate in vitro and in vivo findings tumor_growth->end toxicity->end

Caption: A typical workflow for preclinical drug synergy evaluation.

This workflow provides a systematic approach to quantitatively assess the interaction between two therapeutic agents, moving from initial cell-based assays to more complex animal models. The lack of such published data for this compound in combination with standard chemotherapies represents a significant area for future research.

References

Safety Operating Guide

Proper Disposal of Erdafitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Erdafitinib, a potent pharmaceutical compound, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research setting.

General Principles and Safety Precautions

All this compound waste should be treated as hazardous pharmaceutical waste. The overriding principle is to prevent its release into the environment.[1][2] At no point should this compound or its contaminated materials be disposed of in general laboratory trash or poured down drains or sewers.[1][2][3]

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn to avoid contact, inhalation, and ingestion[4][5][6]:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.[4]

  • Respiratory Protection: If handling powders or creating aerosols, use a laboratory fume hood or other appropriate local exhaust ventilation.[4][6][7]

Step-by-Step Disposal Procedures

The disposal plan should be established before beginning any work with this compound.[8] Waste must be segregated based on its form and managed by a licensed hazardous material disposal company.[7]

Procedure for Unused or Expired this compound (Solid/Powder):

  • Do Not Discard: Do not throw the solid product into regular trash or flush it.

  • Package for Disposal: Keep the material in its original, tightly sealed container.[4][5]

  • Label Clearly: Ensure the container is clearly labeled as "Hazardous Waste: this compound" along with any other required hazard symbols.

  • Arrange for Professional Disposal: Offer the excess and expired material to a licensed hazardous material disposal company.[7] The preferred method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber.[1][7]

Procedure for Contaminated Laboratory Materials (e.g., Gloves, Wipes, Pipette Tips):

  • Segregate Waste: Immediately place all single-use items that have come into contact with this compound into a designated, clearly labeled hazardous waste container.[9]

  • Use Appropriate Containers: This container should be a sealable, puncture-resistant bin lined with a robust plastic bag.[10]

  • Store Securely: Keep the hazardous waste container closed and in a secure, designated area away from general lab traffic.[8]

  • Dispose via Incineration: This waste must be collected by a licensed contractor for high-temperature incineration.[3]

Procedure for Empty Containers:

  • Treat as Hazardous: Empty containers will retain product residue and must be treated as hazardous waste.[1]

  • Seal and Label: Seal the empty container and label it appropriately for hazardous waste disposal.

  • Professional Disposal: Dispose of the container through the same hazardous waste stream as the unused product.[7]

Procedure for Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.[4][6]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[4][11]

  • Clean-Up: For solid spills, carefully sweep or scoop the material to avoid creating dust.[5] For liquid spills, absorb with an inert, liquid-binding material (e.g., diatomite).[4][6]

  • Package Waste: Place all cleanup materials into a suitable, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.[4]

  • Dispose of as Hazardous Waste: The sealed container with cleanup materials must be disposed of via a licensed hazardous waste contractor.[11]

Summary of Disposal Methods

The following table summarizes the recommended disposal routes for different types of this compound waste generated in a laboratory setting.

Waste TypeRecommended Disposal MethodKey Considerations
Unused/Expired this compound High-temperature incineration via a licensed hazardous waste disposal company.[1][7]Keep in original or suitable sealed container; label clearly.
Contaminated Labware High-temperature incineration via a licensed hazardous waste disposal company.[3]Segregate immediately into designated hazardous waste bins.[9]
Empty Product Containers Dispose of as unused product via a licensed hazardous waste disposal company.[1][7]Containers retain residue and must be treated as hazardous.[1]
Spill Cleanup Materials High-temperature incineration via a licensed hazardous waste disposal company.[7]Avoid creating dust during cleanup; use appropriate absorbents.[4][5]

This compound Disposal Workflow

The logical flow for making decisions regarding the proper disposal of this compound waste is illustrated below.

G This compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_product Unused / Expired Solid Product waste_type->solid_product Solid contaminated_items Contaminated Items (Gloves, Wipes, Labware) waste_type->contaminated_items Contaminated Material empty_container Empty Product Container waste_type->empty_container Container spill_waste Spill Cleanup Material waste_type->spill_waste Spill package Package in a sealed, compatible container solid_product->package contaminated_items->package empty_container->package spill_waste->package label Label as 'Hazardous Waste: this compound' package->label store Store in a secure, designated area label->store disposal_co Arrange pickup by a licensed hazardous waste disposal company store->disposal_co incinerate Final Disposal: High-Temperature Incineration disposal_co->incinerate

References

Safeguarding Researchers: A Comprehensive Guide to Handling Erdafitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for laboratory professionals handling Erdafitinib. Adherence to these guidelines is critical to ensure personal safety and maintain a secure research environment.

This compound is a potent kinase inhibitor that requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to minimize exposure risk and ensure regulatory compliance.

Personal Protective Equipment (PPE) and Hazard Summary

Proper PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE and the primary hazards associated with the compound.

Hazard CategoryAssociated RisksRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Standard laboratory attire (lab coat)
Skin Corrosion/Irritation Causes skin irritation.[1] May cause an allergic skin reaction.[2]Protective gloves (e.g., nitrile)
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe eye damage.[1][2]Safety goggles with side-shields
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]Use in a well-ventilated area or with appropriate exhaust ventilation.[1][3] For operations that may generate dust, a suitable respirator or a self-contained breathing apparatus should be worn.[1][4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]N/A (Engineering and administrative controls are primary)
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[2]N/A (Engineering and administrative controls are primary)

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the key stages from preparation to disposal.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_clean Decontamination & Cleanup cluster_dispose Disposal prep_ppe 1. Don PPE prep_area 2. Prepare Designated Workspace prep_ppe->prep_area prep_weigh 3. Weigh/Handle in Ventilated Enclosure prep_area->prep_weigh exp_conduct 4. Conduct Experiment prep_weigh->exp_conduct clean_decon 5. Decontaminate Surfaces & Equipment exp_conduct->clean_decon clean_ppe 6. Doff PPE clean_decon->clean_ppe dispose_waste 7. Segregate & Dispose of Waste clean_ppe->dispose_waste

This compound Handling and Disposal Workflow
Experimental Protocols

1. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, put on a lab coat, safety goggles with side shields, and nitrile gloves. For procedures with a high risk of aerosolization, a respirator is required.

2. Workspace Preparation:

  • Ensure a designated area for handling this compound is clearly marked.

  • Work should be conducted in a chemical fume hood or other ventilated enclosure.[1][3]

  • An accessible safety shower and eye wash station are mandatory.[1]

3. Weighing and Handling:

  • Avoid the formation of dust and aerosols.[1][3]

  • If weighing the solid compound, do so within a ventilated balance enclosure or chemical fume hood.

4. Experimentation:

  • Conduct all experimental procedures involving this compound within the designated and controlled environment.

5. Decontamination and Cleanup:

  • Following the completion of work, decontaminate all surfaces and equipment.

  • In the event of a spill, evacuate personnel to a safe area.[1] Use absorbent material to contain the spill and decontaminate the area, ensuring adequate ventilation.[1]

6. Doffing PPE:

  • Remove PPE in a manner that avoids cross-contamination. Dispose of gloves and other disposable items as cytotoxic waste.

Disposal Plan: Managing this compound Waste

This compound is an antineoplastic (cytotoxic) drug, and its waste must be handled as hazardous.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including unused compounds, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from regular laboratory trash.[3]

2. Waste Containment:

  • Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[5] These containers are often color-coded (e.g., yellow or purple lids) for easy identification.[4]

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for cytotoxic waste.[1]

  • Liquid Waste: Collect in a sealed, leak-proof container, also clearly labeled as "Cytotoxic Waste." Do not dispose of liquid this compound waste down the drain.[5]

3. Final Disposal:

  • Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.[6] The primary method of disposal for cytotoxic waste is incineration at a permitted facility.[3]

  • Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste.[2]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek prompt medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.